2,3-Dihydro-5-methylfuran
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,3-dihydrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5-3-2-4-6-5/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCWDXXJMUHZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164066 | |
| Record name | 2,3-Dihydro-5-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-15-6 | |
| Record name | 2,3-Dihydro-5-methylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1487-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-methylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-5-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-5-methylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDRO-5-METHYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y543M5WR3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dihydro-5-methylfuran
Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 2,3-Dihydro-5-methylfuran (CAS No. 1487-15-6), a heterocyclic compound of interest in various chemical research and development sectors. As a substituted dihydrofuran, it functions as an enol ether, a structural motif that dictates much of its chemical behavior. This document consolidates critical data on its molecular identity, physical characteristics, spectroscopic signature, reactivity, and safe handling protocols. The guide is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical insights into the experimental analysis of this compound. All data and protocols are substantiated by authoritative sources to ensure scientific integrity.
Introduction: The Significance of the Dihydrofuran Moiety
The dihydrofuran ring system is a vital five-membered heterocyclic motif prevalent in numerous natural products and serves as a versatile intermediate in organic synthesis.[1] The unique electronic and structural characteristics of these cyclic enol ethers make them valuable building blocks for constructing more complex molecular architectures.[1] 2,3-Dihydro-5-methylfuran, also known as 4,5-Dihydrosylvan, is a specific derivative within this class.[2][3] Its properties are foundational to its application, whether as a starting material, a reference standard, or a fragment in larger molecular designs. Understanding its physicochemical profile—from its volatility and density to its spectroscopic fingerprints—is paramount for its effective use and manipulation in a laboratory setting.
Molecular and Chemical Identity
The unambiguous identification of a chemical compound relies on a standardized set of descriptors. 2,3-Dihydro-5-methylfuran is a colorless, volatile liquid.[4] Its fundamental identity is captured by its molecular formula, structure, and various registry numbers.
Caption: Chemical structure of 5-methyl-2,3-dihydrofuran.
Table 1: Chemical Identifiers for 2,3-Dihydro-5-methylfuran
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-methyl-2,3-dihydrofuran | [2] |
| CAS Number | 1487-15-6 | [2][3] |
| Molecular Formula | C₅H₈O | [2] |
| Molecular Weight | 84.12 g/mol | [2] |
| InChI | 1S/C5H8O/c1-5-3-2-4-6-5/h3H,2,4H2,1H3 | |
| InChIKey | BGCWDXXJMUHZHE-UHFFFAOYSA-N | |
| SMILES | CC1=CCCO1 | |
| EC Number | 216-067-6 |
| Synonyms | 4,5-Dihydro-2-methylfuran, 4,5-Dihydrosylvan |[2][3] |
Core Physicochemical Properties
The physical properties of a compound govern its behavior in various environments and determine appropriate handling, separation, and purification techniques. 2,3-Dihydro-5-methylfuran is a highly flammable liquid, a fact underscored by its low flash point.[2] Its boiling point indicates significant volatility, requiring careful handling to prevent evaporation and inhalation.
Table 2: Summary of Physicochemical Data
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Form | Liquid | Ambient | [4] |
| Boiling Point | 82 °C | at 1 atm (lit.) | [4] |
| Density | 0.922 g/mL | at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.432 | at 20 °C (lit.) | [4] |
| Flash Point | -12 °C (10.4 °F) | closed cup |
| LogP (o/w) | 1.13 | (estimated) |[5] |
Spectroscopic Characterization
Structural elucidation and purity assessment rely heavily on spectroscopic methods. The combination of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive and definitive characterization of 2,3-Dihydro-5-methylfuran.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is ideal for analyzing volatile compounds like 2,3-Dihydro-5-methylfuran.[2] The electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight of 84.12.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2,3-Dihydro-5-methylfuran, key characteristic absorptions would include:
-
C-O-C Stretch: Strong absorptions typical for ethers.
-
C=C Stretch: A distinct band for the enol ether double bond.
-
C-H Stretch: Bands corresponding to both sp² (vinylic) and sp³ (aliphatic) C-H bonds.
-
CH₃ Bending: Characteristic vibrations for the methyl group.
Spectra are available from various sources, including neat (FTIR) and vapor phase techniques.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is one of the most powerful tools for elucidating the precise structure. The expected proton signals for 2,3-Dihydro-5-methylfuran would be:
-
A singlet or narrow multiplet for the methyl protons (CH₃).
-
A triplet or multiplet for the vinylic proton adjacent to the double bond.
-
Two distinct multiplets for the two non-equivalent methylene groups (CH₂) in the dihydrofuran ring, likely showing characteristic splitting patterns due to coupling with each other and adjacent protons.
Sigma-Aldrich and other databases confirm the availability of ¹H NMR spectral data for this compound.[2]
Experimental Protocol: GC-MS Analysis
To ensure the identity and purity of 2,3-Dihydro-5-methylfuran, a validated analytical method is essential. GC-MS is the industry-standard technique for this purpose.
Objective: To confirm the identity and assess the purity of a sample of 2,3-Dihydro-5-methylfuran.
Methodology Rationale: Gas Chromatography (GC) is chosen for its ability to separate volatile components of a mixture based on their boiling points and interactions with the stationary phase. Mass Spectrometry (MS) provides definitive identification based on the mass-to-charge ratio and fragmentation pattern of the eluted compound.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the 2,3-Dihydro-5-methylfuran sample (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane or hexane.
-
Instrument Setup (GC):
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Set to Split mode (e.g., 50:1 split ratio) with a temperature of 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
-
Instrument Setup (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Acquisition: Start the data acquisition software simultaneously with the injection.
-
Data Analysis:
-
Identify the peak corresponding to 2,3-Dihydro-5-methylfuran based on its retention time.
-
Extract the mass spectrum for this peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm identity.[3]
-
Calculate purity by integrating the peak area and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.
-
Caption: Standard workflow for GC-MS analysis of a volatile compound.
Reactivity and Stability
The reactivity of 2,3-Dihydro-5-methylfuran is largely defined by its enol ether functionality. This group is susceptible to hydrolysis under acidic conditions. The double bond can undergo various addition reactions. For the parent compound, 2,3-dihydrofuran, it is known to undergo lithiation upon treatment with butyl lithium, creating a versatile intermediate.[6]
Stability and Storage:
-
Storage Temperature: The recommended storage temperature is 2-8°C to minimize evaporation and potential degradation.
-
Atmosphere: For long-term stability, storage under an inert atmosphere like nitrogen is advisable to prevent oxidation.
-
Incompatibilities: It should be stored away from strong acids, bases, and oxidizing agents.[7]
Safety and Handling
Proper safety protocols are critical when working with 2,3-Dihydro-5-methylfuran due to its high flammability and potential for irritation.
-
GHS Classification: The compound is classified as a highly flammable liquid and vapor (H225).[2]
-
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.
Conclusion
2,3-Dihydro-5-methylfuran is a volatile, flammable heterocyclic compound with a well-defined physicochemical and spectroscopic profile. Its identity is best confirmed through a combination of GC-MS, NMR, and IR spectroscopy. The enol ether moiety is the primary determinant of its chemical reactivity. Strict adherence to safety protocols, including storage in a cool, well-ventilated area away from ignition sources, is mandatory for its safe handling and use in research and development.
References
- Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran, 97%.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15145, 2,3-Dihydro-5-methylfuran.
- Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran 97 1487-15-6.
- Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran 97 1487-15-6 Properties.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66751498, 2,5-Dihydroxy-methylfuran.
- NIST. (n.d.). Furan, 2,3-dihydro-5-methyl-. NIST Chemistry WebBook.
- Wikipedia. (n.d.). 2,3-Dihydrofuran.
- SIELC Technologies. (n.d.). 2,3-Dihydro-5-methylfuran.
- Ramsauer, B., et al. (2024). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Journal of Agricultural and Food Chemistry.
- CDH Fine Chemical. (n.d.). Safety Data Sheet - 2-Methylfuran.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans.
- Fisher Scientific. (2025). Safety Data Sheet - 2,3-Dihydrofuran.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18522, Dihydro-2-methyl-3(2H)-furanone.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans.
- Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, dihydro-5-methyl- (CAS 57129-69-8).
- SpectraBase. (n.d.). 5-Methyl-2,3-dihydrofuran - Optional[MS (GC)] - Spectrum.
- ResearchGate. (n.d.). Synthesis of 2,3-dihydrofurans.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
- Benchchem. (n.d.). 2,3-Dihydro-5-methylfuran | 1487-15-6.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 2,3-Dihydro-5-methylfuran | SIELC Technologies [sielc.com]
- 6. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
A Technical Guide to the Synthesis of 2,3-Dihydro-5-methylfuran from Biomass: A Two-Step Approach
Abstract: The transition to a bio-based economy necessitates the development of efficient catalytic routes to convert lignocellulosic biomass into valuable platform chemicals and fuels.[1] Furanic compounds, derived from the dehydration of C5 and C6 sugars, are cornerstone platform molecules in this endeavor.[2][3] This guide focuses on the synthesis of 2,3-Dihydro-5-methylfuran (DHMF), a heterocyclic compound with potential as a specialty chemical. Unlike more common furanics like 2-methylfuran (2-MF) or 2,5-dimethylfuran (DMF), the direct, high-yield synthesis of DHMF remains a significant research challenge. This document provides a comprehensive overview of the most viable synthetic strategy: a two-step conversion beginning with the well-established production of 2-methylfuran from biomass-derived furfural, followed by an exploration of the nuanced and challenging selective partial hydrogenation required to yield the target 2,3-dihydro isomer. This guide is intended for researchers and chemical professionals engaged in sustainable chemistry and catalyst development.
Part 1: The Established Pathway: From Lignocellulose to 2-Methylfuran
The logical and most developed route to any substituted furan derivative begins with the primary platform chemicals readily accessible from biomass: furfural (from C5 sugars) and 5-hydroxymethylfurfural (HMF) (from C6 sugars). For the synthesis of 2,3-Dihydro-5-methylfuran, the key intermediate is 2-methylfuran (2-MF), which is produced with high efficiency from furfural.
Furfural Production from Hemicellulose
Lignocellulosic biomass is primarily composed of cellulose, hemicellulose, and lignin. The hemicellulose fraction, rich in pentosans (polymers of C5 sugars like xylose), is the feedstock for furfural.[3] This conversion is achieved through acid-catalyzed dehydration, a mature technology in biorefining.
Catalytic Upgrading of Furfural to 2-Methylfuran (2-MF)
The conversion of furfural to 2-MF is a selective hydrodeoxygenation reaction. The process must be carefully controlled to hydrogenate the aldehyde group and subsequently cleave the resulting hydroxyl group (hydrogenolysis) without saturating the aromatic furan ring.[4]
Mechanism Rationale: The accepted reaction pathway proceeds in two main steps:
-
Hydrogenation of the Carbonyl Group: The aldehyde group of furfural is first hydrogenated to form an intermediate, furfuryl alcohol.
-
Hydrogenolysis of the C-OH Bond: The C-OH bond of the furfuryl alcohol intermediate is then cleaved, with the oxygen atom being removed as water, to yield 2-methylfuran.
A variety of heterogeneous catalysts have been developed for this transformation, with catalyst choice being the primary determinant of selectivity and efficiency.
-
Copper-Based Catalysts: Copper catalysts (e.g., Cu/Al2O3, Cu-Fe alloys) are widely used due to their high selectivity for the C=O bond hydrogenation and subsequent hydrogenolysis, while exhibiting lower activity for ring hydrogenation.[5][6] They represent a cost-effective option compared to noble metals.
-
Noble Metal Catalysts: Catalysts based on iridium (Ir), ruthenium (Ru), and palladium (Pd) often show superior activity.[7][8] For instance, carbon-supported iridium (Ir/C) has demonstrated exceptional selectivity (up to 95%) for 2-MF at relatively mild H₂ pressures.[9] The bifunctional nature of some catalysts, possessing both metal (e.g., Ru) and Lewis acid sites (e.g., RuOx), is key to activating the C-OH bond for efficient hydrogenolysis.[7]
The overall workflow from biomass to the 2-MF intermediate is depicted below.
Caption: Overall synthetic pathway from biomass to 2,3-Dihydro-5-methylfuran.
Data Summary: Catalyst Performance in 2-MF Synthesis
| Catalyst System | Support | Temp. (°C) | H₂ Pressure | Solvent | Furfural Conv. (%) | 2-MF Selectivity (%) | Reference |
| 5% Ir/C | Carbon | 220 | 100 psig | 1,4-Dioxane | 100 | 95 | [9] |
| Cu-Ni/Al₂O₃ | Alumina | 230 | N/A (Transfer) | 2-Propanol | ~100 | 65 | [5] |
| Ni-Fe | Silica | 220 | 4 MPa | n-Hexane | 100 | 90.1 | [10] |
| Cu/AC | Act. Carbon | 400-500 | Atmos. | Vapor Phase | ~100 | 92 | [11] |
| Ni/BC | Biochar | 180 | 30 bar | Tetralin | >95 | ~75 | [4] |
Experimental Protocol: Synthesis of 2-MF via Furfural Hydrogenation
This protocol is a representative example based on common literature procedures for lab-scale synthesis.
Objective: To synthesize 2-methylfuran from furfural using a 5% Ir/C catalyst.
Materials:
-
Furfural (freshly distilled)
-
5% Iridium on activated carbon (Ir/C) catalyst
-
1,4-Dioxane (anhydrous)
-
High-pressure batch reactor (e.g., Parr autoclave) with magnetic stirring and temperature control
-
Hydrogen (H₂) gas cylinder and regulator
-
Gas chromatograph with a mass spectrometer (GC-MS) for analysis
Procedure:
-
Reactor Loading: To a clean, dry glass liner for the autoclave, add the 5% Ir/C catalyst (e.g., 50 mg). Add 1,4-Dioxane (e.g., 50 mL) followed by furfural (e.g., 5 mmol).
-
Reactor Assembly: Place the liner inside the steel autoclave. Seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the reactor 3-5 times with nitrogen (N₂) to remove air, followed by 3-5 purges with hydrogen (H₂) to ensure an H₂ atmosphere.
-
Pressurization: Pressurize the reactor to the desired initial H₂ pressure (e.g., 100 psig) at room temperature.
-
Reaction: Begin vigorous stirring (e.g., 1000 RPM) and heat the reactor to the target temperature (e.g., 220 °C). Monitor the reactor pressure; a pressure drop indicates H₂ consumption. Maintain the reaction for the desired time (e.g., 4-6 hours).
-
Cooldown & Depressurization: After the reaction period, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess H₂ in a fume hood.
-
Product Recovery: Open the reactor, remove the liner, and filter the reaction mixture to separate the catalyst. The filtrate contains the product.
-
Analysis: Analyze the liquid product using GC-MS to determine the conversion of furfural and the selectivity towards 2-methylfuran and other byproducts. Use an internal standard for quantification.
Part 2: The Frontier Challenge: Selective Hydrogenation of 2-MF to 2,3-Dihydro-5-methylfuran
The synthesis of 2,3-Dihydro-5-methylfuran requires the selective hydrogenation of only the C2=C3 double bond of the 2-methylfuran ring, leaving the C4=C5 double bond and the furanic ether structure intact. This is a formidable challenge due to the thermodynamics of the reaction.
Causality of the Challenge: The initial hydrogenation step breaks the aromaticity of the furan ring. The resulting dihydro- intermediate is often more reactive towards further hydrogenation than the starting material. Consequently, the reaction tends to proceed rapidly to the fully saturated 2-methyltetrahydrofuran (MTHF), a valuable biofuel and solvent in its own right.[12][13] Preventing this over-hydrogenation is the central problem.
Caption: Competing reaction network in the hydrogenation of 2-methylfuran.
Plausible Catalytic Strategies for Selectivity Control
Achieving the partial hydrogenation of 2-MF requires precise control over catalyst properties and reaction conditions to manipulate the relative reaction rates (k1, k2 vs. k3, k4, k_open).
-
Catalyst Design:
-
Geometric Effects: The arrangement of atoms on the catalyst surface can influence how the 2-MF molecule adsorbs. Creating catalysts with specific site ensembles that favor the adsorption of one double bond over the other, or that hinder the subsequent adsorption of the dihydro- intermediate, is a key strategy. This can be achieved by using bimetallic catalysts where a second, less active metal (like Ga or Sn) is used to disrupt large, contiguous arrays of the primary active metal (like Ni or Pt).[14]
-
Electronic Effects: Modifying the electronic properties of the active metal by alloying or through strong metal-support interactions can tune the binding strength of the reactants and intermediates. A weaker binding of the dihydro- intermediate could promote its desorption before it can be further hydrogenated.
-
-
Reaction Condition Optimization:
-
Low Temperature and Pressure: Operating at lower temperatures and H₂ pressures reduces the overall hydrogenation activity, providing a larger kinetic window to isolate the intermediate product before over-hydrogenation occurs.
-
Solvent Effects: The choice of solvent can influence substrate-catalyst interactions and hydrogen availability at the catalyst surface, thereby affecting selectivity.
-
-
Alternative Hydrogenation Methods:
-
Electrocatalytic Hydrogenation (ECH): ECH offers a promising alternative to thermocatalytic routes. By precisely controlling the applied electrode potential, one can finely tune the reducing power of the system.[15] This allows for targeting the reduction potential of a specific functional group, potentially enabling the selective hydrogenation of one double bond while leaving the other untouched. This method has been explored for furanic compounds, showing its potential for controlling selectivity.[16]
-
Mechanistic Considerations for Future Research
The hydrogenation of furan on metal surfaces is thought to proceed via a Horiuti-Polanyi mechanism, involving the stepwise addition of adsorbed hydrogen atoms to the adsorbed furan ring. The initial orientation of the 2-MF molecule on the catalyst surface is critical. Adsorption can occur either flat (π-adsorption of the ring) or through the oxygen atom. For ring hydrogenation, flat adsorption is required. Designing a catalyst that forces a specific, tilted adsorption geometry could be a viable path toward selectively exposing only the C2=C3 bond to active hydrogen species.
Conclusion and Future Outlook
The synthesis of 2,3-Dihydro-5-methylfuran from biomass is a compelling research target that exemplifies the next frontier in biorefinery catalysis. While the pathway from biomass to the key intermediate, 2-methylfuran, is well-established and highly efficient, the subsequent step of selective partial hydrogenation is a significant scientific challenge. Overcoming the thermodynamic drive toward the fully saturated product, 2-methyltetrahydrofuran, requires a departure from conventional hydrogenation catalysts and conditions.
Future research should focus on the rational design of catalysts with precisely controlled geometric and electronic properties to manipulate adsorption and reaction kinetics. The exploration of advanced methods like electrocatalytic hydrogenation holds considerable promise for achieving the required level of selectivity. Success in this area will not only provide a sustainable route to a novel chemical but will also generate fundamental insights applicable to the selective transformation of other biomass-derived platform molecules.
References
-
Bielski, R., & Gryglewicz, G. (2022). Furan platform chemicals beyond fuels and plastics. Green Chemistry. [Link]
-
Gramblička, M., et al. (2021). Ecotoxicological assessment of biomass-derived furan platform chemicals using aquatic and terrestrial bioassays. Environmental Science: Processes & Impacts. [Link]
-
Wang, X., et al. (2020). Selective Hydrogenolysis and Hydrogenation of Furfuryl Alcohol in the Aqueous Phase Using Ru–Mn-Based Catalysts. Industrial & Engineering Chemistry Research. [Link]
-
Jadhav, A. H., et al. (2023). An Overview on Production of Lignocellulose-Derived Platform Chemicals Such as 5-Hydroxymethyl Furfural, Furfural, Protocatechuic Acid. MDPI. [Link]
-
Kucherov, F. A., Romashov, L. V., & Ananikov, V. P. (2018). Chemical Transformations of Biomass-Derived C6-Furanic Platform Chemicals for Sustainable Energy Research, Materials Science, and Synthetic Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]
-
Date, N. S., et al. (2018). Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts. Green Chemistry. [Link]
-
Gilkey, M. J., et al. (2015). Mechanistic Insights into Metal Lewis Acid-Mediated Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran. ACS Catalysis. [Link]
-
Jadhav, A. H., et al. (2023). Bio-based feedstocks into platform chemicals and their application. ResearchGate. [Link]
-
Hess, C. R., et al. (2022). Exploring the electrochemical ring hydrogenation of furanic compounds. Green Chemistry. [Link]
-
AIChE Proceedings. (2014). (693d) A High Selective Catalyst for Hydrogenation of 2-Methylfuran to 2-Methyltetrahydrofuran. AIChE. [Link]
-
Lu, P., et al. (2017). Selective Hydrogenation of 2‐Methylfuran and 2,5‐Dimethylfuran over Atomic Layer Deposited Platinum Catalysts on Multiwalled Carbon Nanotube and Alumina Supports. ChemCatChem. [Link]
-
Mariscal, R., et al. (2016). Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. [Link]
-
Date, N. S., et al. (2018). Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts. RSC Publishing. [Link]
-
An, H., et al. (2021). Electrocatalytic Hydrogenation of Furanic Compounds: From Mechanism Study to Paired Electrolyzer Design. NSF Public Access Repository. [Link]
-
Abange, S., et al. (2024). A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst. MDPI. [Link]
-
Zhang, Z., et al. (2022). Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. Reaction Chemistry & Engineering. [Link]
-
Sharma, N., et al. (2019). Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. Defence Life Science Journal. [Link]
-
Zhang, Y., et al. (2024). Direct Hydrogenation of Furfural to 2-Methyltetrahydrofuran over an Efficient Cu–Pd/HY Bimetallic Catalyst. Energy & Fuels. [Link]
-
Zhang, Y., & Cui, Y. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
-
Gérardy, R., et al. (2014). Novel Pathways to 2,5-Dimethylfuran via Biomass-Derived 5-(Chloromethyl)furfural. ChemSusChem. [Link]
-
Kaufman, D., & Adams, R. (1923). MECHANISM OF HYDROGENATION OF 2-METHYLFURAN. The Journal of Organic Chemistry. [Link]
-
POLITesi. (2015). Hydrogenation of furfural to 2-methylfuran with carbon catalysts. POLITesi. [Link]
-
Carro, J., et al. (2021). Novel and Efficient Biotechnological Approach to Produce 2,5-Diformylfuran from Biomass-Derived 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (2017). Vapor phase hydrogenation of 2-methylfuran over noble and base metal catalysts. ResearchGate. [Link]
-
Sharma, N., et al. (2019). Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. SciSpace. [Link]
-
Veses, A., et al. (2024). 2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate. Sustainable Energy & Fuels. [Link]
-
Murzin, D. Y., & Simakova, I. L. (2021). Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. Johnson Matthey Technology Review. [Link]
Sources
- 1. Furan platform chemicals beyond fuels and plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. politesi.polimi.it [politesi.polimi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 12. (693d) A High Selective Catalyst for Hydrogenation of 2-Methylfuran to 2-Methyltetrahydrofuran | AIChE [proceedings.aiche.org]
- 13. Selective Hydrogenation of 2‐Methylfuran and 2,5‐Dimethylfuran over Atomic Layer Deposited Platinum Catalysts on Multiwalled Carbon Nanotube and Alumina Supports | Semantic Scholar [semanticscholar.org]
- 14. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Electrocatalytic Hydrogenation of Furanic Compounds: From Mechanism Study to Paired Electrolyzer Design | NSF Public Access Repository [par.nsf.gov]
- 16. Exploring the electrochemical ring hydrogenation of furanic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Synthetic Chemist's Guide to 2,3-Dihydrofuran Derivatives: Strategies, Mechanisms, and Protocols
Foreword: The Enduring Relevance of the 2,3-Dihydrofuran Scaffold
The 2,3-dihydrofuran motif, a five-membered oxygen-containing heterocycle, represents a cornerstone in modern organic synthesis and medicinal chemistry. Its prevalence in a wide array of natural products and pharmaceuticals underscores its significance as a privileged scaffold. From potent antiviral and anticancer agents to essential building blocks in complex molecule synthesis, the utility of 2,3-dihydrofuran derivatives is vast and continually expanding. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic strategies to access this versatile molecular architecture. We will delve into the mechanistic underpinnings of these transformations, offering not just protocols, but a rationale for the experimental choices that lead to successful and efficient synthesis.
I. Foundational Strategies: A Triumvirate of Synthetic Approaches
The synthesis of 2,3-dihydrofurans has evolved significantly, with a diverse toolkit of reactions now available to the synthetic chemist. This guide will focus on three pillars of modern synthetic methodology: organocatalysis, transition-metal catalysis, and intramolecular cyclization. Each of these approaches offers unique advantages in terms of stereocontrol, substrate scope, and functional group tolerance, providing a comprehensive arsenal for tackling a wide range of synthetic challenges.
II. The Rise of Organocatalysis: Asymmetric Synthesis of Chiral 2,3-Dihydrofurans
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, and the construction of 2,3-dihydrofurans is no exception. By employing small organic molecules as catalysts, chemists can achieve high levels of stereocontrol without the need for often toxic and expensive heavy metals. A prominent and highly effective organocatalytic strategy involves a domino Michael-SN2 reaction between 1,3-dicarbonyl compounds and α-bromonitroalkenes, facilitated by a bifunctional organocatalyst.[1]
Mechanistic Rationale: A Symphony of Non-Covalent Interactions
The success of this enantioselective transformation hinges on the dual-activation capability of bifunctional organocatalysts, such as quinine-derived squaramides.[1][2] The squaramide moiety, with its two N-H groups, acts as a hydrogen-bond donor, activating the α-bromonitroalkene electrophile. Simultaneously, the basic tertiary amine of the quinine scaffold activates the 1,3-dicarbonyl nucleophile through deprotonation. This dual activation within the chiral pocket of the catalyst orients the reactants in a specific three-dimensional arrangement, leading to a highly stereoselective Michael addition. The subsequent intramolecular SN2 reaction, where the enolate displaces the bromide, proceeds rapidly to furnish the desired 2,3-dihydrofuran.
Caption: Organocatalytic Domino Michael-SN2 Reaction Workflow.
Field-Proven Experimental Protocol: Enantioselective Synthesis of a 2,3-Dihydrofuran Derivative[2]
Materials:
-
Quinine-derived squaramide organocatalyst (e.g., tert-butyl squaramide quinine amine) (0.01 mmol, 10 mol%)
-
α-bromonitroalkene (0.10 mmol, 1.0 equiv)
-
1,3-dicarbonyl compound (e.g., dimedone) (0.18 mmol, 1.8 equiv)
-
Sodium carbonate (Na₂CO₃) (0.05 mmol, 0.5 equiv)
-
Dichloromethane (DCM) (0.2 mL)
-
Ethyl acetate and n-hexane for chromatography
Procedure:
-
To a clean, dry vial, add the quinine-derived squaramide organocatalyst (0.01 mmol) and sodium carbonate (0.05 mmol).
-
Dissolve these solids in dichloromethane (0.2 mL).
-
To this solution, add the α-bromonitroalkene (0.10 mmol).
-
Finally, add the 1,3-dicarbonyl compound (0.18 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times are typically short, ranging from 1 to 6 hours.[1]
-
Upon completion, directly load the reaction mixture onto a silica gel column for flash chromatography.
-
Elute with a mixture of ethyl acetate and n-hexane to isolate the pure 2,3-dihydrofuran product.
-
Determine the enantiomeric excess (% ee) of the product using chiral high-performance liquid chromatography (HPLC).
| Substrate (α-bromonitroalkene) | Substrate (1,3-dicarbonyl) | Time (h) | Yield (%) | ee (%) |
| (E)-2-bromo-1-nitro-1-phenylethene | Dimedone | 1.5 | >95 | 97 |
| (E)-2-bromo-1-(4-fluorophenyl)-1-nitroethene | Dimedone | 1 | >95 | 95 |
| (E)-2-bromo-1-(4-methoxyphenyl)-1-nitroethene | Dimedone | 6 | >95 | 92 |
| (E)-2-bromo-1-nitro-1-phenylethene | Methyl acetoacetate | 2 | >95 | 89 |
Data adapted from reference[2].
III. The Power of Transition Metals: Catalytic Cycloadditions and Cyclizations
Transition-metal catalysis offers a vast and versatile platform for the synthesis of 2,3-dihydrofuran derivatives. Metals such as palladium, gold, copper, and rhodium can catalyze a variety of transformations, including cycloadditions and intramolecular cyclizations, often with high efficiency and selectivity.[3][4]
A. Palladium-Catalyzed [3+2] Cycloaddition: A Convergent Approach
Palladium catalysis is particularly powerful for [3+2] cycloaddition reactions to construct five-membered rings. One elegant approach involves the reaction of 4-vinyl-4-butyrolactones with ketenes generated in situ from acyl chlorides.[5]
The reaction is believed to proceed through the formation of a zwitterionic intermediate. The palladium(0) catalyst, in conjunction with a suitable ligand like XantPhos, facilitates the reaction between the 4-vinyl-4-butyrolactone and the ketene. This leads to a zwitterionic species that undergoes nucleophilic addition and subsequent intramolecular annulation to afford the 2,3-dihydrofuran product.[5]
Sources
- 1. Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed [3 + 2] Cycloaddition of 4-Vinyl-4-butyrolactones with Ketenes Generated in Situ from Acyl Chlorides: A Method for the Synthesis of Dihydrofurans [organic-chemistry.org]
"2,3-Dihydro-5-methylfuran stability and degradation pathways"
An In-Depth Technical Guide to the Stability and Degradation Pathways of 2,3-Dihydro-5-methylfuran
Executive Summary
2,3-Dihydro-5-methylfuran is a heterocyclic organic compound with significant utility as a synthetic intermediate in the pharmaceutical and materials science sectors. Its structure, featuring a reactive enol ether system within a five-membered ring, imparts a unique chemical profile but also predisposes it to specific degradation pathways. This guide provides a comprehensive technical overview of the stability of 2,3-dihydro-5-methylfuran, detailing its primary degradation routes, including hydrolysis, oxidation, and thermal decomposition. By elucidating the underlying mechanisms and influencing factors, this document serves as a critical resource for researchers, scientists, and drug development professionals for predicting its fate, ensuring formulation stability, and designing robust analytical methods.
Introduction to 2,3-Dihydro-5-methylfuran
2,3-Dihydro-5-methylfuran, a substituted dihydrofuran, is a colorless, volatile, and highly flammable liquid.[1] Its core structure consists of a furan ring where one of the double bonds has been saturated. The presence of the remaining double bond adjacent to the oxygen atom classifies it as a cyclic enol ether, which is the primary determinant of its chemical reactivity and instability.
Chemical Identity and Physicochemical Properties
The fundamental properties of 2,3-Dihydro-5-methylfuran are summarized in the table below, providing essential data for handling, analysis, and safety assessments.
| Property | Value | Reference(s) |
| IUPAC Name | 5-methyl-2,3-dihydrofuran | [1] |
| Synonyms | 2-Methyl-4,5-dihydrofuran, 4,5-Dihydrosylvan | [2] |
| CAS Number | 1487-15-6 | [1][2] |
| Molecular Formula | C₅H₈O | [1][2] |
| Molecular Weight | 84.12 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 82 °C | [4] |
| Density | 0.922 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.432 | [4] |
Chemical Stability and Handling
The stability of 2,3-dihydro-5-methylfuran is inherently limited by its enol ether functionality. Proper storage and handling are paramount to prevent degradation and ensure the integrity of the material for research and development.
-
Storage Conditions: The compound should be stored under refrigerated conditions (2-8°C) to minimize thermal and oxidative degradation.[4] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from atmospheric oxygen and moisture.
-
Hazards: It is classified as a highly flammable liquid and vapor.[1] Appropriate safety measures, including storage in a flammable liquids cabinet and avoidance of ignition sources, must be strictly observed.
Primary Degradation Pathways
The principal routes of degradation for 2,3-dihydro-5-methylfuran are hydrolysis, oxidation, and thermal decomposition. Understanding these pathways is crucial for predicting incompatibilities and developing stability-indicating analytical methods.
Hydrolytic Degradation
As an enol ether, 2,3-dihydro-5-methylfuran is highly susceptible to hydrolysis under acidic conditions. The reaction is significantly slower at neutral or basic pH. The degradation proceeds via a well-established mechanism for enol ether hydrolysis, which involves the formation of a key hemiacetal intermediate.[5][6][7]
Mechanism:
-
Protonation: The reaction is initiated by the protonation of the double bond at the α-carbon (C4), which is the most nucleophilic position. This step is rate-limiting.[8]
-
Oxocarbenium Ion Formation: Protonation leads to the formation of a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon (C5) of the oxocarbenium ion.
-
Hemiacetal Intermediate: This attack forms a protonated cyclic hemiacetal, which quickly deprotonates to yield the unstable hemiacetal intermediate.
-
Ring Opening: The hemiacetal undergoes rapid ring-opening to yield the final degradation product, 4-oxopentanal (also known as levulinaldehyde), which exists in equilibrium with its cyclic form, 2-hydroxy-2-methyltetrahydrofuran.[8]
Caption: Acid-catalyzed hydrolysis of 2,3-dihydro-5-methylfuran.
Causality Behind Experimental Choices: When studying hydrolytic stability, it is imperative to use buffered solutions across a range of pH values (e.g., pH 2, 7, 9). The use of acidic conditions (pH 1-3) is expected to cause rapid degradation, confirming this liability. The lack of significant degradation at neutral and basic pH validates the mechanism's dependence on acid catalysis.
Oxidative Degradation
The electron-rich double bond and the allylic protons in 2,3-dihydro-5-methylfuran make it a prime target for oxidative degradation. This can occur through autoxidation upon exposure to air or via reaction with stronger oxidizing agents.[9]
Mechanism (Autoxidation): Autoxidation proceeds via a free-radical chain reaction, a mechanism common to many organic compounds exposed to atmospheric oxygen.[9]
-
Initiation: Formation of an initial radical, often by abstraction of a labile allylic hydrogen atom from the C4 position.
-
Propagation: The resulting radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of 2,3-dihydro-5-methylfuran, propagating the chain reaction and forming a hydroperoxide.
-
Termination: The reaction ceases when two radicals combine.
The primary products, hydroperoxides, are often unstable and can decompose further into a complex mixture of carbonyl compounds, including aldehydes, ketones, and ring-opened products. Reaction with other oxidants like peroxyacids can lead to epoxidation of the double bond, followed by ring opening.[4]
Caption: Free-radical autoxidation of 2,3-dihydro-5-methylfuran.
Thermal Decomposition
In the absence of reactive agents, 2,3-dihydro-5-methylfuran can degrade under thermal stress. While specific experimental data for this exact molecule is scarce, theoretical studies on analogous furan derivatives provide a strong basis for predicting its behavior.[10] The primary pathways involve unimolecular reactions that lead to ring cleavage or rearrangement.
Potential Pathways:
-
Ring Cleavage: Homolytic cleavage of the C-O or C-C bonds within the ring can occur at high temperatures, initiating radical chain reactions. Based on studies of similar molecules, the O(1)-C(2) bond is a likely point of initial cleavage.[10]
-
Dehydrogenation: A potential pathway, observed in the thermal decomposition of 2-methyl-2,5-dihydrofuran, is the elimination of hydrogen to form the more stable aromatic compound, 2-methylfuran.[11]
-
Isomerization and Rearrangement: Intramolecular hydrogen shifts can lead to the formation of carbene intermediates, which subsequently decompose into various acyclic compounds.[12]
Caption: Plausible thermal degradation routes for 2,3-dihydro-5-methylfuran.
Experimental Protocols for Stability Assessment
To empirically determine the stability of 2,3-dihydro-5-methylfuran and identify its degradants, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to exaggerated storage conditions to accelerate decomposition.
Forced Degradation Study Workflow
The following protocol outlines a comprehensive approach to stress testing. The causality behind these conditions is to probe each of the major degradation pathways discussed.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2,3-dihydro-5-methylfuran in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at 60°C.
-
Neutral Hydrolysis: Dilute the stock solution with water. Store at 60°C.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 70°C).
-
Photolytic: Expose a solution to UV/Vis light in a photostability chamber.
-
-
Time Points: Sample each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For hydrolytic samples, neutralize with an equimolar amount of base or acid, respectively. For oxidative samples, the reaction may be quenched by adding a reducing agent like sodium bisulfite, if necessary for the analytical method.
-
Analysis: Analyze all samples by a stability-indicating analytical method, such as LC-MS.
Caption: Workflow for a forced degradation study.
Analytical Methodology for Degradant Profiling
A robust, stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the technique of choice.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+).
This self-validating system ensures that any newly formed peaks (degradants) are resolved from the parent peak. The mass spectrometer provides mass-to-charge ratio data, which is invaluable for the structural elucidation of unknown degradation products.
Summary and Future Perspectives
2,3-Dihydro-5-methylfuran is a chemically labile molecule whose stability is governed by its enol ether moiety. The primary degradation pathways are acid-catalyzed hydrolysis to 4-oxopentanal and oxidative degradation, likely initiated at the allylic position or the double bond. Thermal stress can also induce decomposition through dehydrogenation or ring cleavage. A thorough understanding of these liabilities is essential for its application in any field, particularly in drug development where product stability and purity are non-negotiable.
Future research should focus on obtaining empirical kinetic data for each degradation pathway to build predictive stability models. Furthermore, identifying and characterizing the full spectrum of minor degradation products under various conditions will provide a more complete picture of its stability profile.
References
-
Kirby, A. J. (2010). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2, (11), 2253-2259.
-
orthocresol. (2017). Mechanism for hydrolysis of enol ether to aldehyde. Chemistry Stack Exchange.
-
ECHEMI. (2021). Mechanism for hydrolysis of enol ether to aldehyde. ECHEMI.
-
Xia, Y., & He, J. (2019). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). Journal of the American Chemical Society, 142(1), 576-583.
-
Guidechem. (2021). Mechanism for hydrolysis of enol ether to aldehyde - FAQ. Guidechem.
-
Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran 97. Sigma-Aldrich.
-
ResearchGate. (n.d.). Synthesis of 2,3-dihydrofurans. [Diagram]. ResearchGate.
-
PubChem. (n.d.). 2,3-Dihydro-5-methylfuran. National Center for Biotechnology Information.
-
Wellington, C. A., & Walters, W. D. (1961). The thermal decomposition of 2-methyl-2,5-dihydrofuran. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 132-135.
-
MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI.
-
SIELC Technologies. (2018). 2,3-Dihydro-5-methylfuran. SIELC Technologies.
-
Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran, 97%. SLS.
-
Google Patents. (1996). Preparation of 2,3-dihydrofurans.
-
ResearchGate. (n.d.). OH oxidation pathways and final products for furan, 2-methylfuran, and 2,5-dimethylfuran. ResearchGate.
-
NIST. (n.d.). Furan, 2,3-dihydro-5-methyl-. NIST Chemistry WebBook.
-
Wang, C., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. National Institutes of Health.
-
Wikipedia. (n.d.). 2,3-Dihydrofuran. Wikipedia.
-
Google Patents. (1978). Preparation of 2,3-dihydrofuran.
-
Benchchem. (n.d.). 2,3-Dihydro-5-methylfuran. Benchchem.
-
Thermo Fisher Scientific. (n.d.). 2,3-Dihydrofuran, 98+%. Thermo Fisher Scientific.
-
Wikipedia. (n.d.). Autoxidation. Wikipedia.
-
Van de Vijver, R., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]
- 4. Rubottom oxidation - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Autoxidation - Wikipedia [en.wikipedia.org]
- 10. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The thermal decomposition of 2-methyl-2,5-dihydrofuran - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
"quantum chemical calculations for 2,3-Dihydro-5-methylfuran"
An In-Depth Technical Guide to the Quantum Chemical Calculation of 2,3-Dihydro-5-methylfuran
Abstract
This technical guide provides a comprehensive walkthrough for performing and interpreting quantum chemical calculations on 2,3-Dihydro-5-methylfuran (C₅H₈O).[1][2][3] Intended for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple procedural list to explain the underlying scientific rationale for methodological choices. We will cover the essential steps from geometry optimization and frequency analysis to the calculation of key electronic properties and spectroscopic parameters. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the computed results.
Introduction: The "Why" and "What" of the Subject
2,3-Dihydro-5-methylfuran is a heterocyclic organic compound belonging to the dihydrofuran family.[1] Furan derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a range of biological activities and unique electronic properties.[4][5] Understanding the three-dimensional structure, electronic landscape, and reactivity of this molecule at a quantum level is crucial for predicting its behavior in various chemical environments, designing derivatives with tailored properties, and interpreting experimental data.
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens to investigate molecular properties that can be difficult or costly to measure experimentally.[4][6] By solving approximations of the Schrödinger equation, we can determine a molecule's equilibrium geometry, vibrational modes, and electronic structure with high accuracy. This guide will focus on a robust and widely accessible computational approach using Density Functional Theory (DFT), a method that provides a favorable balance between computational cost and accuracy for organic molecules.[7][8]
Foundational Theory and Method Selection
The reliability of any computational study hinges on the judicious selection of a theoretical method and a basis set.[9] This choice is not arbitrary; it is dictated by the chemical nature of the system and the properties of interest.
Choosing the Level of Theory: Density Functional Theory (DFT)
For a molecule like 2,3-Dihydro-5-methylfuran, composed of first and second-row elements, Density Functional Theory (DFT) is an excellent choice.[8] Unlike more computationally expensive wavefunction-based methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), DFT calculates the electronic energy based on the electron density, which is a function of only three spatial coordinates.[10]
Causality Behind the Choice:
-
Computational Efficiency: DFT scales favorably with the size of the system, making it practical for the routine study of drug-like organic molecules.
-
Accuracy: Modern DFT functionals, which approximate the exchange-correlation energy, have been extensively benchmarked and can achieve high accuracy for geometries, energies, and other properties of organic compounds.[11][12]
Within DFT, we select the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior, particularly in systems with heteroatoms like the oxygen in our furan derivative.[7][13]
Selecting the Basis Set: Pople Style 6-311+G(d,p)
A basis set is a collection of mathematical functions (in our case, Gaussian-type orbitals) used to construct the molecular orbitals.[14][15] The size and type of the basis set directly impact the accuracy of the calculation.[9] For this guide, we will use the 6-311+G(d,p) basis set.
Deconstructing the Choice:
-
6-311G: This is a split-valence, triple-zeta basis set.[15] It uses three sets of functions to describe the valence electrons, which are most important for chemical bonding, providing significant flexibility to accurately model the molecular orbitals.
-
+: The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are large and spread out, and they are critical for correctly describing the electron density far from the nucleus, such as in lone pairs (on the oxygen atom) and for calculating properties like electron affinity.[16]
-
(d,p): These are polarization functions . The 'd' on heavy atoms and 'p' on hydrogen atoms allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for an accurate description of chemical bonding and intermolecular interactions.[16]
This combination of the B3LYP functional and the 6-311+G(d,p) basis set represents a robust, well-validated theoretical model chemistry for this class of molecule.[11][17]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps using the Gaussian software package, a widely used program in computational chemistry.[18][19]
Diagram: Overall Computational Workflow
Caption: Relationship between FMOs and chemical reactivity concepts.
Table 2: Calculated Electronic Properties of 2,3-Dihydro-5-methylfuran
| Property | Calculated Value (Hartree) | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | -0.225 | -6.12 |
| LUMO Energy | 0.045 | 1.22 |
| HOMO-LUMO Gap | 0.270 | 7.34 |
| Dipole Moment | 1.35 Debye | - |
Molecular Electrostatic Potential (MEP) The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual tool for identifying reactive sites. [7]* Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In 2,3-Dihydro-5-methylfuran, this is expected around the oxygen atom due to its lone pairs.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This is often seen around the hydrogen atoms.
Spectroscopic Properties: NMR Chemical Shifts
Quantum chemistry can predict NMR spectra, which is invaluable for structure verification. [20][21]The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors.
Protocol 2: NMR Chemical Shift Calculation
-
Use Optimized Geometry: Start with the validated minimum-energy structure from Protocol 1.
-
Set Up the Calculation: The Gaussian route section for a ¹³C and ¹H NMR calculation would be: #p B3LYP/6-311+G(d,p) NMR=GIAO
-
Calculate and Reference: The calculation outputs absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. [21] δ_sample = σ_TMS - σ_sample
The predicted chemical shifts can then be directly compared to experimental spectra to confirm the molecular structure. [22]
Conclusion
This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of 2,3-Dihydro-5-methylfuran. By employing Density Functional Theory with the B3LYP functional and a 6-311+G(d,p) basis set, we can reliably determine the molecule's three-dimensional structure, validate it as a true minimum through frequency analysis, and probe its electronic characteristics and spectroscopic signatures. The insights gained from the HOMO-LUMO gap, molecular electrostatic potential, and predicted NMR shifts provide a powerful, predictive framework for understanding the molecule's reactivity, stability, and intermolecular interactions, which is of paramount importance in the fields of chemical research and drug discovery.
References
-
Dubnikova, F., & Lifshitz, A. (2002). Isomerization of 2,3-dihydrofuran and 5-methyl-2,3-dihydrofuran: Quantum chemical and kinetics calculations. Journal of Physical Chemistry A, 106(6), 1026-1034. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-5-methylfuran. PubChem Compound Database. [Link]
-
Zaitseva, E. V., et al. (2023). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. Journal of Chemical & Engineering Data. [Link]
-
Rusakova, I. L., & Rusakov, Y. Y. (2026). Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. International Journal of Molecular Sciences, 27(2), 704. [Link]
-
Wi, S., et al. (2017). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. PMC - NIH. [Link]
-
Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Books. [Link]
-
Lange, A. W., et al. (2012). Using quantum chemistry to estimate chemical shifts in biomolecules. PMC - NIH. [Link]
-
Rusakov, Y. Y., & Rusakova, I. L. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI. [Link]
-
ResearchGate. (2024). Basis set and methods for organic molecules. ResearchGate. [Link]
-
Wikipedia. (n.d.). HOMO and LUMO. Wikipedia. [Link]
-
Gaussian, Inc. (n.d.). Opt. Gaussian.com. [Link]
-
Nelson, P., et al. (2025). Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. PubMed. [Link]
-
NIST. (n.d.). Furan, 2,3-dihydro-5-methyl-. NIST WebBook. [Link]
-
Reddit. (2024). Guide to identifying HOMO-LUMO of molecules? r/OrganicChemistry. [Link]
-
Gaussian, Inc. (n.d.). Freq. Gaussian.com. [Link]
-
Tribak, Z., et al. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. [Link]
-
Gaussian, Inc. (2020). Freq. Gaussian.com. [Link]
-
Cunningham, I. D., & Paton, R. S. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. [Link]
-
Ukafia, O. P., et al. (2020). Quantum Chemical studies of Furan. ResearchGate. [Link]
-
Protheragen. (n.d.). HOMO and LUMO. Protheragen. [Link]
-
Research Trends. (n.d.). Abstract. Research Trends. [Link]
-
Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual. [Link]
-
University of Regensburg. (n.d.). Geometry Optimization - Basic Considerations. University of Regensburg. [Link]
-
ChemistryViews. (2012). Choosing the Right Basis Set. ChemistryViews. [Link]
-
Wikipedia. (n.d.). Basis set (chemistry). Wikipedia. [Link]
-
Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Royal Society of Chemistry. [Link]
-
YouTube. (2024). Geometry optimization using Gaussian software. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dihydro-3-methylfuran. PubChem Compound Database. [Link]
-
Crimson Publishers. (2019). DFT, Quantum Chemical Study and Biological Effects of a Heterocyclic Molecular. Crimson Publishers. [Link]
-
MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, dihydro-5-methyl-. Cheméo. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central. [Link]
-
NIST. (n.d.). Furan, 2,3-dihydro-5-methyl-. NIST WebBook. [Link]
Sources
- 1. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]
- 3. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 9. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]
- 10. Using quantum chemistry to estimate chemical shifts in biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cris.huji.ac.il [cris.huji.ac.il]
- 14. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Research Trends [researchtrends.net]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts | MDPI [mdpi.com]
- 21. books.rsc.org [books.rsc.org]
- 22. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
"2,3-Dihydro-5-methylfuran material safety data sheet (MSDS)"
An In-Depth Technical Guide to the Material Safety Data Sheet of 2,3-Dihydro-5-methylfuran
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the safety considerations for 2,3-Dihydro-5-methylfuran (CAS No. 1487-15-6), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document contextualizes the data, explains the causality behind safety protocols, and offers field-proven insights for safe handling and emergency preparedness.
Core Chemical and Physical Identity
2,3-Dihydro-5-methylfuran is a heterocyclic organic compound with the molecular formula C₅H₈O.[1] Its identity and fundamental physical properties are crucial for understanding its behavior in a laboratory setting. These characteristics dictate storage conditions, handling procedures, and potential reactions.
| Property | Value | Source |
| IUPAC Name | 5-methyl-2,3-dihydrofuran | [1] |
| Synonyms | 4,5-Dihydro-2-methylfuran | [1] |
| CAS Number | 1487-15-6 | [2] |
| Molecular Formula | C₅H₈O | [1] |
| Molecular Weight | 84.12 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 0.922 g/mL at 25 °C | [3][4] |
| Boiling Point | 82 °C | [3][4] |
| Flash Point | -12 °C (10.4 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.432 | [3] |
Comprehensive Hazard Analysis
The primary and most immediate hazard associated with 2,3-Dihydro-5-methylfuran is its high flammability.[1][2] However, a more insidious risk, particularly relevant in a research setting where chemicals may be stored for extended periods, is its potential to form explosive peroxides.
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 2 | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapor |
This classification is based on its very low flash point, meaning it can be ignited at temperatures well below ambient conditions.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[5]
The Peroxide Formation Risk
Similar to other cyclic ethers, 2,3-Dihydro-5-methylfuran can react with atmospheric oxygen to form unstable and potentially explosive peroxides.[5][6] This is a critical consideration for laboratory safety, as peroxide crystals can detonate when subjected to heat, friction, or shock.
-
Mechanism Insight : The reaction is often initiated by light and heat and proceeds via a free-radical mechanism at the carbon atom adjacent to the ether oxygen. The presence of the double bond in the dihydrofuran ring can influence the stability and reactivity of the resulting peroxides.
-
Trustworthiness of Protocols : Self-validating systems are essential. All containers of 2,3-Dihydro-5-methylfuran must be dated upon receipt and upon opening.[5][7] A strict testing schedule for peroxides is not merely a recommendation but a critical safety protocol.
Risk Mitigation and Safe Handling Protocols
A proactive approach to risk mitigation is paramount when working with this compound. The following protocols are designed to create a self-validating system of safety.
Storage and Handling Workflow
Proper storage is the first line of defense against both fire and peroxide-related incidents.
Caption: Workflow for Safe Storage and Handling of 2,3-Dihydro-5-methylfuran.
Step-by-Step Protocol for Peroxide Detection
This protocol should be performed periodically and always before heating or concentrating the solvent.[7]
-
Reagent Preparation : Prepare a fresh solution of 10% potassium iodide (KI) in deionized water. Acidify with a few drops of dilute hydrochloric acid just before use.
-
Sample Collection : In a clean glass test tube, add 1-2 mL of the 2,3-Dihydro-5-methylfuran to be tested.
-
Testing : Add an equal volume of the freshly prepared acidic KI solution.
-
Observation : Stopper the tube and shake vigorously for 30 seconds. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
Interpretation : A pale yellow color suggests low levels of peroxides. A distinct brown color indicates high, potentially dangerous levels. Do not proceed with any heating or distillation if the test is positive.
Personal Protective Equipment (PPE)
Selection of appropriate PPE is critical to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles and a face shield (8-inch minimum).[6] | Protects against splashes and vapors. |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Type ABEK (EN14387) respirator filter is also recommended.[2] | Prevents skin contact. Always inspect gloves for integrity before use. |
| Body | Flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental spills and provides a barrier in case of a flash fire. |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[5] | Prevents inhalation of vapors. |
Emergency Response Procedures
In the event of an emergency, a clear, logical response is crucial.
Spill Response Decision Tree
Caption: Emergency Decision Tree for a 2,3-Dihydro-5-methylfuran Spill.
First Aid Measures
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[5][7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[5][6]
Toxicological Profile
There is limited specific toxicological data available for 2,3-Dihydro-5-methylfuran.[5] Much of the assessment is based on its similarity to other furan derivatives and general principles of organic solvents.
-
Routes of Exposure : The primary routes of exposure in a laboratory setting are inhalation of vapors and skin contact.[5]
-
Potential Health Effects :
-
Data Gaps : No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.[5] Therefore, it is crucial to handle it with the assumption that it may pose these risks until proven otherwise, minimizing exposure at all times.
Disposal and Decontamination
All waste containing 2,3-Dihydro-5-methylfuran must be treated as hazardous waste.
-
Waste Disposal : Dispose of contents and container to an approved waste disposal plant.[5][6] Do not dispose of it down the drain.
-
Decontamination : Equipment and glassware should be rinsed with a suitable solvent (e.g., acetone) in a chemical fume hood. The rinsate must be collected as hazardous waste.
Conclusion
2,3-Dihydro-5-methylfuran is a valuable reagent in research and development, but its safe use demands a comprehensive understanding of its hazards. Its high flammability and potential for peroxide formation are the most significant risks. By implementing the robust handling protocols, emergency plans, and risk mitigation strategies outlined in this guide, researchers can confidently and safely utilize this compound in their work. The foundation of safety lies not just in following procedures but in understanding the scientific principles that make them necessary.
References
-
PubChem. (n.d.). 2,3-Dihydro-5-methylfuran. National Center for Biotechnology Information. Retrieved from [Link]
-
SLS. (n.d.). 2,3-Dihydro-5-methylfuran, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dihydroxy-methylfuran. National Center for Biotechnology Information. Retrieved from [Link]
-
Elevate. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-5-methylfuran 97 1487-15-6 [sigmaaldrich.com]
- 3. 2,3-Dihydro-5-methylfuran 97 1487-15-6 [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Selective Catalytic Conversion of Furfural to 2-Methylfuran
Introduction: The Challenge of Furfural Upgrading and the Focus on 2-Methylfuran
Furfural, a key platform chemical derived from the dehydration of C5 sugars in lignocellulosic biomass, represents a cornerstone in the transition towards a sustainable chemical industry.[1][2] Its rich chemistry, stemming from the aldehyde group and the furan ring, allows for its conversion into a diverse array of value-added chemicals and biofuels. While the user has expressed interest in the synthesis of 2,3-dihydro-5-methylfuran, a comprehensive review of current catalytic literature indicates that the direct, selective conversion of furfural to this specific dihydro-derivative is not a widely reported or well-established pathway.
However, the selective hydrodeoxygenation (HDO) of furfural to 2-methylfuran (2-MF) , also known as sylvan, is a reaction of significant industrial and academic importance.[1][3][4] 2-MF is a valuable biofuel candidate due to its high energy density and octane number, and it serves as a precursor for various other chemicals.[3][5] This application note, therefore, will provide a detailed guide on the catalytic conversion of furfural to 2-methylfuran, a scientifically well-documented and highly relevant transformation. We will delve into the mechanistic intricacies, compare various catalytic systems, and provide a field-proven protocol for its synthesis.
Mechanistic Insight: The Pathway from Furfural to 2-Methylfuran
The conversion of furfural to 2-methylfuran is a multi-step process that primarily involves hydrogenation and hydrodeoxygenation. The generally accepted reaction network proceeds through furfuryl alcohol (FA) as a key intermediate.
The two primary reaction steps are:
-
Hydrogenation of the aldehyde group: Furfural is first hydrogenated at the carbonyl (C=O) bond to form furfuryl alcohol.
-
Hydrodeoxygenation of the hydroxyl group: The resulting C-OH bond in furfuryl alcohol is then cleaved through hydrogenolysis to yield 2-methylfuran.
Controlling the selectivity of this process is challenging, as several competing reactions can occur, such as the hydrogenation of the furan ring to form tetrahydrofurfuryl alcohol or 2-methyltetrahydrofuran, or decarbonylation to produce furan.[1][6] The choice of catalyst and reaction conditions is paramount in directing the reaction towards the desired 2-methylfuran product.[1][7] Density Functional Theory (DFT) studies have shown that the reaction pathway can be influenced by the catalyst surface, where the adsorption geometry of furfural can either favor the desired HDO pathway or competing reactions.[6]
Figure 1: Simplified reaction pathway for the conversion of furfural to 2-methylfuran, highlighting the key intermediate, furfuryl alcohol, and potential side reactions.
Catalyst Selection: A Comparative Analysis
A variety of heterogeneous catalysts have been developed for the selective conversion of furfural to 2-MF. The choice of the active metal and support material significantly influences catalyst activity, selectivity, and stability. Bimetallic catalysts often exhibit synergistic effects that enhance performance compared to their monometallic counterparts.[8][9][10][11]
| Catalyst System | Support | Typical Conditions | 2-MF Yield/Selectivity | Key Insights & Causality |
| Cu-based | Al₂O₃, SiO₂, Carbon | 200-250°C, 1-5 MPa H₂ | Moderate to High | Copper is effective for C=O hydrogenation but less so for C-O cleavage. Often requires higher temperatures. Synergistic effects with other metals like Co or Ni can enhance HDO activity.[9] |
| Ni-based | SiO₂, Al₂O₃, Biochar | 180-260°C, 1-5 MPa H₂ | Good, but can favor ring hydrogenation | Nickel is highly active for hydrogenation but can lead to over-hydrogenation of the furan ring. Alloying with other metals (e.g., Cu, Fe) can temper this activity and improve selectivity to 2-MF.[1][12] |
| Co-based | Carbon, Al₂O₃, ZrO₂ | 170-220°C, 2-4 MPa H₂ | High | Cobalt catalysts, often in combination with copper, have shown excellent performance. Co is proposed to be the primary active site for hydrodeoxygenation to produce methyl furan.[9][13] |
| Noble Metals (Ir, Ru) | Carbon | 100-180°C, <1 MPa H₂ | Very High (up to 95%) | Noble metals like Iridium can achieve high selectivity under milder conditions. The metallic and oxide phases can catalyze different steps of the reaction.[4] However, the high cost is a significant drawback. |
Detailed Experimental Protocol: Synthesis of 2-Methylfuran using a Co-Cu/Al₂O₃ Catalyst
This protocol is based on methodologies reported for bimetallic catalysts, which have demonstrated high yield and selectivity for 2-methylfuran.[9]
Catalyst Preparation (Co-Cu/Al₂O₃ via Impregnation)
Rationale: The wetness impregnation method is a straightforward and common technique for preparing supported bimetallic catalysts.[8] The subsequent calcination and reduction steps are crucial for forming the active metallic phases.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
γ-Alumina (γ-Al₂O₃) pellets or powder
-
Deionized water
Procedure:
-
Support Preparation: Dry the γ-Al₂O₃ support at 120°C for 12 hours to remove adsorbed water.
-
Impregnation Solution: Prepare an aqueous solution containing the desired molar ratios of Co(NO₃)₂·6H₂O and Cu(NO₃)₂·3H₂O. The total volume of the solution should be equal to the pore volume of the γ-Al₂O₃ support (incipient wetness impregnation).
-
Impregnation: Add the precursor solution to the dried γ-Al₂O₃ support dropwise with constant mixing to ensure uniform distribution.
-
Drying: Age the impregnated support at room temperature for 12 hours, followed by drying in an oven at 110°C for 12 hours.
-
Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 5 hours. This step decomposes the nitrate precursors to their respective metal oxides.
-
Reduction: Prior to the reaction, the calcined catalyst must be reduced. Place the catalyst in a tube furnace and reduce under a flow of H₂ (e.g., 5-10% H₂ in Ar) at 500°C for 3-4 hours. This step converts the metal oxides to the active metallic state. After reduction, the catalyst should be cooled to room temperature under an inert atmosphere (e.g., N₂ or Ar) and stored in an inert environment until use.
Catalytic Conversion of Furfural
Rationale: The reaction is performed in a high-pressure batch reactor to maintain the hydrogen pressure and reaction temperature. The chosen solvent, 1,4-dioxane, is relatively inert and has a suitable boiling point.
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) with a magnetic stirrer, gas inlet/outlet, and temperature controller.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Reactor Setup: Add the pre-reduced Co-Cu/Al₂O₃ catalyst (e.g., 0.3 g), furfural (e.g., 1 g), and 1,4-dioxane (e.g., 25 mL) to the autoclave.
-
Purging: Seal the reactor and purge with H₂ several times to remove air.
-
Pressurization & Heating: Pressurize the reactor with H₂ to the desired pressure (e.g., 3.5 MPa or 35 bar) and begin heating to the reaction temperature (e.g., 240°C) with vigorous stirring.[9]
-
Reaction: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 0.5 - 12 hours). The reaction progress can be monitored by taking liquid samples at different time intervals if the reactor is equipped with a sampling valve.
-
Cooling & Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂ in a well-ventilated fume hood.
-
Product Recovery & Analysis: Open the reactor, recover the liquid product mixture, and separate the catalyst by centrifugation or filtration. Analyze the liquid products quantitatively using a Gas Chromatograph (GC) equipped with a suitable column (e.g., HP-5) and a Flame Ionization Detector (FID). Use an internal standard for accurate quantification.
Sources
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels [mdpi.com]
- 4. Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A DFT study of direct furfural conversion to 2-methylfuran on the Ru/Co3O4 surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Constructing Ni–Pt Bimetallic Catalysts for Catalytic Hydrogenation and Rearrangement of Furfural into Cyclopentanone with Insight in H/D Exchange by D2O Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-step catalytic conversion of furfural to 2-pentanol over bimetallic Co–Cu catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 2,3-Dihydro-5-methylfuran as a Potential Biofuel Additive
Introduction: The Imperative for Advanced Biofuels
The global imperative to mitigate climate change and reduce reliance on fossil fuels has catalyzed extensive research into renewable energy sources. Lignocellulosic biomass, an abundant and non-food-competing resource, has emerged as a key feedstock for the production of next-generation biofuels.[1] Furan derivatives, accessible through the catalytic conversion of carbohydrates present in biomass, represent a promising class of oxygenated fuel additives.[2][3] These compounds are lauded for their potential to enhance fuel properties, improve engine efficiency, and reduce harmful emissions.
Among the myriad of furanic compounds, 2,3-Dihydro-5-methylfuran (DHMF) presents itself as a noteworthy candidate for investigation. Its molecular structure, featuring a partially saturated furan ring and a methyl group, suggests a unique combination of properties that could be advantageous as a biofuel additive. The presence of oxygen can lead to more complete combustion, thereby reducing emissions of carbon monoxide (CO) and unburned hydrocarbons (HC).[4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the field of biofuel development. It provides a detailed overview of 2,3-Dihydro-5-methylfuran, including its physicochemical properties, a proposed synthesis protocol, and a robust framework for its evaluation as a biofuel additive. In the absence of direct engine performance data for 2,3-Dihydro-5-methylfuran in the current body of scientific literature, this guide leverages extensive data from its close structural analogs, 2-methylfuran (MF) and 2,5-dimethylfuran (DMF), to provide a well-reasoned prognosis of its potential performance and to outline the necessary experimental protocols for its validation.
Physicochemical Properties of 2,3-Dihydro-5-methylfuran
A thorough understanding of the physical and chemical properties of a fuel additive is paramount to predicting its behavior in blends and during combustion. The table below summarizes the known properties of 2,3-Dihydro-5-methylfuran.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₈O | [6][7][8] |
| Molecular Weight | 84.12 g/mol | [6][7][8] |
| Appearance | Liquid | [7][9] |
| Density | 0.922 g/mL at 25 °C | [7][9] |
| Boiling Point | 82 °C | [7][9] |
| Flash Point | -12 °C (closed cup) | [7] |
| Refractive Index | n20/D 1.432 | [7][9] |
| CAS Number | 1487-15-6 | [6][7][8] |
| Safety | Highly flammable liquid and vapor (GHS Hazard class: Flammable Liquid 2) | [6][7] |
Synthesis of 2,3-Dihydro-5-methylfuran: A Proposed Protocol
While various methods exist for the synthesis of dihydrofurans, a promising and direct route to 2,3-Dihydro-5-methylfuran is the selective catalytic hydrogenation of 2-methylfuran.[2][10] 2-methylfuran itself is readily produced from furfural, a key platform chemical derived from the hemicellulose fraction of lignocellulosic biomass.[1][3]
The following protocol is a generalized procedure based on established principles of catalytic hydrogenation of furanic compounds.[11][12] Researchers should optimize reaction conditions based on their specific equipment and catalyst selection.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed synthesis pathway of 2,3-Dihydro-5-methylfuran from lignocellulosic biomass.
Experimental Protocol: Selective Hydrogenation of 2-Methylfuran
1. Catalyst Preparation and Activation:
-
A supported noble metal catalyst, such as Palladium on carbon (Pd/C), is recommended for the selective hydrogenation of the furan ring.[11]
-
The catalyst should be activated according to the manufacturer's instructions, typically involving reduction under a hydrogen atmosphere at an elevated temperature.
2. Reaction Setup:
-
A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet is required.
-
The reactor is charged with 2-methylfuran and a suitable solvent (e.g., a C1-C4 alcohol or an ether like tetrahydrofuran).
-
The catalyst is added to the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with air. The catalyst loading is typically in the range of 1-5 wt% relative to the substrate.
3. Hydrogenation Reaction:
-
The reactor is sealed and purged several times with hydrogen to remove any residual air.
-
The reactor is then pressurized with hydrogen to the desired pressure (e.g., 10-50 bar).
-
The reaction mixture is heated to the target temperature (e.g., 50-150 °C) with vigorous stirring.
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). The key is to stop the reaction once the desired conversion of 2-methylfuran and selectivity to 2,3-Dihydro-5-methylfuran is achieved to avoid over-hydrogenation to 2-methyltetrahydrofuran.
4. Product Isolation and Purification:
-
Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed from the filtrate by rotary evaporation.
-
The crude product is then purified by fractional distillation under atmospheric or reduced pressure to obtain pure 2,3-Dihydro-5-methylfuran.
5. Characterization:
-
The purity and identity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Performance Evaluation as a Biofuel Additive: A Comparative Analysis
As previously stated, direct experimental data on the performance of 2,3-Dihydro-5-methylfuran as a biofuel additive is not currently available in peer-reviewed literature. However, a robust assessment of its potential can be extrapolated from the extensive research conducted on its structural analogs, 2-methylfuran (MF) and 2,5-dimethylfuran (DMF).
Comparative Fuel Properties of Furan Derivatives
The following table compares the key fuel properties of MF and DMF with gasoline and ethanol. The properties of 2,3-Dihydro-5-methylfuran are included where known, with estimations for other key parameters based on its structure.
| Property | 2,3-Dihydro-5-methylfuran | 2-Methylfuran (MF) | 2,5-Dimethylfuran (DMF) | Gasoline | Ethanol |
| RON | Unknown | 103[4] | 119[4] | 91-98 | 108.6 |
| MON | Unknown | 87[4] | 101[4] | 81-88 | 92.1 |
| Energy Density (MJ/L) | ~28-30 (Estimated) | 30.1[4] | 31.7[4] | 32.0 | 21.2 |
| Stoichiometric Air/Fuel Ratio | ~10.5 (Estimated) | 10.6[4] | 10.9[4] | 14.7 | 9.0 |
| Latent Heat of Vaporization (kJ/kg) | ~350 (Estimated) | 358.4[4] | 330.5[4] | 350 | 904 |
| Oxygen Content (wt%) | 19.0 | 19.5[4] | 16.7[4] | 0-3.7 | 34.7 |
| Boiling Point (°C) | 82 | 63-65 | 92-94[4] | 25-215 | 78.4 |
Note: Estimated values for 2,3-Dihydro-5-methylfuran are based on its molecular structure and comparison with its analogs. Experimental verification is essential.
Expected Engine Performance and Emission Characteristics
Based on the data from MF and DMF, the following performance characteristics can be anticipated for 2,3-Dihydro-5-methylfuran when blended with gasoline:
-
Octane Rating: Furan derivatives generally exhibit high Research Octane Numbers (RON), indicating good anti-knock properties.[4] It is plausible that 2,3-Dihydro-5-methylfuran will also have a RON significantly higher than that of regular gasoline, making it a valuable octane booster.
-
Engine Efficiency: The high latent heat of vaporization of furanics can lead to a charge cooling effect, which can improve volumetric efficiency and, consequently, engine power and thermal efficiency.[4] Studies on MF have shown a consistent increase in indicated thermal efficiency compared to both gasoline and DMF.[4]
-
Combustion Characteristics: The presence of the ether linkage in the furan ring can promote faster and more complete combustion.[4] This can lead to shorter combustion durations and potentially higher in-cylinder pressures.
-
Regulated Emissions (CO, HC, NOx): The oxygen content in 2,3-Dihydro-5-methylfuran is expected to lead to a reduction in CO and unburned HC emissions due to more complete combustion.[4] However, the faster and hotter combustion associated with some furan derivatives can lead to an increase in Nitrogen Oxide (NOx) emissions.[4]
-
Unregulated Emissions (Aldehydes): A significant advantage of furan-based additives is the potential for lower aldehyde emissions compared to gasoline and ethanol.[4] This is a critical consideration as aldehydes are known carcinogens.
Protocol for the Evaluation of a Novel Biofuel Additive
The following is a standardized protocol for the comprehensive evaluation of a new biofuel additive like 2,3-Dihydro-5-methylfuran. This protocol is based on established ASTM standards and best practices in fuel science.
Diagram of the Biofuel Additive Evaluation Workflow
Caption: Workflow for the comprehensive evaluation of a novel biofuel additive.
Step-by-Step Evaluation Protocol
1. Fuel Blend Preparation:
-
Prepare blends of 2,3-Dihydro-5-methylfuran with a certified base gasoline (e.g., RON 95) at various concentrations (e.g., 5%, 10%, and 20% by volume).
-
Ensure thorough mixing and store the blends in sealed, opaque containers to prevent evaporation and degradation.
2. Physicochemical Property Testing:
-
Density: Determine the density of the blends at 15 °C according to ASTM D4052.
-
Viscosity: Measure the kinematic viscosity of the blends at 40 °C as per ASTM D445.
-
Distillation Characteristics: Analyze the distillation curve of the blends using ASTM D86 to assess their volatility.
3. Octane Number Determination:
-
Research Octane Number (RON): Measure the RON of the neat additive and its blends according to ASTM D2699 using a Cooperative Fuel Research (CFR) engine.
-
Motor Octane Number (MON): Determine the MON of the neat additive and its blends as per ASTM D2700 using a CFR engine.
-
Calculate the blending octane number (BON) to evaluate its effectiveness as an octane booster.
4. Engine Performance and Emissions Testing:
-
Engine Setup: Utilize a single-cylinder, spark-ignition research engine with precise control over operating parameters such as speed, load, air-fuel ratio, and spark timing.
-
Performance Mapping: Operate the engine at various speed and load points with each fuel blend. Record key performance parameters including torque, power, brake-specific fuel consumption (BSFC), and brake thermal efficiency (BTE).
-
Combustion Analysis: Use in-cylinder pressure transducers to analyze combustion characteristics such as the rate of heat release, combustion duration, and peak pressure.
-
Regulated Emissions Analysis: Employ a standard exhaust gas analyzer to measure the concentrations of CO, HC, and NOx in the exhaust.
-
Unregulated Emissions Analysis: Use advanced analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC) to quantify unregulated emissions, particularly formaldehyde and acetaldehyde.
Conclusion and Future Outlook
2,3-Dihydro-5-methylfuran holds theoretical promise as a biofuel additive, stemming from its biomass-derived origin and its oxygenated heterocyclic structure. While direct experimental data on its performance is currently lacking, a comparative analysis with its well-studied analogs, 2-methylfuran and 2,5-dimethylfuran, suggests that it could offer significant benefits, including a high octane number and the potential for reduced CO, HC, and unregulated aldehyde emissions.
The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of 2,3-Dihydro-5-methylfuran. It is imperative that future research focuses on the experimental validation of its fuel properties and its performance in internal combustion engines. Such studies will be crucial in determining its viability as a sustainable and high-performance component in the next generation of transportation fuels.
References
-
Wang, C., et al. (2013). Combustion characteristics and emissions of 2-methylfuran compared to 2,5-dimethylfuran, gasoline and ethanol in a DISI engine. Fuel, 103, 200-211. Available at: [Link]
-
Lange, J. P., et al. (2021). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 26(16), 4946. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]
-
Kışkan, F. Ş. (2023). Synthesis of 2,3-dihydrofurans. ResearchGate. Available at: [Link]
-
Ahmad, F. B., et al. (2022). Sustainable production of furan-based oxygenated fuel additives from pentose-rich biomass residues. Energy Conversion and Management: X, 14, 100195. Available at: [Link]
-
Koprivova, K., et al. (2017). Deuterium-Labeling Study of the Hydrogenation of 2-Methylfuran and 2,5-Dimethylfuran over Carbon-Supported Noble Metal Catalysts. Semantic Scholar. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15145, 2,3-Dihydro-5-methylfuran. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Furan, 2,3-dihydro-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Octane rating. Retrieved from [Link]
-
iLectureOnline. (2022, December 20). Organic Chemistry - Ch 1: Basic Concepts (35 of 97) Octane Rating of Gasoline [Video]. YouTube. [Link]
-
Doc Brown's Chemistry. (n.d.). Octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes. Retrieved from [Link]
-
Wikipedia. (n.d.). Octane. Retrieved from [Link]
-
Mäki-Arvela, P., et al. (2021). Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. ChemSusChem, 14(1), 150-168. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 356, Octane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10797, 2-Methylfuran. Retrieved from [Link]
-
Zhang, J., et al. (2017). Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. Catalysts, 7(4), 104. Available at: [Link]
-
Zhang, Y., et al. (2024). A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst. Catalysts, 14(1), 59. Available at: [Link]
-
Hountalas, D. T., et al. (2018). Oxygenated Fuels Blending Effects on Gasoline Engine Performance and Emissions: An Experimental Study. ResearchGate. Available at: [Link]
-
Health Effects Institute. (n.d.). The Potential Health Effects of Oxygenates Added to Gasoline. A Review of the Current Literature. Retrieved from [Link]
-
Al-Kassir, A., et al. (2022). Effect of Blending Aromatic and Oxygenates Additives with Fuels to Enhance Fuel Properties. Passer Journal of Basic and Applied Sciences, 4(1), 1-8. Available at: [Link]
-
Argonne National Laboratory. (2024). Carbon Footprint of Oxygenated Gasolines: Case Studies in Latin America, Asia, and Europe. MDPI. Available at: [Link]
-
Zannis, T. C., et al. (2004). The Blending Effects of Oxygenated Additives Under Premixed Flame Conditions. ResearchGate. Available at: [Link]
-
Singh, R., et al. (2022). Renewable Oxygenate Blending Effects on Gasoline Properties. ResearchGate. Available at: [Link]
- Indian Oil Corporation Limited. (2004). A fuel additive composition for stabilising blends of ethanol and a hydrocarbon. Google Patents.
-
Gabele, P. A. (1991). Seasonal impact of blending oxygenated organics with gasoline on motor vehicle tailpipe and evaporative emissions. Journal of the Air & Waste Management Association, 41(7), 954-959. Available at: [Link]
Sources
- 1. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. birmingham.ac.uk [birmingham.ac.uk]
- 5. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydro-5-methylfuran 97 1487-15-6 [sigmaaldrich.com]
- 7. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 10. Deuterium-Labeling Study of the Hydrogenation of 2-Methylfuran and 2,5-Dimethylfuran over Carbon-Supported Noble Metal Catalysts. | Semantic Scholar [semanticscholar.org]
- 11. research.abo.fi [research.abo.fi]
- 12. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,3-Dihydro-5-methylfuran
Introduction
2,3-Dihydro-5-methylfuran is a volatile organic compound of interest in various fields, including pharmaceutical development as a potential impurity or intermediate, and in food science as a flavor component.[1][2][3] Its volatility and reactivity necessitate robust and sensitive analytical methods for accurate quantification to ensure product quality, safety, and regulatory compliance. This guide provides detailed application notes and protocols for the quantitative analysis of 2,3-Dihydro-5-methylfuran, tailored for researchers, scientists, and drug development professionals. We will delve into two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity, particularly for volatile compounds, and High-Performance Liquid Chromatography (HPLC) as a versatile alternative.
The methodologies presented herein are grounded in established analytical principles and validated against international standards, such as those outlined by the International Council for Harmonisation (ICH), to ensure data integrity and reliability.[4]
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is the preferred technique for the quantification of volatile impurities like 2,3-Dihydro-5-methylfuran in pharmaceutical products.[4] The high volatility of the analyte makes headspace sampling an ideal introduction technique, minimizing matrix effects and protecting the instrument.[5][6]
Causality Behind Experimental Choices
-
Headspace Sampling: This technique is chosen to selectively introduce volatile analytes into the GC system while leaving non-volatile matrix components behind. This reduces contamination of the GC inlet and column, leading to improved method robustness and reduced instrument maintenance.[5]
-
GC Column Selection: A mid-polarity column, such as a DB-624 or Rxi-624Sil MS, is selected for its excellent separation of a wide range of volatile organic compounds, including solvents and furan derivatives. The 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase provides a good balance of polar and non-polar interactions.[5][7]
-
Mass Spectrometry Detection: Mass spectrometry offers high selectivity and sensitivity. Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible fragmentation patterns for compound identification. Selected Ion Monitoring (SIM) mode is employed for quantitative analysis to enhance sensitivity by monitoring only the characteristic ions of 2,3-Dihydro-5-methylfuran.[4][8]
Experimental Workflow: Headspace GC-MS
Caption: Headspace GC-MS workflow for 2,3-Dihydro-5-methylfuran quantification.
Detailed Protocol: Headspace GC-MS
1. Materials and Reagents:
-
2,3-Dihydro-5-methylfuran reference standard (≥97% purity)
-
Internal Standard (IS), e.g., Toluene-d8 or other suitable deuterated compound
-
Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), GC headspace grade
-
Blank matrix (e.g., placebo, drug substance known to be free of the analyte)
2. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2,3-Dihydro-5-methylfuran into a 25 mL volumetric flask and dilute to volume with the chosen diluent.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL). Spike each working standard with a fixed concentration of the internal standard.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample or placebo into a 20 mL headspace vial. Add 1.0 mL of diluent containing the internal standard at the same concentration as in the working standards. Seal the vial immediately.
-
Spiked Sample (for Accuracy/Recovery): Prepare a sample as described above and spike with a known amount of the 2,3-Dihydro-5-methylfuran standard.
3. GC-MS Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Robust and reliable platform for routine analysis. |
| Headspace Sampler | Agilent 7697A or equivalent | Automated and precise sample introduction. |
| GC Column | Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm | Optimized for the separation of volatile organic compounds.[5] |
| Carrier Gas | Helium, constant flow | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.5 mL/min | Provides optimal separation and peak shape. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes. |
| Split Ratio | 10:1 | Prevents column overloading while maintaining good sensitivity. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | Provides good separation of volatile components. |
| Headspace Vial Temp. | 80 °C | Facilitates partitioning of the analyte into the headspace. |
| Headspace Loop Temp. | 90 °C | Prevents condensation of the analytes. |
| Headspace Transfer Line Temp. | 100 °C | Ensures efficient transfer to the GC inlet. |
| Vial Equilibration Time | 15 min | Allows the sample to reach thermal equilibrium. |
| MS System | Agilent 5977B or equivalent | Provides high sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra.[8] |
| Source Temperature | 230 °C | Optimal for ionization efficiency. |
| Quadrupole Temperature | 150 °C | Maintains mass accuracy. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity for trace-level quantification.[4] |
| SIM Ions for 2,3-Dihydro-5-methylfuran | To be determined from the mass spectrum of the standard (likely m/z 84, 69, 55) | Characteristic ions for selective detection. |
| SIM Ions for Internal Standard | e.g., m/z 98 for Toluene-d8 | Characteristic ions for the internal standard. |
4. Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[4][9][10]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank matrix at the retention time of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Range | Typically 80% to 120% of the target concentration. |
| Accuracy (% Recovery) | 80% to 120% recovery for spiked samples at different concentrations. |
| Precision (RSD) | Repeatability (≤ 15%), Intermediate Precision (≤ 20%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., oven temperature, flow rate). |
II. High-Performance Liquid Chromatography (HPLC) Method
While GC-MS is often the primary choice for volatile compounds, HPLC can serve as a valuable orthogonal technique, particularly when dealing with complex matrices or when GC-MS is unavailable. Due to the polar nature of 2,3-Dihydro-5-methylfuran, a reverse-phase HPLC method is suitable.[1][11]
Causality Behind Experimental Choices
-
Reverse-Phase Chromatography: This mode of chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Although 2,3-Dihydro-5-methylfuran is relatively polar, it can be retained and separated on a C18 column with a highly aqueous mobile phase.[1][12]
-
Mobile Phase: A simple mobile phase of acetonitrile and water, with a small amount of acid (e.g., phosphoric or formic acid), is used. The acid helps to ensure consistent peak shapes by suppressing the ionization of any silanol groups on the silica-based stationary phase.[1] For MS compatibility, a volatile acid like formic acid is preferred.[1]
-
UV Detection: 2,3-Dihydro-5-methylfuran contains a chromophore that allows for detection by UV spectrophotometry. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.
Experimental Workflow: HPLC
Caption: HPLC workflow for 2,3-Dihydro-5-methylfuran quantification.
Detailed Protocol: HPLC
1. Materials and Reagents:
-
2,3-Dihydro-5-methylfuran reference standard (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
2. Standard and Sample Preparation:
-
Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% phosphoric acid (or formic acid for MS compatibility). Filter and degas the mobile phase before use.
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2,3-Dihydro-5-methylfuran into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1 to 50 µg/mL).
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[13]
3. HPLC Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for routine quantitative analysis. |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column | Reverse-phase column suitable for the separation of polar compounds.[1] |
| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid | Provides adequate retention and good peak shape. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detector | UV-Vis Detector | |
| Detection Wavelength | To be determined by scanning the standard (e.g., ~220 nm) | Wavelength of maximum absorbance for the analyte. |
4. Method Validation: The HPLC method should also be validated according to ICH Q2(R1) guidelines, with similar parameters and acceptance criteria as the GC-MS method.[4][9][10]
Summary of Quantitative Data
The following table provides typical performance characteristics that should be targeted during method validation. The exact values will be determined experimentally.
| Parameter | Headspace GC-MS | HPLC-UV |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| LOD | ~0.1 µg/g | ~0.5 µg/mL |
| LOQ | ~0.3 µg/g | ~1.5 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110% |
| Precision (RSD) | ≤ 15% | ≤ 10% |
Conclusion
This application note provides comprehensive and detailed protocols for the quantification of 2,3-Dihydro-5-methylfuran using both Headspace GC-MS and HPLC-UV. The GC-MS method is recommended for its superior sensitivity and selectivity for this volatile analyte. The HPLC method serves as a robust alternative or orthogonal technique. The causality behind the selection of key experimental parameters has been explained to provide a deeper understanding of the methodologies. Adherence to the described protocols and validation procedures, grounded in ICH guidelines, will ensure the generation of accurate, reliable, and defensible analytical data for researchers, scientists, and drug development professionals.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
2,3-Dihydro-5-methylfuran. SIELC Technologies. [Link]
-
Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Determination of Residual Solvents in Pharmaceuticals by Thermal Desorption-GC/MS. ResearchGate. [Link]
-
GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
-
Application Note: GC–MS Analysis of Volatile Green Residual Solvents. LCGC International. [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]
-
HPLC Sample Preparation. Organomation. [Link]
-
Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek. [Link]
-
Method 5000: Sample Preparation for Volatile Organic Compounds, part of Test Methods for Evaluating Solid Waste, Physical/Chemic. U.S. Environmental Protection Agency. [Link]
-
GCMS Scan - METHOD STATEMENT. Dŵr Cymru Welsh Water. [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]
-
Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Shimadzu Corporation. [Link]
-
Determination of Furan and Alkylfurans by Purge-and-Trap GC- MS. Cheng Shiu University. [Link]
-
Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS. PubMed. [Link]
-
Analysis of Furan in Heat-processed Foods by Gas Chromatography-Mass Spectrometry (GC-MS). STEMart. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]
-
Simultaneous determination of furan and 2-alkylfurans in heat-processed foods by automated static headspace gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. [Link]
-
2,3-Dihydro-5-methylfuran. PubChem. [Link]
Sources
- 1. 2,3-Dihydro-5-methylfuran | SIELC Technologies [sielc.com]
- 2. 2,3-ジヒドロ-5-メチルフラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Analysis of Furan in Heat-processed Foods by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: The Strategic Use of 2,3-Dihydro-5-methylfuran in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of 2,3-Dihydro-5-methylfuran
2,3-Dihydro-5-methylfuran is a heterocyclic compound characterized by an endocyclic enol ether moiety.[1][2][3] This structural feature is the primary determinant of its chemical reactivity, rendering the double bond electron-rich and highly susceptible to electrophilic attack. Its unique electronic and structural attributes make it a valuable and versatile building block for synthesizing more complex molecular architectures.[4] The dihydrofuran motif is prevalent in numerous natural products, many of which exhibit significant biological activity, making it an attractive scaffold for drug development and total synthesis.[4]
This guide provides an in-depth exploration of key transformations involving 2,3-dihydro-5-methylfuran, moving beyond simple procedural lists to explain the underlying principles and rationale behind experimental design. We will detail field-proven protocols for its application in palladium-catalyzed cross-coupling, cycloaddition reactions, and visible-light-induced difunctionalization, offering researchers a practical toolkit for leveraging this powerful synthon.
Palladium-Catalyzed Heck Coupling: Arylation of the Enol Ether
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically coupling an unsaturated halide with an alkene. The electron-rich nature of 2,3-dihydro-5-methylfuran makes it an excellent substrate for Heck coupling, enabling the synthesis of 2-aryl and 5-aryl substituted dihydrofurans, which are precursors to valuable tetrahydrofuran structures.
Causality and Mechanistic Insight
The regioselectivity of the Heck reaction with cyclic olefins like 2,3-dihydro-5-methylfuran can be complex. The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. The choice of ligand is critical for controlling the reaction pathway. For instance, neopentyl phosphine ligands have been shown to promote Heck couplings at ambient temperatures.[5] Furthermore, specific phosphine ligands can influence the regioselectivity, leading to either the kinetic 2-aryl-2,3-dihydrofuran product or the thermodynamically more stable 2-aryl-2,5-dihydrofuran product through isomerization.[5][6]
The following workflow illustrates the key stages of the catalytic cycle.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Protocol: Regioselective Heck Reaction with an Aryl Iodide
This protocol is adapted from a procedure demonstrating a regioselective Heck reaction to afford 2-aryl-2,3-dihydrofurans.[5][6]
-
Scientist's Note: The use of a specific P-containing palladacycle catalyst is key to achieving high regioselectivity for the 2-aryl-2,3-dihydrofuran product over the isomerized 2-aryl-2,5-dihydrofuran. The base is crucial for neutralizing the hydrogen halide produced in the catalytic cycle, allowing for the regeneration of the Pd(0) catalyst.
| Parameter | Value | Rationale |
| Reactant 1 | Aryl Iodide (e.g., Iodobenzene) | 1.0 mmol, 1.0 equiv |
| Reactant 2 | 2,3-Dihydro-5-methylfuran | 1.5 mmol, 1.5 equiv |
| Catalyst | P-containing Palladacycle | 0.02 mmol, 2 mol% |
| Base | K₂CO₃ (Potassium Carbonate) | 2.0 mmol, 2.0 equiv |
| Solvent | DMF (N,N-Dimethylformamide) | 5 mL |
| Temperature | 100 °C | Provides thermal energy to overcome activation barriers. |
| Time | 12-24 h | Reaction time may vary based on aryl iodide substituent. |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl iodide (1.0 mmol), the palladacycle catalyst (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add DMF (5 mL) via syringe, followed by 2,3-dihydro-5-methylfuran (1.5 mmol).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-methyl-2,3-dihydrofuran.
[2+2] Cycloaddition Reactions: Formation of Fused Cyclobutane Systems
The electron-rich double bond of 2,3-dihydro-5-methylfuran makes it an ideal partner for [2+2] cycloaddition reactions with electron-deficient alkenes or ketenes. These reactions provide direct access to cyclobutane-fused tetrahydrofurans, which are challenging scaffolds to synthesize via other methods.
Causality and Mechanistic Insight
Lewis acids, such as methylaluminoxane (MAO), can catalyze these cycloadditions by coordinating to the electron-deficient partner, lowering the LUMO energy and accelerating the reaction.[7] The reaction can proceed through either a concerted or a stepwise mechanism involving a zwitterionic intermediate, depending on the substrates and conditions. The resulting cycloadducts are formed with high stereospecificity.
Caption: Workflow for a Lewis acid-mediated [2+2] cycloaddition.
Protocol: MAO-Mediated [2+2] Cycloaddition
This protocol is a representative example of a Lewis acid-catalyzed [2+2] cycloaddition.[7]
-
Scientist's Note: This reaction must be conducted under strictly anhydrous conditions, as the Lewis acid catalyst (MAO) is extremely sensitive to moisture. The use of a non-polar solvent like toluene is preferred, as polar solvents can adversely affect reagent conversion by coordinating to the catalyst.[7]
| Parameter | Value | Rationale |
| Reactant 1 | 2,3-Dihydro-5-methylfuran | 1.0 mmol, 1.0 equiv |
| Reactant 2 | N-Acetyl-α-acetoxy dehydroalanine methyl ester | 1.1 mmol, 1.1 equiv |
| Catalyst | Methylaluminoxane (MAO) | 1.2 mmol, 1.2 equiv (as a 10 wt% solution in toluene) |
| Solvent | Toluene (anhydrous) | 10 mL |
| Temperature | 0 °C to Room Temp. | Initial cooling to control exothermic reaction, then RT to drive to completion. |
| Time | 4-8 h | Monitor by TLC for consumption of starting material. |
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-acetyl-α-acetoxy dehydroalanine methyl ester (1.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the MAO solution (1.2 mmol) dropwise via syringe. Stir for 15 minutes at 0 °C.
-
Add a solution of 2,3-dihydro-5-methylfuran (1.0 mmol) in anhydrous toluene (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.
-
Workup and Purification: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution (10 mL). Dilute with ethyl acetate (20 mL) and filter the resulting suspension through a pad of Celite. Separate the layers of the filtrate and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue via flash chromatography to obtain the cycloadduct.
Visible-Light-Induced Difunctionalization
A modern application of 2,3-dihydro-5-methylfuran is its participation in multicomponent, visible-light-induced difunctionalization reactions. These reactions allow for the simultaneous introduction of two different functional groups across the double bond, leading to highly substituted tetrahydrofuran products in a single step.[8]
Causality and Mechanistic Insight
This transformation often proceeds via a radical mechanism initiated by a photoredox catalyst. The catalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process with one of the reactants to generate a radical intermediate. This radical then adds to the electron-rich double bond of the dihydrofuran. The resulting radical intermediate is subsequently trapped by the third component to yield the final difunctionalized product. The high site-selectivity arises from the preferential addition of the initial radical to the electron-rich enol ether system.[8]
Protocol: Three-Component Difunctionalization with a Peroxide and Quinoxalin-2(1H)-one
This protocol is based on a visible-light-induced synthesis of 2,3-disubstituted tetrahydrofurans.[8]
-
Scientist's Note: The choice of photocatalyst is critical for success. The reaction should be shielded from ambient light before initiation to prevent premature decomposition of reactants. Degassing the solvent is important to remove oxygen, which can quench the excited state of the photocatalyst or participate in unwanted side reactions.
| Parameter | Value | Rationale |
| Reactant 1 | 2,3-Dihydro-5-methylfuran | 0.5 mmol, 2.5 equiv |
| Reactant 2 | Quinoxalin-2(1H)-one | 0.2 mmol, 1.0 equiv |
| Reactant 3 | Di-tert-butyl peroxide (DTBP) | 0.6 mmol, 3.0 equiv |
| Photocatalyst | Eosin Y | 0.004 mmol, 2 mol% |
| Solvent | CH₃CN (Acetonitrile) | 2 mL |
| Light Source | Blue LEDs (e.g., 460 nm) | Provides the energy to excite the photocatalyst. |
| Temperature | Room Temperature | Mild conditions are a key advantage of photoredox catalysis. |
| Time | 24 h |
Procedure:
-
To a 10 mL reaction tube, add the quinoxalin-2(1H)-one (0.2 mmol), Eosin Y (0.004 mmol), and a magnetic stir bar.
-
Add acetonitrile (2 mL), followed by 2,3-dihydro-5-methylfuran (0.5 mmol) and di-tert-butyl peroxide (0.6 mmol).
-
Seal the tube with a septum and degas the mixture by bubbling argon through it for 15 minutes.
-
Place the reaction tube approximately 5 cm from a blue LED lamp and begin vigorous stirring.
-
Irradiate the mixture for 24 hours at room temperature.
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. The crude residue is then purified directly by preparative thin-layer chromatography (pTLC) or flash column chromatography on silica gel to isolate the 2,3-disubstituted tetrahydrofuran product.
Conclusion
2,3-Dihydro-5-methylfuran has proven to be a highly effective and adaptable building block in organic synthesis. Its electron-rich enol ether functionality serves as a reactive handle for a variety of powerful transformations, including palladium-catalyzed arylations, Lewis acid-mediated cycloadditions, and modern photoredox-catalyzed difunctionalizations. The protocols and mechanistic insights provided herein demonstrate the strategic value of this reagent in the efficient construction of complex heterocyclic systems relevant to pharmaceutical and materials science.
References
-
Title: Synthesis of 2,5-Dihydrofurans. Source: Organic Chemistry Portal. [Link]
-
Title: MAO mediated [2+2] cycloaddition of 2,3–dihydrofuran and its methyl subsitituted derivative with acylaminoacrylates (12). Source: ResearchGate. [Link]
-
Title: Synthesis of 2,3-Dihydrofurans. Source: Organic Chemistry Portal. [Link]
-
Title: Synthesis of 2,3-dihydrofurans. Source: ResearchGate. [Link]
-
Title: A Novel Reduced Reaction Mechanism for Diesel/2,5-Dimethylfuran Engine Application. Source: MDPI. [Link]
-
Title: Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Source: National Center for Biotechnology Information (PMC). [Link]
-
Title: 2,3-Dihydro-5-methylfuran. Source: PubChem. [Link]
-
Title: Furan, 2,3-dihydro-5-methyl-. Source: NIST Chemistry WebBook. [Link]
-
Title: Difunctionalizations of 2,3‐dihydrofuran. Source: ResearchGate. [Link]
-
Title: 2,3-DIHYDRO-5-METHYLFURAN. Source: Global Substance Registration System (GSRS). [Link]
-
Title: Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Source: MDPI. [Link]
-
Title: Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Source: MDPI. [Link]
-
Title: 2,3-Dihydro-5-methylfuran. Source: SIELC Technologies. [Link]
-
Title: Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Source: MDPI. [Link]
-
Title: Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. Source: ResearchGate. [Link]
Sources
- 1. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 6. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Production of 2-Methylfuran from Lignocellulosic Biomass
For: Researchers, scientists, and drug development professionals.
Abstract
2-Methylfuran (2-MF), a versatile platform chemical and a promising biofuel additive, can be sustainably produced from the hemicellulose fraction of non-edible lignocellulosic biomass.[1][2][3] Its applications span from being a precursor in the synthesis of pharmaceuticals and agrochemicals to its use as a high-octane gasoline additive.[4][5][6] This guide provides a comprehensive overview of the integrated biorefinery approach for 2-MF production, encompassing biomass pretreatment, hemicellulose hydrolysis, furfural synthesis, and its subsequent catalytic conversion to 2-methylfuran. Detailed protocols for laboratory-scale production are provided, emphasizing the causality behind experimental choices and ensuring scientific integrity through self-validating systems.
Introduction: The Rationale for Bio-based 2-Methylfuran
The transition from fossil fuels to renewable resources is a critical global imperative. Lignocellulosic biomass, an abundant and non-food-competing feedstock, is a cornerstone of this transition.[7][8] The hemicellulose component of this biomass, rich in pentosans, can be efficiently converted into furfural, a key platform chemical.[9][10] Furfural, in turn, serves as the immediate precursor for the synthesis of 2-methylfuran through catalytic hydrogenation.[1][11]
2-Methylfuran exhibits several desirable properties as a fuel additive, including a high research octane number (RON), high energy density, and better miscibility with gasoline compared to ethanol. In the pharmaceutical and chemical industries, 2-MF is a valuable intermediate for the synthesis of various compounds, including vitamin B1, chloroquine phosphate, and other fine chemicals.[2][4][5] The growing demand for sustainable chemicals and fuels underscores the importance of developing efficient and economically viable processes for 2-MF production.[4]
Overall Process Workflow
The conversion of lignocellulosic biomass to 2-methylfuran is a multi-step process. The primary stages are:
-
Biomass Pretreatment: To fractionate the lignocellulosic matrix and make the hemicellulose accessible.
-
Hemicellulose Hydrolysis: To depolymerize hemicellulose into its constituent pentose sugars, primarily xylose.
-
Dehydration of Xylose to Furfural: A crucial step involving the acid-catalyzed removal of water molecules from xylose.
-
Catalytic Conversion of Furfural to 2-Methylfuran: The final step involving the hydrogenation of the aldehyde group in furfural and the hydrogenolysis of the resulting hydroxyl group.
Caption: Overall workflow for the production of 2-methylfuran from lignocellulosic biomass.
Detailed Methodologies and Protocols
Part 1: From Lignocellulosic Biomass to Furfural
The initial stages focus on the liberation of pentose sugars from the complex biomass matrix and their subsequent conversion to furfural. There are two primary strategies for furfural production: a one-step process where hemicellulose hydrolysis and xylose dehydration occur simultaneously, and a two-step process where these reactions are separated.[7][10][12] The two-step approach generally allows for better control and higher yields.
This protocol is adapted from methodologies that utilize a two-stage process for optimized furfural yield.[12]
1. Biomass Pretreatment and Hemicellulose Extraction (Autohydrolysis):
-
Rationale: Autohydrolysis, or hot water extraction, uses water at elevated temperatures and pressures to hydrolyze hemicellulose into soluble oligosaccharides and monosaccharides with minimal degradation.[13] This method is environmentally friendly as it avoids the use of harsh chemicals.
-
Procedure:
-
Mill the corncob to a particle size of 20-40 mesh.
-
In a high-pressure reactor, mix the milled corncob with deionized water at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the reactor to 160-180°C and maintain for 1-2 hours.[14]
-
Rapidly cool the reactor and separate the liquid phase (hemicellulose-rich hydrolysate) from the solid residue (cellulignin) by filtration.
-
2. Acid-Catalyzed Dehydration of Xylose to Furfural:
-
Rationale: The hemicellulose hydrolysate, rich in xylose, is treated with an acid catalyst to facilitate the dehydration reaction to form furfural.[9][10] Using a biphasic solvent system can enhance furfural yield by continuously extracting it from the aqueous phase, thereby preventing its degradation.[7][15]
-
Procedure:
-
To the hemicellulose hydrolysate, add a mineral acid such as H₂SO₄ or HCl to a final concentration of 1-5% (w/v).[12]
-
Transfer the acidified hydrolysate to a reactor.
-
Heat the mixture to 170-200°C under pressure for a specified residence time (typically 20-40 minutes).[9]
-
During the reaction, furfural is produced and can be continuously removed from the reactor via steam stripping to minimize degradation.[16]
-
The resulting aqueous furfural solution can be used for the next step, either directly in some liquid-phase reactions or after extraction.
-
Part 2: Catalytic Conversion of Furfural to 2-Methylfuran
The conversion of furfural to 2-methylfuran is the core of the process and involves catalytic hydrogenation. Catalytic Transfer Hydrogenation (CTH) is a particularly attractive method as it utilizes a hydrogen donor like isopropanol instead of high-pressure gaseous hydrogen, which can improve safety and reduce costs.[17][18][19]
Caption: Reaction pathway from furfural to 2-methylfuran.
This protocol is based on the use of copper-based catalysts, which have shown high activity and selectivity for the conversion of furfural to 2-methylfuran.[17][18]
1. Catalyst Preparation (Example: Cu-Zn-Al Catalyst):
-
Rationale: Copper-based catalysts are effective for both the hydrogenation of the aldehyde group and the hydrogenolysis of the C-OH bond. The presence of other metals like zinc and a support like alumina can enhance catalyst stability and activity.[17]
-
Procedure (Co-precipitation method):
-
Prepare an aqueous solution of Cu(NO₃)₂, Zn(NO₃)₂, and Al(NO₃)₃ in a desired molar ratio (e.g., Cu:Zn:Al of 2.5:1:1).
-
Slowly add a precipitating agent (e.g., Na₂CO₃ solution) under vigorous stirring until the pH reaches a specific value (e.g., 7.0-8.0).
-
Age the resulting precipitate, then filter, wash thoroughly with deionized water, and dry overnight.
-
Calcine the dried powder in air at a high temperature (e.g., 600°C) to obtain the mixed oxide catalyst.
-
Prior to the reaction, the catalyst is typically pre-reduced in a hydrogen flow.[17]
-
2. Catalytic Transfer Hydrogenation Reaction:
-
Procedure:
-
In a batch reactor, add the pre-reduced Cu-Zn-Al catalyst.
-
Add furfural and the hydrogen donor, isopropanol (which also acts as the solvent), in a specific molar ratio.
-
Seal the reactor, purge with an inert gas like N₂, and then pressurize if required (though CTH can often be done at lower pressures).[18]
-
Heat the reactor to the desired reaction temperature (e.g., 180-220°C) with constant stirring.[17][19]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography.
-
After the reaction is complete, cool the reactor, collect the product mixture, and separate the catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused for subsequent runs.[17]
-
Data Presentation and Analysis
Table 1: Comparison of Catalytic Systems for Furfural to 2-Methylfuran Conversion
| Catalyst | Hydrogen Source | Temperature (°C) | Time (h) | Furfural Conversion (%) | 2-MF Yield (%) | Reference |
| Cu₂.₅Zn–Al-600 | Isopropanol | 180 | 3 | 97 | 72 | [17] |
| Cu-Pd | 2-propanol | 220 | 4 | >99 | 64.8 (up to 83.9% total 2-MF and 2-MTHF) | [19] |
| Ru/NiFe₂O₄ | Isopropanol | 180 | - | >97 | 83 | [3] |
| Co/CoOx | H₂ | 120 | 5 | >99 | 87.4 | [3] |
| Cu-Re/Al₂O₃ | Isopropanol | 220 | - | 100 | 94 | [20] |
Analytical Protocol: Quantification of 2-Methylfuran
-
Rationale: Accurate quantification of the product is crucial for determining reaction yield and selectivity. Gas chromatography with a flame ionization detector (GC-FID) is a standard and reliable method for this purpose.[21]
-
Procedure:
-
Sample Preparation: Dilute the reaction mixture with a suitable solvent (e.g., ethanol or isopropanol) and add an internal standard (e.g., n-dodecane or toluene) of a known concentration.
-
GC-FID Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5 or DB-5).
-
Injector and Detector Temperature: Typically set at 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C) to ensure separation of all components.
-
Carrier Gas: Helium or Nitrogen.
-
-
Quantification: Identify the peaks corresponding to furfural, 2-methylfuran, and the internal standard based on their retention times. Calculate the concentration of 2-methylfuran using a pre-established calibration curve.
-
Concluding Remarks for Researchers
The production of 2-methylfuran from lignocellulosic biomass represents a promising avenue for the synthesis of renewable fuels and chemicals. The choice of catalyst is paramount in achieving high yields and selectivity in the conversion of furfural to 2-MF. While noble metal catalysts can be highly effective, the development of non-precious metal catalysts, such as those based on copper and cobalt, is crucial for economic viability.[1][22]
Future research should focus on the development of more robust and recyclable catalysts, the integration of the various process steps into a continuous flow system, and a thorough techno-economic analysis to assess the commercial feasibility of the entire biorefinery concept.[23][24][25] The protocols outlined in this guide provide a solid foundation for researchers to explore and optimize the production of this valuable bio-based chemical.
References
-
Transfer Hydrogenation of Biomass-Derived Furfural to 2-Methylfuran over CuZnAl Catalysts. Industrial & Engineering Chemistry Research. [Link]
-
Furfural production from lignocellulosics. Source not available. [Link]
-
Transfer Hydrogenation of Furfural to 2-Methylfuran over a Cu-BTC-Derived Catalyst with Isopropanol as a Hydrogen Donor. Energy & Fuels. [Link]
-
A Brief Review of Recent Furfural Production from Lignocellulosic Biomass: State of the Art of Processes, Technologies, and Optimization. Journal of Applied Organometallic Chemistry. [Link]
-
Catalytic synthesis of renewable 2-methylfuran from furfural. ResearchGate. [Link]
-
Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Publishing. [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
-
Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation. Green Chemistry. [Link]
-
Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts. PubMed. [Link]
-
2-Methylfuran Market Overview and Growth Trends. LinkedIn. [Link]
-
Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview. PMC. [Link]
-
Enhanced Catalytic Transfer Hydrogenation of Biomass-Based Furfural into 2-Methylfuran over Multifunctional Cu–Re Bimetallic Catalysts. ACS Sustainable Chemistry & Engineering. [Link]
-
Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. [Link]
-
Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation. RSC Publishing. [Link]
-
Literature Review on Furfural Production from Lignocellulosic Biomass. Scirp.org. [Link]
-
Novel Routes in Transformation of Lignocellulosic Biomass to Furan Platform Chemicals: From Pretreatment to Enzyme Catalysis. MDPI. [Link]
-
2-Methylfuran Market Size, Share, Growth Analysis 2031. Precision Business Insights. [Link]
- Process for manufacturing high purity xylose.
-
2 Methylfuran Market 2025 Forecast to 2032. 24ChemicalResearch. [Link]
-
Hemicellulose. Wikipedia. [Link]
-
Production of 2-methylfuran from biomass through an integrated biorefinery approach. ScienceDirect. [Link]
-
Aqueous extraction of sugarcane bagasse hemicellulose and production of xylose syrup. Source not available. [Link]
-
2 Methyl Furan Market is expected to reach at a CAGR ~4.45% By 2030. Source not available. [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
-
The direct conversion of hemicelluloses to selectively produce xylose from corn stover catalysed by maleic acid. BioResources. [Link]
-
Rigorous Design, Techno-Economic and Environmental Analysis of Two Catalytic Transfer Hydrogenation (CTH) Processes to Produce Bio-based 2-Methylfuran (2-MF). ResearchGate. [Link]
-
The pathway for converting hemicellulose to 2-methylfuran. ResearchGate. [Link]
-
2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate. Sustainable Energy & Fuels. [Link]
-
The Kinetics Studies on Hydrolysis of Hemicellulose. Frontiers. [Link]
-
Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. PubMed. [Link]
-
Rigorous Design, Techno-Economic and Environmental Analysis of Two Catalytic Transfer Hydrogenation (CTH) Processes to Produce Bio-based 2-Methylfuran (2-MF). Semantic Scholar. [Link]
-
Production of 2-methylfuran from biomass through an integrated biorefinery approach. ResearchGate. [Link]
-
Techno-economic evaluation of production concepts for 2-Methyltetrahydrofuran (2-MTHF) from biomass. Research Collection. [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Techno economic and energy analysis of 2,5 dimethylfuran (dmf) production process from rice straw. University Of Moratuwa. [Link]
- Process for producing furan from furfural
- Method for preparing furan or furfural compound
-
Integrated furfural production as a renewable fuel and chemical platform from lignocellulosic biomass. Source not available. [Link]
-
Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems: Experiments and Thermodynamic Modeling. ACS Publications. [Link]
Sources
- 1. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. introspectivemarketresearch.com [introspectivemarketresearch.com]
- 5. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 6. 2 Methylfuran Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 7. Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. jaoc.samipubco.com [jaoc.samipubco.com]
- 10. Literature Review on Furfural Production from Lignocellulosic Biomass [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. eucalyptus.com.br [eucalyptus.com.br]
- 13. Hemicellulose - Wikipedia [en.wikipedia.org]
- 14. Frontiers | The Kinetics Studies on Hydrolysis of Hemicellulose [frontiersin.org]
- 15. Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 2-Methylfuran analytical standard 534-22-5 [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Rigorous Design, Techno-Economic and Environmental Analysis of Two Catalytic Transfer Hydrogenation (CTH) Processes to Produce Bio-based 2-Methylfuran (2-MF) | Semantic Scholar [semanticscholar.org]
- 24. research-collection.ethz.ch [research-collection.ethz.ch]
- 25. dl.lib.uom.lk [dl.lib.uom.lk]
Application Notes & Protocols: Safe Handling and Storage of 2,3-Dihydro-5-methylfuran
Introduction: Understanding the Chemistry and Risks of 2,3-Dihydro-5-methylfuran
2,3-Dihydro-5-methylfuran (CAS No. 1487-15-6) is a heterocyclic organic compound with the molecular formula C₅H₈O.[1][2] Its dihydrofuran ring system makes it a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. However, its utility in research and drug development is matched by significant inherent hazards that demand rigorous handling and storage protocols.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to safely manage 2,3-Dihydro-5-methylfuran in a laboratory setting. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each procedural step, fostering a culture of safety and experimental integrity.
The primary hazards associated with 2,3-Dihydro-5-methylfuran are its high flammability and its potential to form explosive peroxides upon storage and exposure to air.[1][2] As a volatile organic compound (VOC), it also presents an inhalation hazard. Adherence to the following procedures is critical to mitigate these risks.
PART 1: Hazard Identification and Risk Assessment
A thorough understanding of the physicochemical properties of 2,3-Dihydro-5-methylfuran is the foundation of a robust safety protocol.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1487-15-6 | [2] |
| Molecular Formula | C₅H₈O | [1][3] |
| Molecular Weight | 84.12 g/mol | [1][2][3] |
| Appearance | Liquid | [2] |
| Boiling Point | 82 °C | [4] |
| Density | 0.922 g/mL at 25 °C | [4] |
| Flash Point | -12 °C (10.4 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2][4] |
GHS Hazard Classification
2,3-Dihydro-5-methylfuran is classified under the Globally Harmonized System (GHS) with the following primary hazard:
-
Flammable Liquids, Category 2 (H225): Highly flammable liquid and vapor. [1]
This classification necessitates stringent controls to prevent ignition from sources such as sparks, open flames, and hot surfaces.
The Peroxide Formation Hazard
A critical, and potentially insidious, hazard of 2,3-Dihydro-5-methylfuran is its propensity to form explosive peroxides. Like other ethers and cyclic ethers (e.g., tetrahydrofuran, diethyl ether), 2,3-Dihydro-5-methylfuran can react with atmospheric oxygen in a process accelerated by light and heat.[5][6]
These organic peroxides are shock-sensitive and can detonate violently, especially when concentrated by distillation or evaporation.[5][7] Peroxide crystals may also form on the threads of a container cap, posing a severe explosion risk upon opening.[5] For this reason, 2,3-Dihydro-5-methylfuran must be managed as a peroxide-forming chemical (PFC) .
PART 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize the concentration of flammable and toxic vapors in the laboratory atmosphere.
-
Chemical Fume Hood: All handling of 2,3-Dihydro-5-methylfuran, including transfers, weighing, and use in reactions, must be conducted within a certified chemical fume hood. This containment system is critical for preventing the release of volatile vapors into the workspace.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and exhausted.
-
Ignition Source Control: All potential ignition sources must be eliminated from the area where 2,3-Dihydro-5-methylfuran is handled and stored. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[7] Use only spark-proof tools and explosion-proof equipment when working with this compound.[8]
-
Static Electricity Prevention: Grounding and bonding of containers and receiving equipment is mandatory during the transfer of 2,3-Dihydro-5-methylfuran to prevent the buildup of static electricity, which can serve as an ignition source.[8]
Personal Protective Equipment (PPE): Essential for Operator Safety
The following PPE is mandatory when handling 2,3-Dihydro-5-methylfuran:
-
Eye and Face Protection: Chemical splash goggles are required at all times. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[2]
-
Hand Protection: Chemically resistant gloves are required. Consult a glove manufacturer's compatibility chart to select the appropriate material (e.g., nitrile, neoprene). It's important to note that no glove material is impervious, and gloves should be inspected before each use and replaced immediately if contaminated or damaged.
-
Body Protection: A flame-retardant lab coat is essential. Standard cotton or polyester lab coats are not sufficient due to the high flammability of the chemical.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[2] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.
Sources
- 1. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-5-methylfuran 97 1487-15-6 [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. louisville.edu [louisville.edu]
- 6. Peroxide Forming Solvents [sigmaaldrich.com]
- 7. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 8. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: 2,3-Dihydro-5-methylfuran as a Versatile Precursor for Fine Chemicals
Introduction: The Strategic Value of 2,3-Dihydro-5-methylfuran
2,3-Dihydro-5-methylfuran (CAS 1487-15-6) is a heterocyclic organic compound that represents a highly valuable, yet often underutilized, building block in modern organic synthesis.[1][2] Its structure, featuring a reactive vinyl ether moiety within a dihydrofuran ring, provides a unique nexus of reactivity that can be expertly channeled to produce a diverse array of fine chemicals. This guide moves beyond simple reaction listings to provide in-depth application notes and validated protocols, focusing on the causality behind experimental design for researchers in drug development and the flavor & fragrance industries. We will explore its transformation into high-value targets through strategic functionalization, ring-opening, and cycloaddition pathways.
Core Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₈O | |
| Molecular Weight | 84.12 g/mol | |
| Boiling Point | 82 °C | [3] |
| Density | 0.922 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.432 | [3] |
| Safety | Highly Flammable Liquid (GHS02) | [1] |
Application Note I: Synthesis of 2-Methyl-3-furanthiol, a Cornerstone of Savory Flavors
Preamble: The Aromatic Power of a Sulfur-Containing Furan
2-Methyl-3-furanthiol (CAS 28588-74-1) is a potent aroma compound responsible for the characteristic "meaty" and "roasted" notes in cooked foods.[4] Its exceptionally low odor threshold makes it a high-impact ingredient in the flavor and fragrance industry, where it is used to construct savory flavor profiles.[4][5] While often formed through complex Maillard reactions in food, its targeted chemical synthesis is crucial for industrial applications. 2,3-Dihydro-5-methylfuran serves as an excellent starting point for a controlled, high-yield synthesis of this valuable molecule.
Synthetic Strategy & Mechanistic Rationale
The conversion of 2,3-dihydro-5-methylfuran to 2-methyl-3-furanthiol hinges on the strategic functionalization of the C2-C3 double bond. The vinyl ether is electron-rich, making it susceptible to electrophilic attack. However, to achieve substitution at the C3 position, a carefully chosen sequence is required. A common strategy for related furans involves introducing a functional group that can be displaced by a sulfur nucleophile.[6] Our protocol follows a logical pathway: electrophilic addition to activate the ring, followed by nucleophilic substitution and subsequent elimination/tautomerization to furnish the aromatic furan ring.
Workflow for Synthesis of 2-Methyl-3-furanthiol
Sources
- 1. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. 2-METHYL-3-FURANTHIOL [ventos.com]
- 6. 2-Methyl-3-furanthiol synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dihydro-5-methylfuran Synthesis
Welcome to the technical support center for the synthesis of 2,3-Dihydro-5-methylfuran. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency, troubleshoot common issues, and improve the overall yield of this valuable heterocyclic compound. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expertise to not only solve immediate problems but also to intelligently adapt and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when approaching the synthesis of 2,3-Dihydro-5-methylfuran and its analogs.
Q1: What are the primary synthetic routes to 2,3-Dihydro-5-methylfuran, and which is recommended for high yield?
A1: Several effective methods exist, each with distinct advantages. The optimal choice depends on the availability of starting materials, scale, and required purity. Key routes include:
-
Catalytic Isomerization of 2,5-Dihydro-5-methylfuran: This is a common and often high-yielding approach where the more readily available 2,5-isomer is converted to the desired 2,3-isomer.[1] Supported palladium or platinum catalysts are typically employed.[1]
-
Intramolecular Cyclization of Acetylenic Alcohols: This method involves the cyclization of a suitably substituted acetylenic alcohol. Silver- and gold-catalyzed versions of this reaction are known to be efficient for producing dihydrofuran rings.[2][3]
-
Cycloaddition Reactions: Reactions involving carbonyl ylides, generated from diazo compounds in the presence of a metal catalyst like Cu(acac)₂, can react with α,β-unsaturated compounds in a 1,5-electrocyclization to form the 2,3-dihydrofuran skeleton with high yields.[4]
-
Heck Coupling Reactions: Palladium-catalyzed Heck reactions can be used to couple aryl halides or other electrophiles with 2,3-dihydrofuran, though this is more for derivatization than de novo synthesis of the core structure.[5][6]
For direct, high-yield synthesis, the catalytic isomerization route is often preferred if a high-quality 2,5-dihydrofuran precursor is accessible.
Q2: What are the most critical parameters influencing the yield and purity of the final product?
A2: Regardless of the synthetic route, several parameters are universally critical:
-
Catalyst Integrity: The activity of the catalyst is paramount. For metal-catalyzed reactions, ensure the catalyst is not poisoned, is from a reliable source, and is handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
Reagent Purity: Impurities in starting materials (e.g., water, peroxides, or isomeric contaminants) can lead to side reactions or inhibit catalysis. For instance, peroxide formation in ether-like starting materials is a common issue.[7]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact reaction rates and selectivity.
-
Temperature Control: Many synthetic pathways are sensitive to temperature. Excessive heat can promote side reactions like polymerization or decomposition, while insufficient heat can lead to a sluggish or incomplete reaction.
-
Atmosphere Control: Reactions employing sensitive organometallic catalysts or intermediates often require a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation or moisture-related degradation.
Q3: What are the common side products or impurities I should expect?
A3: Common impurities are often related to the specific synthetic route:
-
Isomeric Impurities: The starting material, 2,5-Dihydro-5-methylfuran, is the most common impurity in isomerization reactions.
-
Over-reduction Products: In routes involving hydrogenation or hydride reagents, the fully saturated ring, 2-Methyltetrahydrofuran, can be formed.[7]
-
Aromatized Byproducts: Furan derivatives can be formed through dehydrogenation or other side reactions, particularly at elevated temperatures.
-
Polymeric Material: Dihydrofurans can be susceptible to acid-catalyzed polymerization. This is often observed as an insoluble residue or baseline noise in chromatographic analysis.[5]
Section 2: Troubleshooting Guide for Low-Yield Synthesis
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem Cluster 1: Low or No Conversion of Starting Material
Q: My reaction is stalled with a high percentage of unreacted starting material. What is the likely cause?
A: This issue almost always points to a problem with the catalytic cycle or fundamental reaction conditions.
-
Causality: A catalytic cycle requires all components to be active and present in the correct state. Inactivation of the catalyst, incorrect temperature, or the presence of inhibitors will halt the reaction.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Was the catalyst fresh? How was it stored? For heterogeneous catalysts (e.g., Pd on carbon), ensure it wasn't exposed to catalyst poisons (sulfur, thiols). For homogeneous catalysts, ensure the ligand and metal precursor are pure.
-
Check Reagent Quality: Perform an analysis (e.g., NMR, GC-MS) on your starting materials. Water is a common poison for many catalysts. Ensure solvents are anhydrous if the reaction chemistry is moisture-sensitive.
-
Confirm Reaction Temperature: Use a calibrated thermometer to measure the internal reaction temperature, not just the setpoint of the heating mantle or oil bath. Some reactions have a very narrow optimal temperature window.
-
Ensure Inert Atmosphere: If using an air-sensitive catalyst (e.g., many Pd(0) or Fe complexes), verify that your system is free of oxygen and moisture.[6] Degas solvents and use proper Schlenk line or glovebox techniques.
-
Problem Cluster 2: Significant Formation of Side Products
Q: My main product is contaminated with a significant amount of an isomerized or aromatized byproduct. How can I improve selectivity?
A: Poor selectivity indicates that a competing reaction pathway is occurring at a comparable rate to your desired reaction. The solution lies in adjusting conditions to favor the desired pathway's kinetics or thermodynamics.
-
Causality: Selectivity is a function of the relative activation energies of competing reaction pathways. Factors like catalyst choice, temperature, and additives can alter these energies. For example, in the isomerization of 2,5-dihydrofurans, the catalyst surface can also promote dehydrogenation to furan at higher temperatures.[1]
-
Troubleshooting Steps:
-
Optimize Temperature: This is the first parameter to adjust. Lowering the temperature often increases selectivity by disfavoring higher-activation-energy side reactions like decomposition or aromatization. Run a temperature screen to find the optimal balance between reaction rate and selectivity.
-
Modify the Catalyst System: If temperature changes are ineffective, the catalyst itself may be the issue.
-
For isomerization, the choice of support (e.g., alumina vs. carbon) for a palladium catalyst can influence selectivity.
-
In cyclization reactions, switching the metal (e.g., Silver vs. Gold) can dramatically alter the reaction outcome due to differences in oxo- and alkynophilicity.[2]
-
-
Introduce Additives: In some cases, additives can enhance selectivity. For instance, in palladium-catalyzed isomerization, the addition of specific epoxides or aldehydes in ppm quantities has been patented to increase selectivity to the 2,3-isomer.[1]
-
Problem Cluster 3: Product Loss During Workup and Purification
Q: I have good conversion according to in-process analysis (TLC, GC), but my isolated yield is poor. Where is my product going?
A: Product loss during workup is often due to the product's physical properties (volatility, stability) or unforeseen reactions during extraction and purification. 2,3-Dihydro-5-methylfuran is a relatively volatile and potentially acid-sensitive compound.[8]
-
Causality: The product has a boiling point of approximately 97-99 °C and is a flammable liquid. Aggressive removal of solvent under high vacuum, especially without cooling the receiving flask, can lead to significant loss. Furthermore, exposure to acidic conditions (e.g., during aqueous workup or on silica gel) can catalyze polymerization or ring-opening.
-
Troubleshooting Steps:
-
Minimize Volatility Losses: When removing solvents on a rotary evaporator, use a moderate vacuum and a gently heated water bath. Ensure the receiving flask is adequately cooled to re-condense any co-distilled product.
-
Avoid Acidic Conditions: If performing an aqueous extraction, use a saturated sodium bicarbonate or brine wash to neutralize any residual acid before concentrating.
-
Optimize Purification:
-
Distillation: For larger scales, fractional distillation under atmospheric or slightly reduced pressure is often the most effective method.
-
Chromatography: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~1%). Alternatively, use a less acidic stationary phase like alumina.[7]
-
-
Section 3: Visualized Troubleshooting and Workflow
The following diagrams illustrate a logical workflow for troubleshooting and a simplified reaction mechanism.
Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low yield in synthesis.
Simplified Reaction Mechanism: Silver-Catalyzed Cyclization
This diagram shows a plausible pathway for the formation of a dihydrofuran ring from an acetylenic alcohol, a key synthetic strategy.
Caption: Simplified mechanism of silver-catalyzed alcohol cyclization.
Section 4: Optimized Experimental Protocol
The following protocol details the catalytic isomerization of 2,5-Dihydro-5-methylfuran, a robust method for obtaining the target compound.
Protocol: Catalytic Isomerization to 2,3-Dihydro-5-methylfuran
Materials:
-
2,5-Dihydro-5-methylfuran (ensure high purity, >98%)
-
Palladium on activated carbon (5 wt% Pd, preferably dry)
-
Anhydrous, inert solvent (e.g., Toluene or Hexane), if desired
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
System Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Catalyst Charging: Under a positive pressure of inert gas, charge the flask with the 5% Pd/C catalyst (typically 0.5-2 mol% relative to the substrate).
-
Reagent Addition: Add the 2,5-Dihydro-5-methylfuran to the flask via syringe. The reaction can be run neat or in an anhydrous solvent. Running neat is often preferred for simplicity, but a solvent can aid in temperature control.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (for neat reactions, this will be near the boiling point of the substrate). Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC or ¹H NMR. The disappearance of the 2,5-isomer signal and the appearance of the 2,3-isomer signal will indicate conversion.
-
Workup:
-
Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous palladium catalyst. Wash the filter pad with a small amount of anhydrous solvent (e.g., diethyl ether) to ensure complete recovery of the product.
-
Caution: The Pd/C catalyst can be pyrophoric after filtration, especially when dry. Quench it carefully by wetting it with water in a well-ventilated area before disposal.
-
-
Purification:
-
Combine the filtrate and washes.
-
If a solvent was used, it can be carefully removed by distillation at atmospheric pressure.
-
The crude product is then purified by fractional distillation to separate the desired 2,3-Dihydro-5-methylfuran from any remaining starting material or higher-boiling impurities.
-
Section 5: Data Summary
The choice of catalyst and conditions can greatly influence the outcome. The table below summarizes representative data for related dihydrofuran syntheses to guide experimental design.
| Reaction Type | Catalyst System | Substrate | Yield (%) | Reference |
| Isomerization | Supported Palladium | 2,5-Dihydrofuran | 75-85% (up to 95% with additives) | [1] |
| Cyclization | Silver Carbonate (Ag₂CO₃) | Acetylenic Alcohol | Good to High | [2] |
| Cycloaddition | Cu(acac)₂ | Diazo compound + Enone | High | [4] |
| Hydroalkoxylation | Iron Catalyst | α-Allenic Alcohol | Good | [6] |
References
- ResearchGate. (n.d.). Silver-Catalyzed Cyclization of Acetylenic Alcohols: Synthesis of Functionalized 2-Methylene-oxolanes.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 2,3-Dihydro-5-methylfuran. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3-Dihydrofuran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 2,3-dihydrofurans.
- Wang, H., et al. (2023).
-
LookChem. (n.d.). Purification of 2-Methyltetrahydrofuran. Retrieved from [Link]
- Larock, R. C., & Leong, W. W. (1990). Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. The Journal of Organic Chemistry, 55(11), 3611–3615.
- Slaugh, L. H. (1996). U.S. Patent No. 5,536,851. Washington, DC: U.S.
Sources
- 1. US5536851A - Preparation of 2,3-dihydrofurans - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 6. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 7. Purification of 2-Methyltetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 8. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Diastereoselectivity in Dihydrofuran Synthesis
Welcome to the technical support center for dihydrofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of stereochemical control in the formation of dihydrofuran rings. Substituted dihydrofurans are prevalent scaffolds in a vast array of natural products and pharmaceuticals, making the precise control of their stereochemistry a critical challenge.
This resource moves beyond simple protocols to provide in-depth, field-tested insights into the causal factors governing diastereoselectivity. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable troubleshooting strategies.
Core Principles: Understanding the Origins of Diastereoselectivity
Before troubleshooting, it is crucial to understand the factors that dictate the formation of one diastereomer over another. Diastereoselectivity in dihydrofuran synthesis is rarely accidental; it is a consequence of subtle energetic differences in the transition states leading to the products. The primary factors at play are:
-
Steric Interactions: The non-bonded interactions between substituents on the reacting partners. The transition state that minimizes steric clash is generally lower in energy and thus favored. This can be influenced by the substrate itself, the catalyst's ligands, or coordinating solvents.
-
Electronic Effects: The electronic nature of substituents can influence the geometry and stability of the transition state. Electron-donating or withdrawing groups can alter orbital energies and favor specific orientations.
-
Catalyst-Substrate Interactions: In catalyzed reactions, the three-dimensional structure of the catalyst (particularly its chiral ligands) creates a chiral pocket. The substrate must adopt a specific conformation to bind effectively, thereby directing the attack of the second reactant from a particular face.
-
Kinetic vs. Thermodynamic Control: Reactions run at lower temperatures often favor the kinetic product—the one formed via the lowest energy transition state, which may not be the most stable product. At higher temperatures, or if the reaction is reversible, the system may equilibrate to the more stable thermodynamic product.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yields a poor diastereomeric ratio (d.r.), close to 1:1. How can I improve the selectivity?
A low d.r. indicates that the energy difference between the transition states leading to the two diastereomers is minimal. The goal is to amplify this difference.
Answer:
Improving a poor d.r. requires a systematic optimization of reaction parameters. The catalyst system, solvent, and temperature are the most critical variables to investigate.
Troubleshooting Workflow:
-
Catalyst & Ligand Screening: The catalyst and its associated ligands create the chiral environment for the reaction.
-
Ligand Steric Bulk: Increase or decrease the steric bulk of the ligand. Bulky ligands can create a more defined chiral pocket, forcing the substrate into a preferred orientation. For instance, in Heck couplings, neopentyl phosphine ligands have shown different product selectivities based on their substitution.[2][3]
-
Ligand Electronics: Modify the electronic properties of the ligand. Electron-donating or -withdrawing groups on the ligand can affect the metal center's reactivity and its interaction with the substrate.
-
Metal Center: The choice of metal (e.g., Pd, Rh, Au, Cu) is fundamental. If a palladium-catalyzed Heck reaction is unselective, consider a gold-catalyzed cyclization of a hydroxyallene, which proceeds through a different mechanism and may offer a different stereochemical outcome.[2][4]
-
-
Solvent Effects: The solvent can influence transition state stability through polarity and its ability to coordinate to the catalyst or reactants.
-
Polarity: Test a range of solvents from non-polar (e.g., Toluene, Hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic (e.g., alcohols). Alcoholic solvents, for example, can be essential in some Heck reactions to promote halide dissociation from the arylpalladium intermediate.[2]
-
Coordinating vs. Non-Coordinating: A coordinating solvent might compete with the substrate for binding to the catalyst, potentially reducing selectivity.
-
Specialized Solvents: In acid-catalyzed reactions, solvents like hexafluoroisopropanol (HFIP) can prevent the common side reaction of furan polymerization.[2]
-
-
Temperature Optimization: Temperature is a powerful tool for differentiating between kinetic and thermodynamic control.
-
Lowering Temperature: To favor the kinetic product, decrease the reaction temperature. This can often dramatically improve diastereoselectivity, provided the reaction rate remains viable.
-
Raising Temperature: If the desired product is the thermodynamically more stable isomer, increasing the temperature might allow for equilibration from the kinetic product. Marsden suggests that some reactions proceed via an initial kinetic product that can undergo reversible ring-opening to generate the thermodynamic isomer upon warming.[1]
-
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: A systematic workflow for improving poor diastereomeric ratios.
Question 2: The major product of my reaction is the unexpected diastereomer. What governs this outcome?
This common issue often stems from a misunderstanding of the reaction mechanism and the difference between kinetic and thermodynamic control.
Answer:
The formation of an "unexpected" diastereomer can usually be attributed to one of two scenarios:
-
Thermodynamic vs. Kinetic Control: You may be forming the more stable thermodynamic product, while your hypothesis was based on the kinetically favored pathway.
-
How to Diagnose: Run the reaction for a shorter time at a lower temperature and analyze the d.r. Then, take a sample of the reaction mixture (or the purified kinetic product) and expose it to the reaction conditions at a higher temperature for an extended period. If the d.r. changes to favor the other isomer, the reaction is under thermodynamic control at the higher temperature.
-
How to Fix: To obtain the kinetic product, use the mildest conditions possible (lowest temperature, shortest time) that allow for reasonable conversion. To obtain the thermodynamic product, use higher temperatures and longer reaction times.
-
-
A Flawed Mechanistic Hypothesis: Your prediction of the major diastereomer might be based on an incorrect assumption about the transition state.
-
Re-evaluating the Mechanism: Consider alternative reaction pathways. For example, in a [3+2] cycloaddition involving carbonyl ylides, both intramolecular and intermolecular pathways can exist, each with different stereochemical implications.[1] In cyclizations of allenes, a 5-endo-dig pathway might be favored over a 5-exo-trig pathway depending on the catalyst and substrate.[2]
-
Chelation Control: A hydroxyl or carbonyl group elsewhere in the molecule can coordinate to the metal catalyst, locking the substrate into a specific conformation and directing the reaction to an otherwise disfavored face.
-
Question 3: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?
Accurate determination of the d.r. is essential for optimizing your reaction. Visual estimation from a TLC plate is insufficient.
Answer:
Several analytical techniques can provide precise quantification of diastereomers. The choice depends on the nature of your sample and available instrumentation.
| Technique | Principle | Pros | Cons |
| ¹H NMR Spectroscopy | Diastereomers have different chemical environments, leading to distinct, resolvable peaks for at least one proton. The d.r. is determined by integrating these signals. | Fast, requires minimal sample preparation, provides structural information. Can be used on crude reaction mixtures. | Signals may overlap, making integration difficult. Requires a high-field magnet for complex molecules. |
| Chiral HPLC/GC | Diastereomers are separated on a chiral stationary phase, allowing for quantification by peak area. | Excellent resolution, highly accurate. | Requires method development (column, mobile phase selection). May require derivatization for GC.[5][6] |
| Mass Spectrometry (MS) | Emerging techniques can differentiate diastereomers, often by forming diastereomeric complexes that show different fragmentation patterns or mobilities.[5][7] | High sensitivity. | Specialized instrumentation and expertise required. Not a routine method for d.r. determination. |
Best Practice: Use ¹H NMR on the crude reaction mixture for rapid screening during optimization. For final, accurate d.r. determination, especially for publication or regulatory submission, develop an HPLC or GC method.[5][6] High-sensitivity NMR techniques like band-selective pure shift can be used to resolve overlapping signals if necessary.[8]
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization (Solvent & Temperature Screen)
This protocol outlines a parallel screening approach for a hypothetical palladium-catalyzed intramolecular Heck reaction to form a dihydrofuran.
Materials:
-
Starting material (e.g., an o-alkenylphenol derivative)
-
Catalyst: Pd(OAc)₂
-
Ligand: (e.g., XPhos, SPhos)
-
Base: K₂CO₃
-
Anhydrous solvents: Toluene, Dioxane, THF, DMF, Acetonitrile
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
-
Heating blocks/plates
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, prepare a stock solution of the starting material. Prepare separate stock solutions of the catalyst and ligand.
-
Array Setup: Arrange 5 reaction vials. To each vial, add the required amount of base (K₂CO₃).
-
Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent (Toluene, Dioxane, THF, DMF, ACN).
-
Reagent Addition: Add the starting material stock solution to each vial. Stir for 2 minutes.
-
Reaction Initiation: Add the catalyst and ligand stock solutions to each vial to initiate the reaction. Seal the vials tightly.
-
Temperature Screen (Round 1): Place all vials on a heating block set to a moderate temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and prepare for ¹H NMR analysis to determine conversion and d.r.
-
Temperature Screen (Round 2): Based on the results, select the most promising solvent(s). Set up new reactions in those solvents and test a range of temperatures (e.g., 40 °C, 60 °C, 100 °C).
-
Analysis: Compare the d.r. and yield from all conditions to identify the optimal solvent and temperature.
Protocol 2: Determining Diastereomeric Ratio using ¹H NMR
Procedure:
-
Sample Preparation: Obtain a ¹H NMR spectrum of the crude reaction mixture or the purified product dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Identify Diagnostic Peaks: Look for well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. Protons on or adjacent to the newly formed stereocenters are ideal candidates.
-
Spectrum Processing:
-
Apply proper phasing and baseline correction to the spectrum.
-
Zoom in on the diagnostic peaks.
-
-
Integration:
-
Calibrate the integral of a peak known to represent a single proton (or a defined group of protons) in one of the molecules to a value of 1.00 (or the corresponding number of protons).
-
Carefully integrate the diagnostic peaks for each diastereomer. Ensure the integration window covers the entire peak for both signals.
-
-
Calculation: The diastereomeric ratio is the ratio of the integrals of the diagnostic peaks. For example, if the integral for the major diastereomer is 0.90 and for the minor is 0.10, the d.r. is 90:10 or 9:1.
-
Confirmation: If possible, identify a second pair of non-overlapping diagnostic peaks and repeat the integration to confirm the ratio.
Visualizing the Mechanism: Transition State Control
The diastereoselectivity of a reaction is determined by the relative energies of the competing transition states.
Caption: Energy profile showing two competing pathways. The major diastereomer is formed via the lower energy transition state.
References
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]
-
Leparfait, D., et al. (2021). Scheme 4: Mechanism for the formation of dihydrofuran 10. ResearchGate. [Link]
-
ResearchGate. (n.d.). Gold(III) catalyzed stereoselective synthesis of dialkyl dihydrofuran acetates. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction pathway to the formation of dihydrofuran from cyclopropanal. ResearchGate. [Link]
-
De, S., & Franz, A. K. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. Organic Letters, 22(3), 842-847. [Link]
-
Chemtips. (2011). Enantioselective Synthesis of Dihydrofurans Using Dynamic Kinetic Resolution. Synfacts, 2011(2), 0183. [Link]
-
Fiveable. (n.d.). Dihydrofurans Definition. Fiveable. [Link]
-
Schmidt, D. R., et al. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi−Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. Organic Letters. [Link]
-
RSC Publishing. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]
-
ideXlab. (n.d.). Dihydrofuran - Explore the Science & Experts. ideXlab. [Link]
-
The Royal Society of Chemistry. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications. [Link]
-
Wikipedia. (n.d.). 2,3-Dihydrofuran. Wikipedia. [Link]
-
MDPI. (2022). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 27(23), 8415. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
International Science Community Association. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Research Journal of Chemical Sciences, 2(10), 26-31. [Link]
-
ResearchGate. (2025). Measurement and analysis of diastereomer ratios for forensic characterization of brodifacoum. ResearchGate. [Link]
-
MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 27(23), 8408. [Link]
-
Beilstein Journals. (2013). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry, 9, 2338-2343. [Link]
-
ResearchGate. (2025). Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis. ResearchGate. [Link]
-
NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC, NIH. [Link]
-
ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]
-
MDPI. (2023). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. International Journal of Molecular Sciences, 24(3), 2603. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 3. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimization of Catalyst Performance for Furfural Hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of furfural. This guide is designed for researchers, scientists, and chemical development professionals to navigate the complexities of optimizing catalyst performance in this critical biomass valorization reaction. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and make informed decisions in your experimental design.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions grounded in scientific principles.
Q1: My furfural conversion is unexpectedly low. What are the likely causes and how can I fix it?
Low furfural conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or mass transfer limitations.
Potential Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Troubleshooting Steps |
| Insufficient Catalyst Activity | The active sites may be insufficient in number, improperly formed, or poisoned. For many catalysts, a reduction step is crucial to generate the active metallic state (e.g., converting metal oxides to metals).[1][2] | 1. Verify Catalyst Activation: Ensure your pre-reaction activation/reduction protocol (e.g., H₂ flow at a specific temperature) is correctly implemented to generate the active metallic species.[3] 2. Increase Catalyst Loading: As a simple test, increase the catalyst-to-substrate ratio to see if conversion improves. 3. Check for Poisons: Impurities in the furfural feed or solvent (e.g., sulfur compounds) can poison active sites.[4] Consider purifying your feedstock. |
| Suboptimal Reaction Conditions | Hydrogenation is sensitive to temperature and pressure. Insufficient thermal energy may lead to slow kinetics, while inadequate hydrogen pressure limits the availability of surface hydrogen species required for the reaction.[5][6] | 1. Increase Temperature: Gradually increase the reaction temperature. Note that higher temperatures can also favor side reactions or catalyst deactivation.[6][7] 2. Increase H₂ Pressure: Higher hydrogen pressure increases the surface concentration of adsorbed hydrogen, which is often beneficial for hydrogenation rates.[3][8] |
| Mass Transfer Limitations | The reaction rate may be limited by the transport of hydrogen from the gas phase to the liquid phase and then to the catalyst surface. This is common in slurry reactors. | 1. Increase Stirring Rate: Agitation improves gas-liquid mixing, enhancing H₂ dissolution. A plateau in conversion with increasing stirring speed suggests mass transfer is no longer the limiting factor.[5] 2. Use a Baffled Reactor: Baffles disrupt vortex formation and improve mixing efficiency. |
Q2: I have high furfural conversion, but the selectivity to my desired product (e.g., furfuryl alcohol) is poor. How can I improve it?
Controlling selectivity is the core challenge in furfural hydrogenation due to its multiple reactive functional groups, leading to a complex network of possible products.[9][10]
dot
Caption: Simplified reaction network for furfural hydrogenation.
Strategies for Tuning Selectivity:
-
Towards Furfuryl Alcohol (FOL): Selective C=O Hydrogenation
-
Catalyst Choice: Copper-based catalysts (e.g., Cu-Cr, Cu/ZnO, Cu/Al₂O₃) are renowned for their high selectivity to FOL.[1][11][12] This is attributed to the preferential adsorption of furfural via its carbonyl group on Cu surfaces, which limits reactions involving the furan ring.[12] Noble metals like Pt and Pd can also yield FOL, often under milder conditions.[13]
-
Reaction Conditions: Lower temperatures and moderate hydrogen pressures generally favor the selective hydrogenation of the C=O bond over other pathways.[14][15]
-
-
Towards 2-Methylfuran (MF): Hydrogenolysis
-
Catalyst Choice: Bimetallic catalysts, such as Cu-Ni or Cu-Fe, often show enhanced selectivity for MF.[14] The second metal can promote the C-O hydrogenolysis step required to form MF.[16]
-
Reaction Conditions: Higher temperatures (e.g., >200°C) are typically required to facilitate the hydrogenolysis reaction.[6][14]
-
-
Towards Tetrahydrofurfuryl Alcohol (THFA): Full Hydrogenation
-
Catalyst Choice: Noble metals like Ru and Rh, as well as some Ni-based catalysts, are highly active for hydrogenating both the carbonyl group and the furan ring.[11][17]
-
Reaction Conditions: High hydrogen pressure and longer reaction times are necessary to ensure the sequential hydrogenation of the C=O bond and the furan ring.[14]
-
-
Towards Cyclopentanone (CPO): Rearrangement
-
Catalyst & Solvent System: This pathway requires a bifunctional catalyst with both hydrogenation and acidic properties, often in an aqueous medium.[8][18][19] The reaction proceeds via FOL, which then undergoes an acid-catalyzed rearrangement.[20]
-
Reaction Conditions: The pH of the reaction medium can be a critical parameter, as high acidity can promote the necessary rearrangement but also lead to undesirable polymerization.[21]
-
Q3: My catalyst is deactivating quickly. What are the common deactivation mechanisms and how can I mitigate them?
Catalyst deactivation is a significant issue, particularly in continuous or recycle operations. Understanding the mechanism is key to extending catalyst life.
dot
Caption: Major catalyst deactivation pathways in furfural hydrogenation.
Common Deactivation Mechanisms and Mitigation Strategies:
-
Coking/Fouling: This is arguably the most common cause, where polymeric or carbonaceous deposits ("coke") form on the catalyst surface, blocking active sites.[7][22] These polymers often arise from side reactions of furfural or its products, especially at high temperatures or under acidic conditions.[4][21]
-
Mitigation:
-
Operate at the lowest effective temperature to minimize polymerization reactions.
-
Ensure a sufficiently high H₂/furfural ratio to promote hydrogenation over polymerization.
-
Consider using a solvent that can dissolve potential polymer precursors.[20]
-
-
Regeneration: A common method for regeneration is to burn off the coke in a controlled stream of air/oxygen (calcination), followed by re-reduction of the catalyst.[4][23]
-
-
Sintering: At high temperatures, small metal nanoparticles can agglomerate into larger ones, reducing the active surface area and thus the catalyst's activity.[3][7]
-
Mitigation:
-
Operate below the Tammann temperature of the active metal.
-
Use supports with strong metal-support interactions (SMSI) that can anchor the metal particles and inhibit migration.
-
-
-
Leaching: The active metal can dissolve into the reaction medium, a problem more prevalent with certain metals and solvents, especially under acidic or aqueous conditions.[12]
-
Mitigation:
-
Select a stable support material.
-
Control the pH of the reaction medium.
-
Ensure strong anchoring of the active metal to the support.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst metal and support?
The choice of metal primarily dictates the catalytic function (e.g., hydrogenation, hydrogenolysis), while the support influences the dispersion, stability, and accessibility of the active sites.[9][14]
-
Metals:
-
Non-Noble Metals (Cu, Ni, Co): Generally favored for their lower cost. Cu is highly selective for the C=O bond to produce furfuryl alcohol.[1][14] Ni and Co are more active for full hydrogenation to THFA but can also promote ring-opening or decarbonylation.[14][24]
-
Noble Metals (Pt, Pd, Ru, Rh): Typically exhibit higher activity at lower temperatures.[11] Pt and Pd are versatile but can be prone to decarbonylation side reactions.[25] Ru is very effective for ring hydrogenation.[16]
-
-
Supports:
-
Carbon (Activated Carbon, CNTs): Offers high surface area and is relatively inert, but can be less stable under harsh oxidative regeneration conditions.
-
Metal Oxides (Al₂O₃, SiO₂, TiO₂, ZrO₂): Provide good thermal stability and can offer tunable acidity and strong metal-support interactions. For example, the acidity of the support can influence selectivity, sometimes promoting rearrangement or etherification reactions.[6][11]
-
Q2: What is the role of the solvent in furfural hydrogenation?
The solvent is not merely an inert medium; it can significantly influence solubility, hydrogen availability, reaction pathways, and catalyst stability.[14]
-
Polar Protic Solvents (Water, Alcohols): Can stabilize polar intermediates and, in some cases, act as a hydrogen donor (in transfer hydrogenation).[13] Water is crucial for the rearrangement pathway to cyclopentanone but can also lead to catalyst leaching or deactivation.[16][21]
-
Polar Aprotic Solvents (THF, Dioxane): Good for solubilizing reactants and products.
-
Non-Polar Solvents (Hexane, Toluene): Can sometimes suppress polymerization side reactions.[20]
Q3: What are the key analytical techniques for characterizing my catalyst and reaction products?
A multi-technique approach is essential for a comprehensive understanding.
| Analysis Type | Technique | Information Gained |
| Product Quantification | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Identifies and quantifies reactants, products, and byproducts to determine conversion and selectivity.[5] |
| Catalyst Structure | X-ray Diffraction (XRD) | Identifies crystalline phases of the metal and support; estimates particle size (crystallite size).[3][26] |
| Catalyst Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualizes particle size, shape, and dispersion of the active metal on the support.[14][26] |
| Surface Composition | X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and oxidation states of elements on the catalyst surface.[3][24] |
| Surface Area & Porosity | N₂ Physisorption (BET) | Measures the specific surface area, pore volume, and pore size distribution of the catalyst and support.[24] |
Part 3: Standardized Experimental Protocols
This section provides a baseline protocol for a typical batch hydrogenation experiment.
Protocol 1: Catalyst Activity Testing in a Batch Reactor
Objective: To determine the conversion of furfural and selectivity to various products over a prepared catalyst under controlled conditions.
Materials & Equipment:
-
High-pressure batch reactor (e.g., Parr autoclave) with magnetic stirring, gas inlet/outlet, temperature and pressure controls.
-
Catalyst (e.g., 5 wt% Cu/SiO₂).
-
Furfural (reagent grade or purified).
-
Solvent (e.g., isopropanol).
-
High-purity Hydrogen (H₂).
-
Inert gas (N₂ or Ar).
-
GC or HPLC system for analysis.
dot
Caption: Standard workflow for a batch hydrogenation experiment.
Step-by-Step Procedure:
-
Catalyst Loading: Weigh a specific amount of catalyst (e.g., 100 mg) and place it inside the reactor vessel.
-
Reactor Sealing & Purging: Seal the reactor. Purge the system 3-5 times with an inert gas (e.g., N₂) to remove all air, followed by 3-5 purges with H₂.
-
Catalyst Activation (In-situ Reduction): If required, activate the catalyst under a flow of H₂ at a specific temperature (e.g., 250°C for a Cu-based catalyst) for a set time (e.g., 1-2 hours).[3]
-
Cooling and Reactant Loading: Cool the reactor to a safe temperature (e.g., room temperature). Under a positive pressure of inert gas, introduce the solvent (e.g., 50 mL isopropanol) and furfural (e.g., 2 mL) into the reactor.
-
Pressurization: Seal the reactor again, purge with H₂ to remove any remaining inert gas, and then pressurize with H₂ to the desired initial pressure (e.g., 3.0 MPa).
-
Initiate Reaction: Begin vigorous stirring (e.g., 1000 rpm) and heat the reactor to the target reaction temperature (e.g., 150°C). The reaction time starts when the target temperature is reached.
-
Reaction Monitoring: Maintain constant temperature and pressure (replenishing H₂ as it is consumed, if possible). Take liquid samples at specific time intervals if the reactor is equipped with a sampling valve.
-
Reaction Quenching: After the desired reaction time (e.g., 4 hours), rapidly cool the reactor in an ice bath to quench the reaction.
-
Depressurization & Sample Collection: Carefully vent the remaining H₂ and collect the liquid product mixture. Filter the catalyst from the solution.
-
Analysis: Analyze the liquid sample using a calibrated GC or HPLC to determine the concentrations of furfural and all products. Calculate conversion and selectivity based on these results.
References
-
Jiang, C.J. and Yang, G.G. (2022) Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. Open Access Library Journal, 9, 1-11. [Link]
-
Wang, Y., Zhao, D., Rodríguez-Padrón, D., & Len, C. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts, 9(10), 796. [Link]
-
Sitthisa, S., Sooknoi, T., & Resasco, D. E. (2011). Understanding Activity Trends in Furfural Hydrogenation on Transition Metal Surfaces. ACS Catalysis. [Link]
-
Zhang, J., Li, Y., Zhang, Z., et al. (2025). Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al2O3–ZnO catalyst. RSC Advances. [Link]
-
Leshchev, S. M., Rudakova, A. V., & Kanarskii, A. V. (2019). Highly Active CuFeAl-containing Catalysts for Selective Hydrogenation of Furfural to Furfuryl Alcohol. Catalysts, 9(10), 804. [Link]
-
Wang, Y., Zhao, D., Rodríguez-Padrón, D., & Len, C. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. ResearchGate. [Link]
-
ResearchGate. (n.d.). The furfural hydrogenation reaction pathway presented by the literature. [Link]
-
Pillai, U., P, A., & P, S. (2019). Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives and value-added chemicals. ResearchGate. [Link]
-
Zhang, X., Zhang, H., Li, S., et al. (2023). High-Density Aviation Fuel or Diesel-Range Naphthenes Are Synthesized from Biomass-Derived Isophorone and Furfural. Molecules, 28(14), 5556. [Link]
-
Wang, G., Yao, R., Xin, H., et al. (2018). At room temperature in water: efficient hydrogenation of furfural to furfuryl alcohol with a Pt/SiC–C catalyst. Green Chemistry, 20(23), 5433-5443. [Link]
-
Hronec, M., Fulajtarova, K., & Liptaj, T. (2014). Highly selective rearrangement of furfuryl alcohol to cyclopentanone. Applied Catalysis B: Environmental, 154-155, 294-300. [Link]
-
Chen, Y., Yuan, L., Li, J., et al. (2017). Furfural hydrogenation over amorphous alloy catalysts prepared by different reducing agents. BioResources, 12(4), 8695-8711. [Link]
-
ResearchGate. (n.d.). Comparison of different supports during furfural hydrogenation. [Link]
-
ResearchGate. (n.d.). Gas-phase hydrogenation of furfural into value-added chemicals: The critical role of metal-based catalysts. [Link]
-
ResearchGate. (n.d.). Catalyst characterization and test a, Possible reaction paths and products. [Link]
-
Zhang, X., Zhao, Y., Liu, Y., et al. (2022). Regulation of Selectivity on Furfural Hydrogenation by Tailored Active Sites over Metal Nanoparticle-Decorated Zeolite Catalysts. Industrial & Engineering Chemistry Research, 61(4), 1681–1691. [Link]
-
Peinemann, V. C., & Hirth, L. (2020). Continuous Hydrogenation of Aqueous Furfural Using a Metal-Supported Activated Carbon Monolith. ACS Omega, 5(14), 8036–8043. [Link]
-
Liu, S., Ammal, S. C., & Heyden, A. (2013). Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. Purdue e-Pubs. [Link]
-
Bitemirova, A., Alihanova, H., Spabekova, R., Shagrayeva, B., & Ermahanov, M. (2015). Regeneration of Spent Catalysts for Furfural Decarbonylation. Modern Applied Science, 9(5), 358. [Link]
-
Liu, H., Pu, T., & Chen, C. (2021). Facilitating selective conversion of furfural to cyclopentanone via reducing availability of metallic nickel sites. ResearchGate. [Link]
-
Nakagawa, Y., Tamura, M., & Tomishige, K. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews, 118(23), 11565-11625. [Link]
-
Bitemirova, A. (2015). Regeneration of Spent Catalysts for Furfural Decarbonylation. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Catalyst screening for hydrogenation of furfural. [Link]
-
Algorabi, S., Akmaz, S., & Koç, S. N. (2020). The investigation of hydrogenation behavior of furfural over sol–gel prepared Cu/ZrO2 catalysts. Journal of Sol-Gel Science and Technology, 96, 47–55. [Link]
-
Taylor, M. J., Jiang, L., Jurtz, N., et al. (2015). Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. ACS Catalysis, 5(9), 5671–5681. [Link]
-
Jadhav, P. R., Kumar, P., Rai, S. K., et al. (2018). Single-Pot Reductive Rearrangement of Furfural to Cyclopentanone over Silica-Supported Pd Catalysts. ACS Omega, 3(8), 10091–10097. [Link]
-
Liu, S., Ammal, S. C., & Heyden, A. (2012). Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. ResearchGate. [Link]
-
Van der Graaf, W. D., Schreel, A. M. M., Lanzafame, P., et al. (2024). Furfural to Cyclopentanone – a Search for Putative Oligomeric By‐products. ChemistryOpen, 13(3), e202300223. [Link]
-
Van der Graaf, W. D., Schreel, A. M. M., Lanzafame, P., et al. (2024). The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development. Catalysts, 14(3), 183. [Link]
-
Liu, S., & Heyden, A. (2022). Understanding Activity Trends in Furfural Hydrogenation on Transition Metal Surfaces. ACS Catalysis, 12(20), 12896–12908. [Link]
Sources
- 1. Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al 2 O 3 –ZnO catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08609K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase [scirp.org]
- 6. The investigation of hydrogenation behavior of furfural over sol–gel prepared Cu/ZrO<sub>2</sub> catalysts - ProQuest [proquest.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. At room temperature in water: efficient hydrogenation of furfural to furfuryl alcohol with a Pt/SiC–C catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08429G [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Regeneration of Spent Catalysts for Furfural Decarbonylation | Bitemirova | Modern Applied Science | CCSE [ccsenet.org]
- 24. Furfural hydrogenation over amorphous alloy catalysts prepared by different reducing agents :: BioResources [bioresources.cnr.ncsu.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,3-Dihydro-5-methylfuran
Welcome to the technical support center for the synthesis of 2,3-Dihydro-5-methylfuran. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems you might encounter during the synthesis of 2,3-Dihydro-5-methylfuran, offering step-by-step troubleshooting advice.
Issue 1: Low Yield of 2,3-Dihydro-5-methylfuran and Formation of Isomeric Impurities
Question: My synthesis of 2,3-Dihydro-5-methylfuran from the corresponding 2,5-dihydrofuran isomer is resulting in low yields and a mixture of isomers. How can I improve the selectivity for the desired 2,3-dihydro isomer?
Underlying Cause: The isomerization of 2,5-dihydrofurans to 2,3-dihydrofurans is a known synthetic challenge. While catalytic methods using metals like palladium or platinum are employed, they can suffer from low selectivity.[1] The reaction mechanism involves the migration of the double bond, and without proper control, a mixture of isomers can be obtained.
Troubleshooting Protocol:
-
Catalyst Selection:
-
Ensure you are using a supported palladium or platinum catalyst. The choice of support can influence selectivity.
-
Consider catalysts with controlled porosity and surface area to optimize the interaction with the substrate.
-
-
Reaction Conditions Optimization:
-
Temperature Control: The isomerization should be conducted at an elevated temperature, typically between 30°C and 200°C.[1] It is crucial to carefully control the temperature, as excessive heat can lead to decomposition or further side reactions.
-
Use of Selectivity-Increasing Agents: The addition of specific aldehydes (like alkanals with 2-5 carbons) or epoxides (such as 1,2-epoxyalkanes with 2-5 carbons) to the feed mixture can significantly increase the selectivity towards the 2,3-dihydrofuran product.[1]
-
Optional Carbon Monoxide: In some cases, the presence of a small amount of carbon monoxide in the feed gas can further enhance selectivity.[1]
-
-
Purification Strategy:
Workflow for Isomerization Troubleshooting:
Caption: Troubleshooting workflow for low yield in 2,5- to 2,3-dihydrofuran isomerization.
Issue 2: Formation of Aromatic Furan Byproducts
Question: During my synthesis, I am observing the formation of 5-methylfuran as a significant byproduct. What is causing this, and how can I prevent it?
Underlying Cause: The formation of the aromatic furan ring is a common side reaction, particularly if the reaction conditions are too harsh or if certain reagents are present. This is essentially a dehydrogenation or oxidation of the dihydro- or tetrahydrofuran ring. For instance, some purification methods for related compounds mention 2-methylfuran as a likely impurity.[2]
Troubleshooting Protocol:
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Oxygen from the air can contribute to the formation of the aromatic furan.
-
-
Choice of Reagents:
-
If your synthesis involves a reduction step (e.g., hydrogenation of a furan derivative), ensure the catalyst is selective for the desired level of saturation and that reaction time and hydrogen pressure are carefully controlled.[4]
-
Avoid overly strong oxidizing agents if they are not essential for the desired transformation.
-
-
Temperature Management:
-
High temperatures can promote dehydrogenation. Run the reaction at the lowest effective temperature to favor the formation of the dihydro- product.
-
-
Work-up and Purification:
-
Minimize the exposure of the product to air and high temperatures during the work-up and purification steps.
-
Use degassed solvents for extraction and chromatography.
-
Issue 3: Polymerization of Starting Materials or Product
Question: My reaction mixture is turning into a dark, viscous material, suggesting polymerization. What is causing this and how can it be avoided?
Underlying Cause: Furans and their derivatives are known to be sensitive to acidic conditions, which can lead to polymerization, forming complex, dark-colored materials often referred to as "humins".[5]
Troubleshooting Protocol:
-
pH Control:
-
If your synthesis involves acidic catalysts or conditions, use the mildest acid possible and only in catalytic amounts.
-
Consider using a buffered system or a non-acidic catalyst if the reaction chemistry allows.
-
For reactions that produce acidic byproducts, the addition of a non-nucleophilic base can help to neutralize the acid as it forms.
-
-
Reaction Time:
-
Monitor the reaction progress closely (e.g., by TLC or GC-MS).
-
Work up the reaction as soon as the starting material has been consumed to avoid prolonged exposure of the product to conditions that promote polymerization.[5]
-
-
Solvent Choice:
-
In some cases, the choice of solvent can influence the rate of polymerization. Solvents that can stabilize reactive intermediates may help to suppress this side reaction.
-
Decision Tree for Preventing Polymerization:
Caption: Decision-making process to mitigate polymerization during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2,3-Dihydro-5-methylfuran?
A1: Several methods exist for the synthesis of 2,3-dihydrofurans. These include:
-
Hydrogenation of furan derivatives: This involves the controlled reduction of a substituted furan.[4]
-
Cyclization reactions: Starting from appropriate acyclic precursors like aldehydes or ketones can yield the dihydro-furan ring through intramolecular cyclization.[4]
-
Isomerization of 2,5-dihydrofurans: As discussed in the troubleshooting guide, this involves the catalytic rearrangement of the double bond.[1]
-
Heck coupling reactions: Palladium-catalyzed reactions of 2,3-dihydrofuran with aryl halides or iodonium salts can be used to synthesize substituted dihydrofurans.[6][7]
Q2: My reaction seems to be stalled at an intermediate stage. What could be the problem?
A2: In multi-step syntheses like the Feist-Benary furan synthesis, it's possible to get stuck at an intermediate, such as a hydroxydihydrofuran.[5] The final dehydration step to form the furan ring often requires a shift in reaction conditions, such as the addition of a catalytic amount of acid after an initial base-catalyzed condensation.[5]
Q3: I am observing a pyrrole byproduct. Where is this coming from?
A3: The formation of pyrroles is a known side reaction in certain furan syntheses, like the Paal-Knorr synthesis, if there is a source of ammonia or primary amine contamination in the reagents or solvents.[5] It is crucial to use high-purity starting materials and solvents to avoid this.
Q4: What are the key safety considerations when working with 2,3-Dihydro-5-methylfuran?
A4: 2,3-Dihydro-5-methylfuran is a highly flammable liquid and vapor.[8] It is important to handle it in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many cyclic ethers, there is a potential for peroxide formation upon storage, so it is advisable to test for peroxides before use, especially if the container has been opened previously.[2]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale | Reference |
| Isomerization Temperature | 30°C - 200°C | Optimal range for catalytic activity without promoting decomposition. | [1] |
| Aldehyde Additive (for selectivity) | C2-C5 Alkanals | Acts as a selectivity-increasing agent in isomerization. | [1] |
| Epoxide Additive (for selectivity) | C2-C5 1,2-Epoxyalkanes | An alternative selectivity-increasing agent for isomerization. | [1] |
References
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 40(12), 1338-1349. Retrieved from [Link]
-
Riaño, M., et al. (2021). Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. Molecules, 26(11), 3169. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-5-methylfuran. Retrieved from [Link]
-
LookChem. (n.d.). Purification of 2-Methyltetrahydrofuran. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The dihydrofuran template approach to furofuran synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3-Dihydrofuran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]
-
MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 13(9), 1279. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. Russian Journal of Organic Chemistry, 44(12), 1804-1806. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of Dihydrofurans Substituted in the 2‐Position. European Journal of Organic Chemistry, 2005(12), 2533-2550. Retrieved from [Link]
- Google Patents. (1996). Preparation of 2,3-dihydrofurans.
Sources
- 1. US5536851A - Preparation of 2,3-dihydrofurans - Google Patents [patents.google.com]
- 2. Purification of 2-Methyltetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 3. rsc.org [rsc.org]
- 4. Buy 2,3-Dihydro-5-methylfuran | 1487-15-6 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 7. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 8. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dihydro-5-methylfuran
Welcome to the technical support guide for 2,3-Dihydro-5-methylfuran. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile heterocyclic compound. The following sections are structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, purification, and storage of 2,3-Dihydro-5-methylfuran.
Q1: What are the typical impurities found in crude 2,3-Dihydro-5-methylfuran?
A: The impurity profile of crude 2,3-Dihydro-5-methylfuran largely depends on its synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors used in cyclization or coupling reactions.[1][2]
-
Solvents: Residual solvents from the reaction or initial workup (e.g., THF, diethyl ether, toluene).
-
Water: Moisture introduced during aqueous workup steps.
-
Byproducts: Isomeric dihydrofurans (e.g., 2,5-dihydro-5-methylfuran), ring-opened products, or polymers resulting from side reactions.[3]
-
Peroxides: Like many cyclic ethers, 2,3-Dihydro-5-methylfuran can form explosive peroxides upon exposure to air and light.[4][5] This is both an impurity and a significant safety hazard.
Q2: What are the key physical properties I need to know for purification?
A: Understanding the physicochemical properties of 2,3-Dihydro-5-methylfuran is critical for selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Weight | 84.12 g/mol | [6][7] |
| Boiling Point | 82 °C (at 760 mmHg) | [8][9] |
| Density | 0.922 g/mL at 25 °C | [6][9] |
| Refractive Index | n20/D 1.432 | [6][8] |
| Flash Point | -12 °C (-10.4 °F) - closed cup | [6] |
| Storage Temperature | 2-8°C | [6][8][9] |
Q3: My compound has a slight yellow tint after synthesis. Is this normal and how can I remove it?
A: A yellow or brownish tint is not characteristic of pure 2,3-Dihydro-5-methylfuran and typically indicates the presence of degradation products or polymerization. This can be caused by exposure to acid, heat, or air. Purification via fractional distillation under reduced pressure or passing the material through a short plug of activated alumina can often remove these colored impurities.[10]
Q4: What are the essential safety precautions before starting purification?
A: Safety is paramount. Due to its properties, you must:
-
Test for Peroxides: Before any purification step involving heat (especially distillation), you must test for the presence of peroxides.[4][11] Use peroxide test strips or the potassium iodide method. If peroxides are present (>10 ppm), they must be removed.
-
Handle as Highly Flammable: The compound has a very low flash point of -12 °C and is a highly flammable liquid.[6][7] All operations should be conducted in a well-ventilated fume hood, away from ignition sources, and using properly grounded equipment to prevent static discharge.
-
Use Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-resistant lab coat, and appropriate gloves, is required.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Scenario 1: Low purity after fractional distillation.
-
Question: I performed a fractional distillation at atmospheric pressure, but my GC-MS analysis still shows significant impurities. What went wrong?
-
Answer & Troubleshooting Steps:
-
Possible Cause: Thermal Degradation. Heating the compound to its atmospheric boiling point (82 °C) for an extended period can cause decomposition or polymerization, generating new impurities.
-
Solution: Perform the distillation under reduced pressure (vacuum). This lowers the boiling point, allowing for distillation at a safer, lower temperature.
-
-
Possible Cause: Azeotrope Formation. An impurity may form an azeotrope with your product, meaning they boil at a constant temperature and cannot be separated by simple distillation.
-
Solution: Identify the impurity via NMR or GC-MS. If it is an azeotrope, an alternative purification method like flash column chromatography is necessary.
-
-
Possible Cause: Inefficient Fractionation. The fractionating column used may not have enough theoretical plates to separate impurities with close boiling points.
-
Solution: Use a more efficient column (e.g., a Vigreux or packed column) and ensure a slow, controlled distillation rate to allow for proper vapor-liquid equilibrium.
-
-
Scenario 2: Positive peroxide test.
-
Question: My sample of 2,3-Dihydro-5-methylfuran tested positive for peroxides. How do I safely remove them before distillation?
-
Answer & Troubleshooting Steps:
-
Causality: Peroxides form when the ether is exposed to oxygen, a process accelerated by light. These peroxides are highly unstable and can detonate when concentrated by heating or evaporation.
-
Solution: Implement a peroxide quenching and removal protocol. A common and effective method involves treatment with a reducing agent like ferrous sulfate.[10] For a detailed, step-by-step guide, refer to the protocol in Part 3. Do not proceed with distillation until a subsequent test confirms peroxides are below a safe threshold (<10 ppm).
-
Scenario 3: Product is contaminated with water.
-
Question: My ¹H NMR spectrum shows a broad peak for water, and the product appears cloudy. How can I effectively dry it?
-
Answer & Troubleshooting Steps:
-
Initial Drying: After an aqueous workup, dry the organic solution over an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 30 minutes, then filter.
-
Chemical Drying (for stubborn moisture): For a more rigorous drying process, the compound can be distilled from a drying agent like calcium hydride (CaH₂).[10] This should only be done after confirming the absence of peroxides and with extreme caution, as CaH₂ reacts exothermically with water.
-
Azeotropic Removal: While not standard for this compound, in some systems, water can be removed by azeotropic distillation with a suitable solvent (e.g., toluene), although this would require a subsequent step to remove the toluene.
-
Part 3: Detailed Experimental Protocols & Workflows
Workflow for Purification Strategy Selection
This diagram outlines the decision-making process for selecting the appropriate purification technique.
Caption: Decision workflow for purifying 2,3-Dihydro-5-methylfuran.
Protocol 1: Peroxide Detection and Removal
Objective: To safely detect and eliminate potentially hazardous peroxides prior to purification by heating.
Materials:
-
Peroxide test strips (e.g., MQuant®) OR Potassium Iodide (KI) and glacial acetic acid.
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Sodium bisulfate (NaHSO₃) (optional).
-
Separatory funnel.
-
Deionized water.
Procedure:
-
Detection (Test Strip Method):
-
Dip a peroxide test strip into the 2,3-Dihydro-5-methylfuran sample for 1 second.
-
Wait for the time specified by the manufacturer and compare the color to the provided scale.[11]
-
If the concentration is >10 ppm, proceed to step 2.
-
-
Peroxide Removal:
-
Prepare a fresh solution of 5% ferrous sulfate in deionized water.
-
In a separatory funnel, wash the peroxide-containing dihydrofuran with an equal volume of the ferrous sulfate solution. Shake gently for 1-2 minutes. Caution: Do not seal the funnel tightly; vent frequently to release any potential gas buildup.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat the wash 1-2 more times.
-
Wash the organic layer with deionized water to remove residual iron salts, followed by a wash with a saturated brine solution to aid in drying.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Crucially, re-test for peroxides using a new test strip. Do not proceed until the test is negative or shows a concentration well below 10 ppm.[10][11]
-
Protocol 2: Purification by Vacuum Distillation
Objective: To purify 2,3-Dihydro-5-methylfuran by separating it from non-volatile impurities or those with significantly different boiling points.
Materials:
-
Peroxide-free 2,3-Dihydro-5-methylfuran.
-
Round-bottom flask, distillation head with condenser, receiving flask.
-
Vacuum source and pressure gauge (manometer).
-
Heating mantle and magnetic stirrer.
-
Boiling chips or a magnetic stir bar.
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the peroxide-free crude product and a few boiling chips. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply the vacuum. The boiling point of 2,3-Dihydro-5-methylfuran will decrease as the pressure drops. Aim for a pressure that will bring the boiling point to a convenient temperature (e.g., 20-40 °C).
-
Distillation:
-
Begin gentle heating and stirring once the target pressure is stable.
-
Collect any low-boiling initial fractions (forerun) separately.
-
Collect the main fraction boiling at a constant temperature corresponding to the applied pressure. The expected boiling point is 82 °C at 760 mmHg.
-
Monitor the temperature closely. A stable head temperature indicates a pure fraction is being collected.
-
-
Completion: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
Storage: Store the purified, colorless liquid at 2-8 °C under an inert atmosphere (nitrogen or argon) in an amber bottle to prevent new peroxide formation.[6][8][9]
References
- SIELC Technologies. (2018). 2,3-Dihydro-5-methylfuran.
- Organic Chemistry Portal.Synthesis of 2,5-Dihydrofurans.
- Sigma-Aldrich.2,3-Dihydro-5-methylfuran, 97% | D105805-5G.
- Sigma-Aldrich.2,3-Dihydro-5-methylfuran 97 (1487-15-6).
- The Royal Society of Chemistry.The dihydrofuran template approach to furofuran synthesis.
- ResearchGate.Synthesis of 2,3-dihydrofurans.
- BenchChem.Technical Support Center: Optimizing the Synthesis of 5-(Hydroxymethyl)dihydrofuran-2(3H).
- PubChem.2,3-Dihydro-5-methylfuran | C5H8O | CID 15145.
- Organic Chemistry Portal.Synthesis of 2,3-Dihydrofurans.
- MDPI.Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
- LookChem.Purification of 2-Methyltetrahydrofuran - Chempedia.
- BioResources.Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization.
- BenchChem.Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate.
- MIT EHS.Quick Guide for Peroxide-Forming Chemicals.
- Sigma-Aldrich.2,3-Dihydro-5-methylfuran 97 (1487-15-6).
- Western Washington University EHS.Peroxide-Forming Chemicals Procedures.
- Florida State University EHS.Peroxide Forming Chemicals.
Sources
- 1. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 2. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. ehs.mit.edu [ehs.mit.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. 2,3-二氢-5-甲基呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. 2,3-Dihydro-5-methylfuran 97 1487-15-6 [sigmaaldrich.com]
- 10. Purification of 2-Methyltetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 11. ehs.wwu.edu [ehs.wwu.edu]
Technical Support Center: Navigating the Challenges of Scaling Up 2,3-Dihydro-5-methylfuran Production
Welcome to the technical support center for the production of 2,3-Dihydro-5-methylfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis and scale-up of this valuable heterocyclic compound. Our aim is to equip you with the scientific understanding and practical solutions to enhance your experimental success.
Introduction to the Synthetic Landscape
2,3-Dihydro-5-methylfuran is a key intermediate in various chemical syntheses. Its production at scale, however, is not without its hurdles. The primary routes to its synthesis generally involve the catalytic hydrogenation of 2-methylfuran or the isomerization of 2,5-dihydro-5-methylfuran. Both pathways present unique challenges related to catalyst stability, reaction selectivity, and product purification. This guide will deconstruct these challenges and offer evidence-based strategies for overcoming them.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield and Poor Selectivity
Question: My reaction is resulting in a low yield of 2,3-Dihydro-5-methylfuran, and I'm observing a mixture of several byproducts. What are the likely causes and how can I improve the selectivity?
Answer: Low yield and poor selectivity are often intertwined problems stemming from suboptimal reaction conditions or an inappropriate catalyst choice. The formation of byproducts is a key indicator that alternative reaction pathways are competing with your desired synthesis route.
Common Byproducts and Their Origins:
-
From Catalytic Hydrogenation of 2-Methylfuran:
-
2-Methyltetrahydrofuran (MTHF): This is a product of over-hydrogenation, where the double bond in the furan ring is fully saturated.[1]
-
2-Pentanone, 2-Pentanol, and 1-Pentanol: These are ring-opening products, which are common when using certain catalysts under specific conditions.[1]
-
Furan and Tetrahydrofuran: These can arise from disproportionation reactions.[2][3]
-
-
From Isomerization of 2,5-Dihydro-5-methylfuran:
Causality and Strategic Solutions:
-
Catalyst Selection: The choice of catalyst is paramount. For the hydrogenation of 2-methylfuran, different metals exhibit different selectivities. For instance, palladium on carbon (Pd/C) can be highly active but may lead to over-hydrogenation to MTHF, while some copper-based catalysts might favor ring-opening.[1] Bimetallic catalysts, such as copper-iron or copper-nickel, have shown promise in improving selectivity towards the desired partially hydrogenated product.[4][5]
-
Reaction Conditions:
-
Temperature: Higher temperatures can provide the activation energy for undesired side reactions, such as ring opening or complete saturation.[1] It is crucial to carefully optimize the reaction temperature to find a balance between a reasonable reaction rate and high selectivity.
-
Pressure: In catalytic hydrogenation, higher hydrogen pressure generally favors more extensive hydrogenation, potentially leading to an increased yield of MTHF.[6]
-
Solvent: The choice of solvent can influence reaction pathways. For instance, protic solvents might participate in side reactions.
-
Experimental Protocol: Catalyst Screening for Selective Hydrogenation of 2-Methylfuran
-
Catalyst Preparation: Prepare or procure a selection of supported metal catalysts (e.g., 5% Pd/C, 5% Pt/C, 5% Ru/C, 5% Cu/SiO₂, 5% Ni/Al₂O₃).
-
Reactor Setup: In a high-pressure autoclave, place a stirred solution of 2-methylfuran in a suitable solvent (e.g., isopropanol, cyclopentyl methyl ether).[5]
-
Catalyst Loading: Add the catalyst at a specific substrate-to-catalyst ratio (e.g., 100:1 w/w).
-
Reaction Execution: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the reaction to the target temperature (e.g., 150-250 °C) with vigorous stirring.[5]
-
Monitoring and Analysis: Take aliquots at regular intervals and analyze by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 2-methylfuran and the selectivity to 2,3-dihydro-5-methylfuran and other byproducts.
-
Optimization: Based on the results, select the most promising catalyst and further optimize the temperature, pressure, and reaction time to maximize the yield of the desired product.
Issue 2: Catalyst Deactivation
Question: My catalyst's activity is decreasing significantly after a few runs. How can I identify the cause of deactivation and regenerate my catalyst?
Answer: Catalyst deactivation is a common challenge in continuous or repeated batch processes. The primary causes are typically coking (deposition of carbonaceous materials on the catalyst surface) and poisoning (strong adsorption of impurities on active sites).
Identifying the Cause:
-
Coking: This is often indicated by a gradual loss of activity and can sometimes be visually confirmed by a darkening of the catalyst. Temperature-programmed oxidation (TPO) is a definitive analytical technique to quantify coke deposition.
-
Poisoning: A sudden and significant drop in activity may suggest poisoning. The feedstock and solvent should be analyzed for potential poisons such as sulfur or nitrogen compounds.
Catalyst Regeneration Protocol (for Coke Deposition on Solid Catalysts):
-
Solvent Washing: Wash the catalyst with a suitable solvent to remove any loosely adsorbed organic residues.
-
Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove the solvent.
-
Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in N₂) to a temperature sufficient to burn off the carbon deposits (typically 300-500 °C). The exact temperature and duration will depend on the catalyst and the nature of the coke.
-
Reduction (if applicable): For metal catalysts, a reduction step (e.g., under a hydrogen flow at an elevated temperature) is often necessary to restore the active metallic phase after calcination.
Preventative Measures:
-
Feedstock Purification: Ensure the purity of your 2-methylfuran starting material and solvent to minimize catalyst poisons.
-
Optimized Reaction Conditions: Operating at the lowest effective temperature can reduce the rate of coke formation.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to monitor the reaction and assess product purity?
A1: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an excellent method for monitoring the reaction progress and quantifying the relative amounts of starting material, product, and byproducts. For the identification of unknown byproducts, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique. High-Performance Liquid Chromatography (HPLC) can also be used for analysis.
Q2: I am struggling with the purification of 2,3-Dihydro-5-methylfuran from its isomers and other byproducts. What purification strategies do you recommend?
A2: Purification can be challenging due to the close boiling points of potential isomers.
-
Fractional Distillation: Careful fractional distillation under atmospheric or reduced pressure can be effective if the boiling points of the components are sufficiently different.
-
Flash Chromatography: For smaller scales or for achieving very high purity, flash column chromatography on silica gel is a viable option. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.[7][8]
Q3: Can I use a biocatalytic approach for the synthesis of dihydrofuran derivatives?
A3: Biocatalysis is an emerging and promising field for the synthesis of furan derivatives. While specific enzymes for the direct synthesis of 2,3-dihydro-5-methylfuran may not be commercially widespread, research into the biocatalytic reduction of furan compounds is ongoing. These methods can offer high selectivity under mild reaction conditions, but challenges in enzyme stability and scale-up remain.
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Troubleshooting decision tree for addressing low product yield.
Quantitative Data Summary
| Parameter | Typical Range/Value | Key Considerations | Reference |
| Reaction Temperature | 140 - 250 °C | Higher temperatures can decrease selectivity. | [1][5][6] |
| Hydrogen Pressure | 7 - 50 bar (100 - 750 psig) | Higher pressures can lead to over-hydrogenation. | [6] |
| Catalyst Loading | 1-10 wt% of substrate | Higher loading can increase rate but may also promote side reactions. | [6] |
| Selectivity (Isomerization) | >94% with CO modifier | CO can suppress disproportionation byproducts. | [3] |
Conclusion
The successful scale-up of 2,3-Dihydro-5-methylfuran production hinges on a systematic approach to overcoming challenges in catalysis, reaction engineering, and purification. By understanding the fundamental chemical principles behind these challenges, researchers can make informed decisions to optimize their processes, leading to higher yields, improved purity, and a more robust and scalable synthesis. This guide serves as a foundational resource to aid in that endeavor. For further in-depth information, please consult the referenced literature.
References
- Rode, C. V., et al. (2015).
- Sitthisa, S., et al. (2011). Vapor phase hydrogenation of 2-methylfuran over noble and base metal catalysts.
- Huber, G. W., et al. (2017). Selective Hydrogenation of 2-Methylfuran and 2,5-Dimethylfuran over Atomic Layer Deposited Platinum Catalysts on Multiwalled Carbon Nanotube and Alumina Supports.
- Grazia, C. A., et al. (2018). Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship.
- Li, X., et al. (2019). Recent Advances in Catalytic Hydrogenation of Furfural.
- Eastman Kodak Company. (1998). Continuous process for conversion of 2,5-dihydrofuran to 2,3-dihydrofuran. CN1103767C.
- D'Agostino, C., et al. (2017). Towards sustainable hydrogenation of 5-(hydroxymethyl)furfural: a two-stage continuous process in aqueous media over RANEY® catalysts.
- Al-Naddaf, Q., et al. (2021). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules.
- Politecnico di Milano. (2015).
- Karim, A. M., et al. (2020).
- O'Neill, B. K., et al. (2024). A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst.
- Medlin, J. W., et al. (2014). Selective isomerization of 2,5-dihydrofuran to 2,3-dihydrofuran using CO-modified, supported Pd catalysts.
- E. I. Du Pont de Nemours and Co. (1956). Preparation of 4,5-dihydro-2-methylfuran. US2758118A.
- Eastman Chemical Company. (1996).
- Phillips Petroleum Company. (1974). Production of 2,3-dihydrofuran. US3828077A.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans.
- BenchChem. (2025). Chiral Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide.
- Lifshitz, A., et al. (2002). Isomerization of 2,3-dihydrofuran and 5-methyl-2,3-dihydrofuran: Quantum chemical and kinetics calculations. The Journal of Physical Chemistry A.
- Torres-Torres, J., et al. (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method.
- Wang, H., et al. (2023). Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Mediation.
- Celanese Corporation. (1978).
- ResearchGate. (n.d.). Synthesis of 2,3-dihydrofurans.
- Monien, B. H., et al. (2016). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Chemical Research in Toxicology.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans.
- Moody, C. J., & Francon, C. (2003). The dihydrofuran template approach to furofuran synthesis. Organic & Biomolecular Chemistry.
- PubChem. (n.d.). 2,3-Dihydro-5-methylfuran.
- Chalmers University of Technology. (2019). Continuous isomerisation of 2,5-dimethylfuran to 2,4-dimethylfuran over Ga-silicate.
- Wang, Y., et al. (2017). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leaving group. Organic Chemistry Frontiers.
- BenchChem. (2025). Synthesis and Isolation of 2,5-Dimethylene-2,5-dihydrofuran: A Technical Guide.
- Sigma-Aldrich. (n.d.). 2,3-Dihydro-5-methylfuran 97%.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1103767C - Continuous process for conversion of 2,5-dihydrofuran to 2,3-dihydrofuran - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. politesi.polimi.it [politesi.polimi.it]
- 6. Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Improving Selectivity in Biomass-to-Furan Conversion
Welcome to the technical support center for the catalytic conversion of biomass to furans. This guide is designed for researchers, scientists, and process development professionals who are navigating the complexities of maximizing selectivity for valuable furan platform chemicals like furfural and 5-hydroxymethylfurfural (HMF). As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
The primary challenge in this field is not merely the conversion of C5 and C6 sugars, but achieving high selectivity. The acidic, high-temperature conditions required for the dehydration of carbohydrates also promote a cascade of undesirable side reactions, leading to the formation of polymeric byproducts known as humins.[1][2][3] This guide will address the most pressing issues you may encounter, offering structured solutions grounded in established research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems in the lab. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Q1: My furfural/HMF yield is consistently low, and I'm observing significant formation of a dark, insoluble solid. What is happening and how can I fix it?
This is the most common challenge and is a clear indicator of low selectivity due to the formation of humins.[1] Humins are complex, furan-rich polymers formed through the acid-catalyzed degradation and condensation of both the initial sugar feedstock and the furan product itself.[2][4][5] Their formation represents a direct loss of yield and can cause significant operational issues, including reactor fouling and catalyst deactivation.[3]
Core Causality: The desired furan product is unstable in the hot, acidic aqueous medium required for its formation. Once formed, it can rehydrate or polymerize with other reactive intermediates.[6][7]
Solution Pathway: Implement a Biphasic Reaction System
A biphasic system is the most effective and widely adopted strategy to combat this issue.[8][9][10] The principle is to introduce a water-immiscible organic solvent to the aqueous reaction phase. Because furans are more soluble in many organic solvents than in water, they are continuously extracted from the aqueous phase as they are formed. This in-situ extraction drastically reduces their residence time in the harsh reactive environment, protecting them from degradation and polymerization.[7][10][11]
-
Reactor Setup:
-
Use a high-pressure, mechanically stirred batch reactor (e.g., Parr reactor) equipped with temperature and pressure controls.
-
-
Reagent Preparation:
-
Aqueous Phase: Prepare an aqueous solution of your carbohydrate feedstock (e.g., D-xylose) and your acid catalyst (e.g., HCl or H₂SO₄). A typical starting concentration is 5-10 wt% xylose.
-
Organic Phase: Select an appropriate organic solvent (see Table 1 for guidance). Common choices include methyl isobutyl ketone (MIBK), toluene, or γ-valerolactone (GVL).[12][13]
-
-
Reaction Execution:
-
Charge the reactor with the aqueous phase and the organic phase. A common volumetric ratio is between 1:1 and 4:1 (Organic:Aqueous).[6]
-
Seal the reactor and purge it with an inert gas (e.g., N₂) to remove oxygen.
-
Begin stirring (e.g., 500-700 rpm) to ensure adequate mixing between the two phases.
-
Heat the reactor to the target temperature (typically 140-180°C).[14][15] Higher temperatures increase the reaction rate but may also accelerate degradation if extraction is inefficient.[1]
-
Run the reaction for the desired time (e.g., 30-120 minutes).
-
After the reaction, rapidly cool the reactor by quenching it in an ice bath to stop further reactions.
-
-
Analysis:
-
Carefully collect both the aqueous and organic phases.
-
Use HPLC to quantify the remaining xylose in the aqueous phase and the furfural concentration in both phases to determine the overall yield and selectivity.
-
Q2: I've implemented a biphasic system, but my selectivity is still suboptimal. How can I further optimize the process?
If humin formation persists, your system requires further tuning. The key variables to investigate are your choice of solvent, catalyst, and reaction conditions.
Solution Pathway: Systematic Optimization
-
Solvent Selection: The choice of organic solvent is critical. An ideal solvent possesses a high partition coefficient for furfural, low miscibility with water, and thermal stability.[16] As shown in Table 1, different solvents offer different advantages. Dichloromethane (DCM), for instance, has an excellent extraction ability for furfural.[12] A novel co-solvent system of γ-valerolactone (GVL) and butanol has also been shown to achieve high furfural yields by stabilizing reactive intermediates.[16]
-
Catalyst Strategy: Relying solely on a Brønsted acid (like H₂SO₄) can lead to low selectivity because it non-selectively catalyzes both dehydration and degradation reactions.[6]
-
Incorporate a Lewis Acid: Lewis acids (e.g., AlCl₃, CrCl₂, Sn-Beta zeolite) are highly effective at catalyzing the isomerization of aldose sugars (glucose, xylose) to their ketose isomers (fructose, xylulose).[17][18] Ketoses dehydrate to furans much more readily and with higher selectivity.[19] The synergistic effect of both Lewis and Brønsted acids often provides the best results.[17][20]
-
Consider Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., H-Beta, ZSM-5) or sulfonated carbons can provide both Brønsted and Lewis acid sites, are easily separable, and can be recycled.[20][21][22]
-
-
Feedstock Purity: Lignocellulosic biomass hydrolysates can contain inhibitors generated during pretreatment, such as acetic acid, formic acid, and various phenolic compounds, which can interfere with catalysis.[1][23] If using real biomass, ensure your pretreatment and purification steps are adequate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for biomass conversion to furans, and where do selectivity issues arise?
The conversion of pentoses (like xylose) and hexoses (like glucose) to furfural and HMF, respectively, is an acid-catalyzed dehydration reaction. However, this desired pathway competes with several side reactions that lead to humin formation, as illustrated in the diagram below. Improving selectivity is a matter of accelerating the desired dehydration pathway while suppressing the degradation and polymerization pathways.
Caption: Reaction network for xylose conversion.
Q2: How does a biphasic system mechanistically improve selectivity?
A biphasic system creates two distinct environments: a polar aqueous phase where the reaction occurs and a nonpolar organic phase that acts as a reservoir for the product. The workflow below illustrates this principle. By continuously removing the furan product from the reactive aqueous phase, the equilibrium is shifted towards product formation, and the rate of degradation reactions, which primarily occur in the aqueous phase, is significantly reduced.
Caption: Workflow of a biphasic reaction system.
Q3: Can you provide a quantitative comparison of common organic solvents used in biphasic systems?
Yes. The effectiveness of different solvents has been compared in various studies. The table below summarizes key performance indicators for several commonly used organic solvents in the conversion of xylose to furfural.
Table 1: Comparison of Organic Solvents for Biphasic Furfural Production
| Organic Solvent | Boiling Point (°C) | Key Characteristics | Typical Furfural Yield (%) | Reference |
| Toluene | 111 | Low water miscibility; common benchmark solvent. | ~65-70% | [9] |
| MIBK | 117 | Good extraction capability; widely used. | ~70-76% | [6] |
| DCM | 40 | Excellent extraction ability but low boiling point. | Up to 81.6% | [12] |
| 2-Butanol | 100 | Can participate in side reactions, accelerating furfural degradation. | Lower yields compared to others. | [12] |
| GVL | 207 | Bio-derived solvent; can stabilize intermediates. | Up to 84% (with co-solvent) | [16] |
Note: Yields are highly dependent on specific catalyst and reaction conditions.
Q4: What is the impact of feedstock pretreatment on furan selectivity?
Feedstock pretreatment is a critical upstream process that significantly impacts downstream conversion selectivity.[24] The primary goal is to deconstruct the lignocellulosic matrix to liberate hemicellulose and cellulose from lignin, making the carbohydrates accessible to catalysts.[25]
-
Positive Impact: Effective pretreatment (e.g., dilute acid, steam explosion) hydrolyzes hemicellulose into soluble C5 sugars like xylose, the direct precursor for furfural.[23][25] This increases the effective concentration of the starting material for the dehydration reaction.
-
Negative Impact: Harsh pretreatment conditions can lead to the formation of inhibitory compounds. Acetic acid is released from acetyl groups in hemicellulose, and phenolic compounds are generated from lignin degradation.[1][23] These compounds can poison catalysts and interfere with the desired reaction pathways, reducing overall selectivity. Therefore, a well-optimized pretreatment protocol is essential for achieving high furan yields.
References
-
Chen, J., & Wan, C. (2019). A novel deep eutectic solvent/acetone biphasic system for high-yield furfural production. Reaction Chemistry & Engineering, 4(9), 1647-1655.
-
Lin, Z., et al. (2021). Solvent effect on xylose-to-furfural reaction in biphasic systems: combined experiments with theoretical calculations. Green Chemistry, 23(15), 5486-5497.
-
An, Y., et al. (2023). Towards efficient furfural production: A review of biphasic solvent systems for enhanced yields and industrial scalability. Science, Engineering and Health Studies.
-
Lee, C. B., & Wu, T. Y. (2022). Catalytic conversion of diformylxylose to furfural in biphasic solvent systems. Frontiers in Chemistry, 10, 898921.
-
Mena, P., et al. (2021). Integrated Production and Separation of Furfural Using an Acidic-Based Aqueous Biphasic System. ACS Sustainable Chemistry & Engineering, 9(36), 12246–12256.
-
BenchChem. (2025). Technical Support Center: Furfural Reaction Troubleshooting. BenchChem.
-
Sarwar, M., et al. (2017). Acid-Catalysed Conversion of Carbohydrates into Furan-Type Molecules in Zinc Chloride Hydrate. ChemistryOpen, 6(3), 337-342.
-
Słowik, G., et al. (2020). Conversion of selected carbohydrates into furan aldehydes in aqueous media. Effect of cation structure of imidazolium ionic liquids on the selectivity phenomena. ResearchGate.
-
Lee, C. B., & Wu, T. Y. (2022). A review on solvent systems for furfural production from lignocellulosic biomass. Bioresource Technology Reports, 18, 101021.
-
Sankar, S., et al. (2024). Systematic procedure of solvent selection for furfural production from lignocellulosic biomass. ResearchGate.
-
Questell-Santiago, Y. M. (2018). The selective synthesis of aromatics and furans from biomass-derived compounds. University of Delaware.
-
van der Graaf, C. S., et al. (2021). Selectivity switch by phase switch – the key to a high-yield furfural process. Green Chemistry, 23(18), 7179-7188.
-
Corbel-Demailly, L., et al. (2023). Perspectives on the Catalytic Processes for the Deep Valorization of Carbohydrates into Fuels and Chemicals. MDPI.
-
Jin, S., et al. (2022). Sustainable Approaches to Selective Conversion of Cellulose Into 5-Hydroxymethylfurfural Promoted by Heterogeneous Acid Catalysts: A Review. Frontiers in Chemistry, 10, 834529.
-
Das, P. (2022). LIGNOCELLULOSIC BIO-MASS CONVERSION TO FURAN COMPOUNDS AND THEIR APPLICATIONS FOR HIGH VALUED CHEMICALS SYNTHESIS. CSIR-Institute of Himalayan Bioresource Technology.
-
BenchChem. (2025). Continuous flow synthesis for the optimization of furfural derivative production. BenchChem.
-
Tsorko, F. A., et al. (2020). Furfural Production by Continuous Reactive Extraction in a Millireactor under the Taylor Flow Regime. Industrial & Engineering Chemistry Research, 59(39), 17296–17306.
-
Kaewmeesri, R., et al. (2022). Solvent effects in integrated reaction-separation process of liquid-phase hydrogenation of furfural to furfuryl alcohol over CuAl2O4. Scientific Reports, 12(1), 9691.
-
Gholam-Abass, Z., et al. (2021). Direct catalytic conversion of bagasse fibers to furan building blocks in organic and ionic solvents. UCL Discovery.
-
Bhaumik, A., & Dhepe, P. L. (2015). Recent Catalytic Advances in the Chemistry of Substituted Furans from Carbohydrates and in the Ensuing Polymers. ResearchGate.
-
Kumar, S. (2017). A new technology for high yield conversion of biomass carbohydrates to furans for bioproducts. University of Toledo.
-
Yong, S. L., et al. (2022). Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid catalysts. Reaction Chemistry & Engineering, 7(10), 2217-2226.
-
Valente, G., et al. (2016). Transformation of cellulose to HMF catalyzed by Lewis acid and Brønsted... ResearchGate.
-
Binder, J. B., & Raines, R. T. (2010). Simple Chemical Transformation of Lignocellulosic Biomass into Furans for Fuels and Chemicals. Journal of the American Chemical Society, 132(29), 10266–10271.
-
Li, Y., et al. (2022). Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview. MDPI.
-
Jin, S., et al. (2022). Sustainable Approaches to Selective Conversion of Cellulose Into 5-Hydroxymethylfurfural Promoted by Heterogeneous Acid Catalysts: A Review. Frontiers.
-
BenchChem. (2025). Troubleshooting low yield in 2-Furanethanol production. BenchChem.
-
Zakharov, D., et al. (2017). Conversion of plant biomass to furan derivatives and sustainable access to the new generation of polymers, functional materials and fuels. Semantic Scholar.
-
Wang, S., et al. (2024). Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. Chemical Science, 15(1), 24-40.
-
Questell-Santiago, Y. M., et al. (2018). Conversion of Sugars and Biomass to Furans Using Heterogeneous Catalysts in Biphasic Solvent Systems. ChemSusChem, 11(17), 2893-2913.
-
Manara, P., et al. (2023). The key role of pretreatment for the one-step and multi-step conversions of European lignocellulosic materials into furan compounds. RSC Advances, 13(31), 21391-21415.
-
Scarlata, C., & Hyman, D. (2010). Effect of Varying Feedstock-Pretreatment Chemistry Combinations on the Production of Potentially Inhibitory Degradation. National Renewable Energy Laboratory.
-
Shinde, S. (2020). Improving biomass processes via structure characterization and valorization of humins and process intensification. University of Delaware.
-
Li, L., et al. (2018). Upgrading of Biomass-Derived Furans into Value-Added Chemicals. ResearchGate.
-
Li, H., et al. (2020). Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. Scientific Reports, 10(1), 15302.
-
Li, Y., et al. (2024). Efficient conversion of cellulose to furfural with carbon-based solid acid catalyst in pure GVL. Biomass Conversion and Biorefinery.
-
Obeng, G. E., et al. (2024). Catalysts for Biomass Upgrading: Transforming 5‐Hydroxymethyl Furfural into 2,5‐Furan Dicarboxylic Acid for Fine Chemicals, Featuring Mil‐100(Fe) Mof as a Novel Catalyst. ResearchGate.
-
García-Triñanes, P., et al. (2024). Optimising furfural production from lignocellulosic biomass: Feedstock selection, Process enhancement, and Techno-Economic and Environmental viability. ResearchGate.
-
San-Valero, P., et al. (2020). Novel Routes in Transformation of Lignocellulosic Biomass to Furan Platform Chemicals: From Pretreatment to Enzyme Catalysis. MDPI.
-
Zhang, L., et al. (2023). Catalytic Production and Upgrading of Furfural: A Platform Compound. MDPI.
-
Questell-Santiago, Y. M., et al. (2020). Effect of Lignin, Humins, and Biomass‐Derived Acids on Kinetics of Catalytic Hydroxymethylfurfural Production during Saccharide Dehydration Reactions. ChemSusChem, 13(19), 5275-5285.
-
Fitzpatrick, S., et al. (2017). Pretreatment technologies of lignocellulosic biomass in water in view of furfural and 5-hydroxymethylfurfural production- A review. Biomass Conversion and Biorefinery, 7, 247-274.
-
Zhao, Z., et al. (2022). Selective and stable upgrading of biomass-derived furans into plastic monomers by coupling homogeneous and heterogeneous catalysis. ResearchGate.
-
Dutta, S., & De, S. (2017). Lewis acid catalyzed conversion of xylose into furfural. ResearchGate.
-
Web of Science. (2024). Review of Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. Web of Science.
-
van Zandvoort, I., et al. (2013). Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion: Influence of Feedstock and Processing Conditions. ChemSusChem, 6(9), 1745-1758.
-
Jaswal, A., et al. (2022). A Review on "Production of Furfural from Biomass". ResearchGate.
-
van Zandvoort, I., et al. (2013). Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion: Influence of Feedstock and Processing Conditions. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improving biomass processes via structure characterization and valorization of humins and process intensification [udspace.udel.edu]
- 3. Effect of Lignin, Humins, and Biomass‐Derived Acids on Kinetics of Catalytic Hydroxymethylfurfural Production during Saccharide Dehydration Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic conversion of diformylxylose to furfural in biphasic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 9. Selectivity switch by phase switch – the key to a high-yield furfural process - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01752G [pubs.rsc.org]
- 10. Conversion of Sugars and Biomass to Furans Using Heterogeneous Catalysts in Biphasic Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effect on xylose-to-furfural reaction in biphasic systems: combined experiments with theoretical calculations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03609F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A new technology for high yield conversion of biomass carbohydrates to furans for bioproducts - UNIVERSITY OF TOLEDO, THE [portal.nifa.usda.gov]
- 20. Sustainable Approaches to Selective Conversion of Cellulose Into 5-Hydroxymethylfurfural Promoted by Heterogeneous Acid Catalysts: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Sustainable Approaches to Selective Conversion of Cellulose Into 5-Hydroxymethylfurfural Promoted by Heterogeneous Acid Catalysts: A Review [frontiersin.org]
- 23. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 24. The key role of pretreatment for the one-step and multi-step conversions of European lignocellulosic materials into furan compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01533E [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
"common impurities in 2,3-Dihydro-5-methylfuran and their removal"
Welcome to the technical support center for 2,3-Dihydro-5-methylfuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind our recommended procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the handling, reaction, and purification of 2,3-Dihydro-5-methylfuran.
Q1: I have a batch of 2,3-Dihydro-5-methylfuran with an unknown impurity. What are the most likely culprits?
A1: The identity of impurities in 2,3-Dihydro-5-methylfuran is highly dependent on its synthetic route and storage conditions. However, we can categorize the most common impurities as follows:
-
Isomeric Impurities: The most common isomeric impurity is 2,5-dihydro-5-methylfuran . Depending on the synthesis, thermodynamic and kinetic factors can lead to the formation of this isomer.
-
Starting Materials and Reagents: Unreacted starting materials are a frequent source of contamination. For instance, if prepared via the hydrogenation of 2-methylfuran, residual 2-methylfuran may be present.[1] Syntheses involving aldehydes, such as crotonaldehyde, may leave traces of these highly reactive starting materials.
-
Over-reduction Products: If hydrogenation is employed, over-reduction can lead to the formation of 2-methyltetrahydrofuran .
-
Degradation Products:
-
Peroxides: Like many ethers, 2,3-Dihydro-5-methylfuran is susceptible to the formation of explosive peroxides upon exposure to air and light. This is a critical safety concern.
-
Hydrolysis Products: As an enol ether, 2,3-Dihydro-5-methylfuran is sensitive to acidic conditions, which can catalyze hydrolysis to form ring-opened products.
-
Q2: My NMR spectrum of 2,3-Dihydro-5-methylfuran shows some unexpected peaks. How can I identify the impurities?
A2: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for identifying impurities.
-
¹H NMR: Look for characteristic signals. For example, the vinylic proton in 2,3-dihydro-5-methylfuran appears as a singlet around 4.8 ppm. The methyl group is a singlet at approximately 1.9 ppm. The two methylene groups appear as triplets around 2.4 and 4.2 ppm. Any significant peaks outside of these regions, or unexpected splitting patterns, suggest the presence of impurities. The presence of aldehydic protons (around 9-10 ppm) could indicate residual starting materials or hydrolysis products.
-
GC-MS: For a more definitive identification of volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[2][3][4][5][6] This technique will separate the components of your mixture and provide a mass spectrum for each, allowing for structural elucidation and comparison with spectral libraries.
Q3: I suspect my sample of 2,3-Dihydro-5-methylfuran contains peroxides. How can I test for them and, if present, how do I safely remove them?
A3: This is a critical safety issue that must be addressed with extreme caution. Peroxides in ethers can be explosive when concentrated.
-
Testing for Peroxides:
-
Qualitative Test: A simple and effective method is the use of potassium iodide (KI). In an acidic solution, peroxides will oxidize iodide to iodine, resulting in a yellow-to-brown color. A starch indicator can be added to produce a deep blue-black color for easier detection of low peroxide concentrations.
-
Commercial Test Strips: Peroxide test strips are commercially available and offer a convenient and semi-quantitative way to assess peroxide levels.
-
-
Safe Removal of Peroxides:
-
Chemical Reduction: A common and effective method is to quench the peroxides with a reducing agent. A freshly prepared solution of ferrous sulfate in dilute sulfuric acid is often used. The mixture is stirred with the 2,3-dihydro-5-methylfuran until a negative peroxide test is obtained.
-
Activated Alumina Column: Passing the solvent through a column of activated alumina can also remove peroxides. However, be aware that this may also remove inhibitors.
-
Q4: My reaction has left some acidic or basic impurities in my 2,3-Dihydro-5-methylfuran. What is the best way to remove them?
A4: An acid-base liquid-liquid extraction is a standard and effective technique for removing acidic or basic impurities.
-
Removing Acidic Impurities: Wash the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic impurities will be deprotonated to form water-soluble salts that will partition into the aqueous layer.
-
Removing Basic Impurities: Wash the crude product with a dilute aqueous acid, such as hydrochloric acid (HCl) or acetic acid. The basic impurities will be protonated to form water-soluble salts that will move to the aqueous layer.
After washing, ensure to wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water before drying with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Purification Protocols
Here we provide detailed, step-by-step methodologies for the most common purification techniques for 2,3-Dihydro-5-methylfuran.
Data on 2,3-Dihydro-5-methylfuran and Common Impurities
The following table summarizes the physical properties of 2,3-Dihydro-5-methylfuran and some of its potential impurities to aid in the selection and design of purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,3-Dihydro-5-methylfuran | C₅H₈O | 84.12 | 82 |
| 2,5-Dihydro-5-methylfuran | C₅H₈O | 84.12 | ~80-82 |
| 2-Methylfuran | C₅H₆O | 82.10 | 63-64 |
| 2-Methyltetrahydrofuran | C₅H₁₀O | 86.13 | 78-80 |
| Crotonaldehyde | C₄H₆O | 70.09 | 104 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 |
Protocol 1: Purification by Fractional Distillation
Fractional distillation is an effective method for separating 2,3-Dihydro-5-methylfuran from impurities with significantly different boiling points, such as unreacted 2-methylfuran or over-reduced 2-methyltetrahydrofuran.
Step-by-Step Methodology:
-
Safety First: Before heating, always test for and quench any peroxides present in the crude material.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column to enhance separation efficiency. Ensure all glass joints are properly sealed.
-
Drying: If water is present, dry the crude 2,3-dihydro-5-methylfuran with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and filter to remove the solid.
-
Distillation:
-
Add the dry, peroxide-free crude material to the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Slowly heat the flask.
-
Collect the fractions based on the boiling point at the distillation head. The first fraction will be enriched in lower-boiling impurities (e.g., 2-methylfuran).
-
Collect the main fraction at the boiling point of 2,3-Dihydro-5-methylfuran (~82 °C).
-
Leave a small amount of residue in the distillation flask; never distill to dryness, as this can concentrate potentially explosive peroxides.
-
-
Analysis: Analyze the collected fractions by GC or NMR to assess their purity.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a powerful technique for removing impurities with similar boiling points or non-volatile impurities.
Step-by-Step Methodology:
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point for a non-polar compound like 2,3-dihydro-5-methylfuran is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[7][8][9][10][11] Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing:
-
Dry pack the column with silica gel (230-400 mesh).
-
Wet the silica gel with the chosen eluent system.
-
-
Sample Loading:
-
Dissolve the crude 2,3-dihydro-5-methylfuran in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen.
-
Collect fractions in test tubes or vials.
-
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and workflows for purifying 2,3-Dihydro-5-methylfuran.
Caption: General purification workflow for 2,3-Dihydro-5-methylfuran.
Caption: Detailed workflow for peroxide detection and removal.
References
-
2,3-Dihydro-5-methylfuran | C5H8O | CID 15145. PubChem. [Link]
- Purification of tetrahydrofuran.
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Tetrahydrofuran purification. Patent 0382384. [Link]
-
Supporting Information. Wiley-VCH. [Link]
-
Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. MDPI. [Link]
-
Furan, 2,3-dihydro-5-methyl-. NIST WebBook. [Link]
- Production of 2,3-dihydrofuran.
- Preparation of 2,3-dihydrofurans.
- Preparation of 2,3-dihydrofuran.
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Corporation. [Link]
-
Solutions for Pharmaceutical Impurities. Shimadzu Corporation. [Link]
-
2,3-DIHYDRO-5-METHYLFURAN. GSRS. [Link]
-
Which sample solvents work best with normal-phase flash column chromatography?. Biotage. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
5-Methyl-2,3-dihydrofuran - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Selective isomerization of 2,5-dihydrofuran to 2,3-dihydrofuran using CO-modified, supported Pd catalysts. ResearchGate. [Link]
-
2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. National Institutes of Health. [Link]
-
Application of 2-methylfuran and 5-methylfurfural for the synthesis of C16 fuel precursor over fibrous silica-supported heteropoly acid-functionalized ionic liquid. ResearchGate. [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. an.shimadzu.com [an.shimadzu.com]
- 6. spectrabase.com [spectrabase.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. biotage.com [biotage.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. 2,3-Dihydrofuran(1191-99-7) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Furanic Biofuels: Evaluating 2-Methylfuran and the Potential of 2,3-Dihydro-5-methylfuran
Introduction: The Quest for Advanced Biofuels
The imperative to transition from fossil fuels has catalyzed extensive research into sustainable, biomass-derived alternatives. Furanic compounds, accessible from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, have emerged as a particularly promising class of next-generation biofuels.[1][2] Their favorable physicochemical properties, including high energy densities and octane numbers, position them as potential "drop-in" replacements or octane-enhancing blendstocks for gasoline.
Among the furanics, 2-methylfuran (2-MF) is a well-investigated candidate, with a substantial body of research detailing its production, combustion characteristics, and engine performance.[1][3] In contrast, its hydrogenated counterpart, 2,3-dihydro-5-methylfuran, remains a largely unexplored molecule in the context of biofuels. This guide provides a comprehensive comparison of these two compounds. We will synthesize the extensive experimental data available for 2-MF and, by leveraging fundamental chemical principles, extrapolate the potential properties and research questions surrounding 2,3-dihydro-5-methylfuran. This analysis is designed to provide researchers and scientists with both a summary of the current state of knowledge for 2-MF and a scientifically grounded framework for evaluating the future potential of its dihydro-derivative.
Production Pathways from Lignocellulosic Biomass
The economic viability of a biofuel is intrinsically linked to its production pathway. Both 2-MF and its dihydro-derivative originate from the hemicellulose fraction of non-food biomass, such as agricultural waste and forest residues.[4][5]
Established Pathway for 2-Methylfuran (2-MF)
The production of 2-MF is a multi-step catalytic process that begins with the acid-catalyzed hydrolysis of hemicellulose (primarily xylan) into C5 sugars, predominantly xylose.[6] Subsequent dehydration of xylose yields furfural, a critical platform chemical.[7] The final and most crucial step is the selective catalytic hydrogenation or hydrodeoxygenation (HDO) of furfural to 2-MF.[8][9]
The choice of catalyst in the final HDO step is critical for achieving high selectivity and yield. Copper-based catalysts (e.g., Cu/SiO₂, Cu-Co/γ-Al₂O₃) are widely studied due to their cost-effectiveness and high selectivity for converting the aldehyde group of furfural while preserving the furan ring.[7][10] The overall process avoids the high energy costs associated with fermentation pathways used for bioethanol production.[1]
Caption: Production pathway of 2-Methylfuran from lignocellulosic biomass.
Potential Pathway for 2,3-Dihydro-5-methylfuran
Currently, there is no established, large-scale production pathway for 2,3-dihydro-5-methylfuran specifically as a biofuel. However, from a chemical standpoint, its synthesis would most logically proceed via the partial hydrogenation of 2-methylfuran. This would involve breaking one of the two double bonds within the furan ring, a process that requires careful catalyst selection to avoid complete saturation to 2-methyltetrahydrofuran (MTHF), another potential biofuel. This selective hydrogenation presents a significant chemical challenge, as over-hydrogenation is often thermodynamically favored.
Comparative Analysis of Fuel Properties
The suitability of a compound as a fuel is determined by a range of physical and chemical properties. The following table summarizes the known experimental data for 2-MF and 2,3-dihydro-5-methylfuran.
| Property | 2-Methylfuran (2-MF) | 2,3-Dihydro-5-methylfuran | Conventional Gasoline | Ethanol |
| Chemical Formula | C₅H₆O[11] | C₅H₈O[12] | C₄-C₁₂[13] | C₂H₅OH[13] |
| Molecular Weight ( g/mol ) | 82.10[14] | 84.12[12] | ~100-105 | 46.07 |
| Density @ 20-25 °C (g/mL) | 0.913[14] | 0.922[15] | ~0.72-0.78 | 0.789 |
| Boiling Point (°C) | 63-66 | 82[16] | 25-215 | 78 |
| Research Octane Number (RON) | 120 - 132¹ | Not Reported² | 91-98 | 108 |
| Motor Octane Number (MON) | 99 - 105¹[17] | Not Reported² | 81-88 | 90 |
| Water Solubility | Insoluble (<1 mg/mL)[18] | Not Reported | Insoluble | Miscible |
¹ Blending Octane Value, which can be higher than the pure component's octane number. ² Experimental data for the octane number of 2,3-dihydro-5-methylfuran is not available in the reviewed literature. However, the saturation of the furan ring (loss of aromaticity) would theoretically result in a significantly lower octane number compared to 2-MF.
Expert Analysis of Property Differences
-
Octane Number and Knock Resistance: 2-MF exhibits an exceptionally high Research Octane Number (RON), significantly better than conventional gasoline and even ethanol.[3][17] This is attributed to the stability of the aromatic furan ring, which resists auto-ignition under compression. This superior knock resistance allows for the use of higher compression ratios in spark-ignition (SI) engines, leading to significant gains in thermal efficiency.[3] For 2,3-dihydro-5-methylfuran, the hydrogenation of one double bond breaks the aromaticity of the furan ring. This structural change is expected to drastically reduce its octane number, making it less suitable as a high-octane component compared to 2-MF.
-
Energy Density: While a direct measurement of the heat of combustion for 2,3-dihydro-5-methylfuran is not available, we can analyze its elemental composition. It has a higher hydrogen-to-carbon ratio than 2-MF. Generally, for hydrocarbons and oxygenates, a higher H/C ratio and lower oxygen content contribute to a higher gravimetric energy density. 2-MF already possesses a higher energy density than ethanol.[4] Both furanic compounds are superior to ethanol in this regard, which translates to better fuel economy.
-
Volatility and Water Solubility: 2-MF has a boiling point and volatility that are advantageous for gasoline blending.[13] Crucially, its insolubility in water prevents phase separation and water absorption issues that plague ethanol blends.[19] 2,3-dihydro-5-methylfuran has a higher boiling point, indicating lower volatility.
Engine Performance and Combustion of 2-Methylfuran
Experimental studies in direct-injection spark-ignition (DISI) engines have provided critical insights into the real-world performance of 2-MF.
-
Thermal Efficiency and Fuel Consumption: In engine tests, 2-MF has demonstrated higher indicated thermal efficiency compared to both gasoline and 2,5-dimethylfuran (DMF).[13] Its fast burning rates and excellent knock suppression allow for more optimal combustion phasing, resulting in efficiency benefits of up to 9.9% at full load when the compression ratio is increased.[3]
-
Synergistic Blending: 2-MF exhibits a synergistic blending effect, meaning its impact on the octane number of a gasoline blend is greater than what would be predicted by a linear mixing rule.[20] Kinetic modeling reveals that 2-MF is highly effective at scavenging hydroxyl (OH) radicals, which are key species in auto-ignition chain reactions, thereby suppressing low-temperature heat release and engine knock.[20][21]
-
Emissions Profile: A significant advantage of 2-MF is a reduction in unburned hydrocarbon (HC) emissions—by as much as 61% compared to conventional fuel in some studies.[3] However, this can be accompanied by an increase in nitrogen oxide (NOx) emissions, a common trade-off resulting from higher combustion temperatures.[3]
Experimental Protocols for Biofuel Characterization
To ensure scientific rigor and enable direct comparison, standardized experimental protocols are essential. The following methodologies are critical for evaluating the fuel properties of candidates like 2,3-dihydro-5-methylfuran.
Caption: A generalized workflow for the evaluation of a novel biofuel candidate.
Protocol 1: Determination of Research Octane Number (RON)
This protocol describes a self-validating system for determining a fuel's resistance to knock under controlled engine conditions, based on the ASTM D2699 standard.[22]
Causality: The RON test simulates lower-speed, milder driving conditions. It quantifies a fuel's ability to resist auto-ignition by comparing its knock intensity to that of primary reference fuels (PRFs)—blends of iso-octane (RON=100) and n-heptane (RON=0).[23]
Methodology:
-
Engine Preparation: A standardized Cooperative Fuel Research (CFR) single-cylinder engine is used.[24] The engine must be calibrated daily using standardized reference fuels to ensure measurement accuracy.
-
Standard Operating Conditions: The engine is operated at a constant speed of 600 rpm with a controlled intake air temperature and mixture temperature.[23]
-
Compression Ratio Adjustment: The engine is run on the test fuel (e.g., 2,3-dihydro-5-methylfuran). The compression ratio is manually adjusted by changing the cylinder height until a standard level of knock intensity is registered by a detonation sensor.[25]
-
Bracketing Procedure: Two PRF blends, one with a slightly higher and one with a slightly lower knock intensity than the test fuel, are identified. The octane numbers of these two bracketing blends should not differ by more than two units.[26]
-
Interpolation: The RON of the test fuel is calculated by linear interpolation based on the knock meter readings of the test fuel and the two bracketing PRF blends.
-
System Validation: The protocol is self-validating through the regular use of check fuels with known octane numbers. If the measured value for the check fuel falls outside the accepted tolerance, the system must be recalibrated.
Protocol 2: Determination of Fuel Density
This protocol outlines the measurement of fuel density using a digital densitometer, based on the ASTM D4052 standard.
Causality: Density is a critical fuel property that affects engine performance, fuel atomization, and the mass of fuel injected per cycle.[27][28] It is also directly related to the volumetric energy content of the fuel.[29]
Methodology:
-
Instrument Calibration: A digital oscillating U-tube densitometer is calibrated using two reference standards: dry air and deionized water of known purity. This establishes the instrument's constants.
-
Sample Preparation: The biofuel sample is equilibrated to the test temperature (e.g., 15°C or 20°C) and visually inspected to ensure it is clear and free of bubbles or particulates.
-
Measurement: A small aliquot of the sample is injected into the oscillating U-tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the fluid inside.
-
Temperature Control: The temperature of the measurement cell is precisely controlled by a Peltier system, as density is highly temperature-dependent.
-
Data Acquisition: The instrument automatically calculates and displays the density. Multiple readings are taken until a stable value is achieved.
-
System Validation: The calibration is periodically checked using a certified density standard to ensure continued accuracy. The instrument is cleaned thoroughly with appropriate solvents (e.g., ethanol, acetone) between samples to prevent cross-contamination.
Conclusion and Future Outlook
The available experimental evidence firmly establishes 2-methylfuran (2-MF) as a high-performance biofuel candidate. Its sustainable production pathway from non-food biomass, exceptional anti-knock properties, favorable energy density, and water insolubility make it a compelling alternative to ethanol as a gasoline blendstock.[4][30] The ability of 2-MF to enable higher engine compression ratios points to a clear pathway for improving the efficiency of internal combustion engines.
In contrast, 2,3-dihydro-5-methylfuran remains a scientific unknown in the realm of biofuels. While its physical properties are documented, its performance characteristics have not been reported in the scientific literature. Based on its chemical structure, it is projected to have a significantly lower octane number than 2-MF, potentially limiting its role as an anti-knock agent. However, its combustion and emission properties could hold different advantages.
The path forward is clear: a systematic experimental evaluation of 2,3-dihydro-5-methylfuran is required. By applying the standardized protocols for octane rating, density measurement, and engine performance testing outlined in this guide, researchers can fill this critical knowledge gap. Such studies will determine whether 2,3-dihydro-5-methylfuran holds untapped potential as a biofuel or if its sibling, 2-methylfuran, will remain the frontrunner in the furanic family.
References
- 2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate. Sustainable Energy & Fuels (RSC Publishing).
- A Comparative Analysis of Furan-Based Biofuels in Engine Combustion. Benchchem.
- Catalytic synthesis of renewable 2-methylfuran from furfural. ResearchGate.
- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI.
- Octane Number Determination Methods. SINPAR.
- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Unknown Source.
- 2-Methylfuran (MF) as a potential biofuel: A thorough review on the production pathway from biomass, combustion progress, and application in engines. ResearchGate.
- In-Silico Modeling of Furanic Biofuels: A Comparative Guide to 3,4-Dimethylfuran Reactions. Benchchem.
- The pathway for converting hemicellulose to 2-methylfuran. ResearchGate.
- Octane rating. Wikipedia.
- Production of 2-methylfuran from biomass through an integrated biorefinery approach. ResearchGate.
- Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems: Experiments and Thermodynamic Modeling. Industrial & Engineering Chemistry Research - ACS Publications.
- Chemical kinetic basis of synergistic blending for research octane number. Unknown Source.
- LIGNOCELLULOSIC BIO-MASS CONVERSION TO FURAN COMPOUNDS AND THEIR APPLICATIONS FOR HIGH VALUED CHEMICALS SYNTHESIS. Unknown Source.
- Furanics: Novel fuel options from carbohydrates. ResearchGate.
- Analysis of the Impact of 2-Methylfuran on Mixture Formation and Combustion in a Direct-Injection Spark-Ignition Engine. Energy & Fuels - ACS Publications.
- Method for determining octane ratings for gasolines. Google Patents.
- Research octane number (RON) determination in isomerate. Metrohm.
- 2-Methylfuran: A bio-derived octane booster for spark-ignition engines. OUCI.
- Can anyone give me an article or a scientific explanation of methods used in refineries to determine octane number? ResearchGate.
- 2-METHYLFURAN. CAMEO Chemicals - NOAA.
- 2-Methylfuran: A bio-derived octane booster for spark-ignition engines. KAUST Repository.
- Biodiesel Density: Experimental Measurements and Prediction Models. Energy & Fuels.
- Biodiesel Density: Experimental Measurements and Prediction Models. ResearchGate.
- Chemical Properties of Furan, 2-methyl- (CAS 534-22-5). Cheméo.
- Fuel composition. European Patent Office.
- Experimental study of the physicochemical properties of new biofuels. ResearchGate.
- Bio Fuel Energy Density → Area → Sustainability. Unknown Source.
- 2,3-Dihydro-5-methylfuran. PubChem.
- 2,3-Dihydro-5-methylfuran 97 1487-15-6. Sigma-Aldrich.
- 2-Methylfuran. PubChem.
- 2,3-Dihydro-5-methylfuran, 97%. SIGMA-ALDRICH.
- A Comprehensive Review of 2,5-Dimethylfuran as a Biofuel Candidate: Innovations beyond Bioethanol. ResearchGate.
- 2,3-Dihydro-5-methylfuran 97 1487-15-6. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 11. Furan, 2-methyl- (CAS 534-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,3-ジヒドロ-5-メチルフラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. 2-METHYLFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. researchgate.net [researchgate.net]
- 20. docs.nrel.gov [docs.nrel.gov]
- 21. DSpace [repository.kaust.edu.sa]
- 22. Research octane number (RON) determination in isomerate | Metrohm [metrohm.com]
- 23. Octane rating - Wikipedia [en.wikipedia.org]
- 24. US3693071A - Method for determining octane ratings for gasolines - Google Patents [patents.google.com]
- 25. Octane Number Determination Methods [sh-sinpar.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Bio Fuel Energy Density → Area → Sustainability [energy.sustainability-directory.com]
- 30. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to Catalysts for Furfural to 2-Methylfuran Conversion
Authored for Researchers, Scientists, and Drug Development Professionals
The conversion of furfural, a readily available platform chemical derived from lignocellulosic biomass, into 2-methylfuran (2-MF) represents a critical pathway toward sustainable fuels and chemical intermediates.[1][2] 2-MF is a promising gasoline additive due to its high octane number and energy density, and it serves as a precursor for valuable chemicals.[1] The core of this transformation lies in the selective hydrodeoxygenation (HDO) of furfural, a process heavily dependent on catalyst design. This guide provides an in-depth, objective comparison of catalyst systems, grounded in experimental data and mechanistic insights, to aid researchers in selecting and developing optimal catalysts for this vital conversion.
The Reaction Landscape: Navigating Selectivity Challenges
The conversion of furfural to 2-methylfuran is a multi-step process initiated by the hydrogenation of the aldehyde group to form furfuryl alcohol (FOL). This intermediate then undergoes hydrogenolysis of the C-OH bond to yield the desired 2-MF.[1][3] However, several competing reactions can occur, including the hydrogenation of the furan ring to produce tetrahydrofurfuryl alcohol (THFOL) or polymerization of furfural, which diminishes the yield of 2-MF.[1] The primary challenge for any catalyst is to selectively cleave the exocyclic C-O bond while preserving the furan ring.[4]
Reaction Pathway Diagram
The following diagram illustrates the primary and competing reaction pathways in the conversion of furfural.
Caption: Reaction network for furfural conversion.
Comparative Analysis of Catalyst Families
The choice of catalyst dictates the reaction's efficiency and product distribution. Catalysts are broadly categorized into noble metal, non-noble metal, and bimetallic systems, each with distinct advantages and disadvantages.
Noble Metal Catalysts (Pd, Pt, Ru, Ir)
Noble metals are renowned for their high catalytic activity in hydrogenation reactions. However, their high cost and potential for non-selective hydrogenation of the furan ring are significant drawbacks.[5][6]
-
Palladium (Pd): Often shows high activity but can suffer from low selectivity towards 2-MF, favoring decarbonylation to furan or over-hydrogenation to THFOL.[6][7] The selectivity is highly sensitive to reaction conditions and catalyst support.
-
Ruthenium (Ru): Ru-based catalysts, such as Ru/C, have demonstrated good yields of 2-MF. For instance, Vlachos et al. reported a 76% yield of 2-MF using a Ru/C catalyst at 180°C.[1][5] Lewis acidity can play a role in promoting the C-O scission necessary for 2-MF formation.[8]
-
Iridium (Ir): Date et al. reported an impressive 95% yield of 2-MF using an Ir/C catalyst at 220°C, attributing the high performance to acidic sites provided by iridium oxide.[5]
Causality Insight: The high activity of noble metals stems from their ability to efficiently dissociate molecular hydrogen. However, this same high activity can lead to indiscriminate hydrogenation of both the aldehyde group and the furan ring. Achieving high selectivity often requires precise control of metal particle size or the introduction of a second metal to temper the hydrogenation power.[7]
Non-Noble Metal Catalysts (Cu, Ni, Co)
Driven by the need for cost-effective and earth-abundant materials, research has heavily focused on non-noble transition metals.[6]
-
Copper (Cu): Copper-based catalysts are the most widely studied for this conversion due to their excellent selectivity for hydrogenating the C=O bond of the aldehyde group while minimizing furan ring hydrogenation.[6] Copper chromite was an early industrial catalyst, but toxicity concerns with chromium have spurred the development of Cr-free alternatives like Cu-Zn, Cu-Al, and Cu on various supports.[5][6] The key to high 2-MF selectivity over copper catalysts is often linked to a cooperative effect between Cu⁰ and Cu⁺ species.[4]
-
Nickel (Ni): Nickel catalysts are active for hydrogenation but tend to favor ring opening or over-hydrogenation, leading to a wider product distribution.[7] However, when alloyed with other metals like copper, their performance can be significantly improved.[9]
-
Cobalt (Co): Cobalt-based catalysts have emerged as a promising, economical option. Recent studies have shown that a monometallic Co/CoOx catalyst can achieve a 73% yield of 2-MF, with the catalytic efficiency linked to the ratio of metallic cobalt (Co⁰) to cobalt oxides (Co²⁺).[1][5]
Causality Insight: The selectivity of copper catalysts is attributed to the preferential adsorption of furfural via its aldehyde group (η¹(O) adsorption), which favors the hydrogenation of the C=O bond.[8] In contrast, metals like nickel can facilitate stronger interaction with the furan ring, leading to undesired ring hydrogenation.[7]
Bimetallic Catalysts (Cu-Ni, Cu-Pd, Co-Fe)
Bimetallic catalysts often exhibit synergistic effects, where the combination of two metals leads to superior activity, selectivity, and stability compared to their individual counterparts.[2][10]
-
Copper-Nickel (Cu-Ni): This combination is highly effective. The addition of Ni to Cu enhances H₂ adsorption and dissociation, while the Cu phase maintains high selectivity for the C=O bond. An optimized 2Ni-6Cu/ZSM-5 catalyst achieved a 78.8% yield of 2-MF.[9]
-
Copper-Palladium (Cu-Pd): This system combines the high activity of Pd with the selectivity of Cu. By tuning the Cu/Pd ratio, the product distribution can be steered towards either 2-MF or its fully hydrogenated derivative, 2-methyltetrahydrofuran (2-MTHF).[11][12] A total yield of 83.9% for 2-MF and 2-MTHF has been reported over a Cu-Pd catalyst.[12]
-
Copper-Cobalt (Cu-Co): The incorporation of cobalt into copper catalysts can improve the reducibility of copper oxides, enhancing overall catalytic activity. Cu-Co/γ-Al₂O₃ catalysts have shown a 78% selectivity to 2-MF.[13]
Causality Insight: Synergy in bimetallic catalysts arises from electronic modifications and geometric effects. For example, in a Cu-Ni alloy, Ni can enhance hydrogen activation, while Cu sites, electronically modified by Ni, perform the selective hydrogenation of the aldehyde and subsequent hydrogenolysis.[14] This division of labor prevents the side reactions often seen with monometallic catalysts.
Catalyst Performance Comparison Table
| Catalyst System | Support | Temp. (°C) | Pressure (MPa) | Furfural Conv. (%) | 2-MF Yield (%) | Reference |
| Ru/C | - | 180 | - | - | 76 | [5] |
| Ir/C | - | 220 | - | - | 95 | [5] |
| Co/CoOx | - | 170 | 2 | >99 | 73 | [5] |
| Cu₂.₅Zn-Al | - | 180 | 0.1 | >95 | 72 | [15] |
| Cu-Co | γ-Al₂O₃ | 220 | 4 | 98.8 | ~77 | [13] |
| 2Ni-6Cu | ZSM-5 | 220 | - | >95 | 78.8 | [9] |
| Cu-Pd | ZrO₂ | 220 | - | >95 | ~78 (2-MTHF) | [16] |
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthy and reproducible results, a robust experimental workflow is essential. This protocol is designed as a self-validating system, incorporating characterization before and after the reaction to verify catalyst stability.
Workflow for Catalyst Evaluation
Sources
- 1. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]
- 2. Selective 5-Hydroxymethylfurfural Hydrogenolysis to 2,5-Dimethylfuran over Bimetallic Pt-FeOx/AC Catalysts [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. US11306065B1 - Catalyst compositions for conversion of furfural to 2-methylfuran and their applications - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Role of Copper in the Hydrogenation of Furfural and Levulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Ring opening hydrogenolysis of 5-hydroxymethyl furfural over supported bimetallic catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY01286D [pubs.rsc.org]
- 11. sci-hub.ru [sci-hub.ru]
- 12. Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A versatile bi-metallic copper–cobalt catalyst for liquid phase hydrogenation of furfural to 2-methylfuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Furan Derivatives in Biofuels
Introduction: The Critical Need for Furan Derivative Monitoring in Biofuels
The transition to renewable energy sources has positioned biofuels as a cornerstone of a sustainable future. However, the production of biofuels, particularly those derived from lignocellulosic biomass, can generate furan derivatives such as furfural, 5-hydroxymethylfurfural (HMF), 2-methylfuran, and 2,5-dimethylfuran.[1] These compounds can impact the stability, performance, and environmental footprint of biofuels. Therefore, robust and validated analytical methods are paramount for quality control, process optimization, and regulatory compliance in the biofuel industry.
This guide provides a comprehensive comparison of the two most prevalent analytical techniques for the quantification of furan derivatives in biofuels: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each method, present a comparative analysis of their performance characteristics, and provide a detailed framework for method validation in accordance with international standards.
Choosing the Right Tool: A Comparative Analysis of GC-MS and HPLC
The selection of an appropriate analytical technique hinges on the specific furan derivatives of interest, the biofuel matrix (e.g., biodiesel, bioethanol), and the desired analytical performance characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an excellent choice for furan and its more volatile derivatives like 2-methylfuran.[3][4]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC separates compounds based on their affinity for a stationary phase and a liquid mobile phase.[5] It is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally sensitive, such as HMF.[6]
Head-to-Head Comparison: Performance Parameters
The choice between GC-MS and HPLC often comes down to a trade-off between sensitivity, selectivity, and practicality. The following table summarizes the key performance parameters for each technique, based on typical validation data for furan derivatives and similar small molecules.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Rationale & Causality |
| Linearity (R²) | > 0.99 | > 0.998 | Both techniques can achieve excellent linearity, demonstrating a direct proportionality between detector response and analyte concentration over a defined range. |
| Accuracy (% Recovery) | 80 - 113% | 95 - 105% | HPLC often exhibits slightly better accuracy due to less aggressive sample preparation and injection techniques, minimizing analyte loss. |
| Precision (%RSD) | Intraday: < 15%, Interday: < 15% | < 5% | HPLC generally offers better precision (lower relative standard deviation) due to the highly controlled nature of the liquid mobile phase delivery and injection systems. |
| Limit of Detection (LOD) | Low ng/mL range | 0.006 - 0.05 mg/L (for similar phenols) | GC-MS typically provides superior sensitivity and lower detection limits for volatile compounds due to efficient ionization in the mass spectrometer. |
| Limit of Quantitation (LOQ) | 1 µg/L (for similar phenols) | 1 µg/L | Both methods can be optimized to achieve low quantitation limits, essential for detecting trace levels of furan derivatives. |
| Specificity | Very High | High | The mass spectrometer in GC-MS provides structural information, offering definitive identification and high specificity. HPLC with UV detection is highly specific but can be susceptible to co-eluting impurities. |
| Sample Throughput | Moderate | Moderate to High | HPLC can often have shorter run times and is amenable to high-throughput autosamplers. |
| Cost (Instrument) | Higher | Lower | GC-MS systems are generally more expensive to purchase and maintain than standard HPLC systems. |
| Cost (Operational) | Lower (gas consumption) | Higher (solvent consumption) | HPLC requires a continuous supply of expensive HPLC-grade solvents, while GC primarily uses carrier gases. |
Ensuring Data Integrity: A Framework for Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical methods.[1][5][7][8]
Key Validation Parameters
A robust validation protocol should address the following key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Expresses the precision between laboratories.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. brewerscience.com [brewerscience.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. nacalai.com [nacalai.com]
- 6. store.astm.org [store.astm.org]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
The Significance of 2,3-Dihydro-5-methylfuran and Its Formation Kinetics
An In-Depth Technical Guide to the Kinetic Modeling of 2,3-Dihydro-5-methylfuran Formation
For researchers, scientists, and drug development professionals, understanding the kinetics of 2,3-dihydro-5-methylfuran formation is pivotal for optimizing reaction conditions, maximizing yields, and ensuring process safety. This guide provides a comparative analysis of kinetic modeling approaches for the formation of 2,3-dihydro-5-methylfuran, grounded in established scientific principles and supported by experimental insights.
2,3-Dihydro-5-methylfuran is a heterocyclic organic compound with potential applications in the synthesis of fine chemicals and pharmaceuticals. Its formation, often as a byproduct or intermediate in complex reaction mixtures, necessitates a thorough understanding of the underlying reaction kinetics. Kinetic modeling serves as a powerful tool to unravel reaction mechanisms, predict reaction rates, and identify optimal process parameters.
Plausible Formation Pathways of 2,3-Dihydro-5-methylfuran
The formation of 2,3-dihydro-5-methylfuran can proceed through various chemical routes, primarily involving the transformation of biomass-derived precursors or the cyclization of functionalized hydrocarbons. A plausible pathway involves the catalytic hydrogenation of 2-methylfuran, which itself can be derived from the dehydration and hydrogenation of pentose sugars found in hemicellulose.[1][2] Alternative routes may include the cycloisomerization of specific unsaturated alcohols.[3]
The following diagram illustrates a generalized reaction network for the formation of 2,3-dihydro-5-methylfuran from a biomass-derived precursor.
Caption: Generalized reaction pathway for 2,3-dihydro-5-methylfuran formation.
Comparative Analysis of Kinetic Modeling Approaches
The choice of a kinetic model depends on the desired level of detail, the available experimental data, and the ultimate goal of the study. Below is a comparison of three common modeling approaches that can be applied to the formation of 2,3-dihydro-5-methylfuran.
| Modeling Approach | Underlying Principle | Advantages | Disadvantages | Experimental Data Requirement |
| Empirical Power-Law Model | The reaction rate is expressed as a product of the concentrations of reactants raised to an empirically determined power. | Simple to implement; useful for process optimization and control. | Lacks mechanistic insight; valid only within the range of experimental conditions used for parameter fitting. | Concentration-time data from a series of experiments at varying initial concentrations and temperatures. |
| Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model | Based on a pseudo-steady-state assumption for surface-adsorbed species in a heterogeneous catalytic system. | Incorporates surface reaction steps and can describe catalyst inhibition or deactivation. | Mathematically more complex than power-law models; requires knowledge of the rate-determining step. | Kinetic data from a catalytic reactor, including the effects of reactant and product partial pressures. |
| Mechanistic (Microkinetic) Model | A detailed model based on the elementary reaction steps of the proposed mechanism. | Provides fundamental insights into the reaction mechanism; high predictive capability over a wide range of conditions. | Requires significant computational effort to develop and solve; determination of numerous kinetic parameters can be challenging. | A combination of experimental kinetic data and theoretical calculations (e.g., DFT) for elementary step energetics. |
Experimental Protocols for Kinetic Data Acquisition
The reliability of any kinetic model is contingent upon the quality of the experimental data used for its development and validation. A self-validating experimental system is crucial.
Batch Reactor Experiments
Objective: To obtain concentration-time data for the determination of reaction rates.
Methodology:
-
Reactor Setup: A well-stirred, temperature-controlled batch reactor is charged with the solvent and reactants (e.g., 2-methylfuran and a hydrogen source).
-
Catalyst Introduction: If a heterogeneous catalyst is used, it is added to the reactor, and the mixture is brought to the desired reaction temperature and pressure.
-
Sampling: Samples are withdrawn from the reactor at regular time intervals.
-
Quenching: The reaction in the collected samples is immediately quenched to halt any further conversion.
-
Analysis: The concentration of reactants, intermediates (like 2,3-dihydro-5-methylfuran), and products is quantified using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Continuous Flow Reactor Experiments
Objective: To obtain steady-state reaction rates under varying conditions.
Methodology:
-
Reactor Setup: A packed-bed or continuous stirred-tank reactor (CSTR) is used.
-
Steady-State Operation: Reactants are continuously fed into the reactor at a constant flow rate, temperature, and pressure until the system reaches a steady state (i.e., the outlet concentrations no longer change with time).
-
Data Collection: The steady-state concentrations of all species in the effluent are measured.
-
Parameter Variation: The experiment is repeated at different feed concentrations, temperatures, and flow rates to map the reaction kinetics over a wide range of conditions.
The following diagram illustrates a typical workflow for kinetic model development and validation.
Caption: Workflow for kinetic model development.
Case Study: Hypothetical Kinetic Models for 2,3-Dihydro-5-methylfuran Formation
To illustrate the application of different modeling approaches, let's consider the partial hydrogenation of 2-methylfuran (MF) to 2,3-dihydro-5-methylfuran (DHMF).
Empirical Power-Law Model
The rate of formation of DHMF, r_DHMF, can be expressed as:
r_DHMF = k * [MF]^a * [H2]^b
where k is the rate constant, and a and b are the reaction orders with respect to MF and hydrogen, respectively. These parameters would be determined by fitting the model to experimental concentration-time data.
Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model
Assuming a dual-site mechanism where MF and dissociatively adsorbed hydrogen react on the catalyst surface, the rate expression could take the form:
r_DHMF = (k * K_MF * K_H2 * [MF] * [H2]) / (1 + K_MF * [MF] + sqrt(K_H2 * [H2]))^2
Here, k is the surface reaction rate constant, and K_MF and K_H2 are the adsorption equilibrium constants for MF and hydrogen, respectively. This model can account for competitive adsorption and surface saturation effects. A kinetic model for furfural hydrogenation to 2-methylfuran has been successfully developed using an LHHW approach, suggesting its applicability to similar systems.[4]
Mechanistic (Microkinetic) Model
A microkinetic model would involve a series of elementary steps, such as:
-
H2 + 2* <=> 2H* (Hydrogen adsorption and dissociation)
-
MF + * <=> MF* (2-Methylfuran adsorption)
-
MF* + H* <=> MFH* + * (First hydrogenation step)
-
MFH* + H* <=> DHMF* + * (Second hydrogenation step)
-
DHMF* <=> DHMF + * (2,3-Dihydro-5-methylfuran desorption)
Each step would have its own rate constant, which could be estimated from quantum chemical calculations (like Density Functional Theory, DFT) or fitted to experimental data. Computational studies have been employed to investigate the thermodynamics and kinetics of furan formation and decomposition, providing valuable data for constructing such models.[5][6][7]
Conclusion
The selection of a kinetic model for the formation of 2,3-dihydro-5-methylfuran should be guided by the specific objectives of the research. While empirical models offer simplicity for process control, LHHW and mechanistic models provide deeper insights into the underlying reaction pathways and catalyst behavior. A robust experimental plan is fundamental to the development of a reliable and predictive kinetic model. The principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals to tackle the kinetic modeling of this and other complex chemical transformations.
References
-
An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]
-
Experimental and kinetic modeling studies of furan pyrolysis: Fuel decomposition and aromatic ring formation. ResearchGate. [Link]
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC - PubMed Central. [Link]
-
Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ResearchGate. [Link]
-
Recent advances in catalytic conversion of biomass to 5-hydroxymethylfurfural and 2, 5-dimethylfuran. ResearchGate. [Link]
-
Catalytic conversion of 5-hydroxymethylfurfural to furan derivatives 2,5-dimethylfuran. ResearchGate. [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]
-
Catalytic synthesis of renewable 2-methylfuran from furfural. ResearchGate. [Link]
-
Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. [Link]
-
Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]
-
Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. PubMed. [Link]
-
Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. [Link]
-
Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural. Chemical Society Reviews (RSC Publishing). [Link]
-
A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst. MDPI. [Link]
-
Ignition delay time measurement and kinetic modeling of furan, and comparative studies of 2,3-dihydrofuran and tetrahydrofuran at low to intermediate temperatures by using a rapid compression machine. ResearchGate. [Link]
-
Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. [Link]
-
Novel Pathways to 2,5-Dimethylfuran via Biomass-Derived 5-(Chloromethyl)furfural. ResearchGate. [Link]
-
Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
An In-depth Technical Guide to Comparing Spectroscopic Data of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Furan, a five-membered aromatic heterocycle, serves as a foundational structural motif in a vast array of natural products, pharmaceuticals, and advanced materials.[1] The characterization and structural elucidation of its derivatives are paramount for advancing research and development in these fields. Spectroscopic techniques are the cornerstone of this analytical process, each providing a unique piece of the structural puzzle. This guide offers a comparative analysis of the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to characterize furan derivatives. We will delve into the causality behind experimental choices and present comparative data to illuminate the influence of various substituents on the furan ring.
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For furan derivatives, both ¹H and ¹³C NMR are indispensable.
Expertise in Practice: The Rationale Behind NMR Analysis
The aromatic nature of the furan ring results in distinct chemical shifts for its protons and carbons. The electronegativity of the oxygen atom creates a significant electronic asymmetry, making the α-protons (at C2 and C5) appear at a lower field (more deshielded) than the β-protons (at C3 and C4).[2] Substituents on the ring cause predictable shifts in these signals, allowing for precise determination of substitution patterns. Electron-withdrawing groups (e.g., -CHO, -COCH₃, -COOH) will further deshield adjacent protons, while electron-donating groups (e.g., -CH₃, -OCH₃) will cause shielding.[3][4]
Experimental Protocol: ¹H and ¹³C NMR
A robust protocol is crucial for acquiring high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the furan derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]
-
Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's spectrum. The choice of solvent is critical; it must fully dissolve the sample without reacting with it. Chloroform-d (CDCl₃) is a common first choice for its versatility with non-polar to moderately polar compounds.
-
-
Internal Standard: While modern spectrometers can use the residual solvent peak for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C), tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for highly accurate chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field, which is essential for high resolution.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are often sufficient, but may need optimization based on sample concentration. For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton-proton and proton-carbon correlations, respectively.[5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode and calibrate the chemical shift axis.[1] For ¹H NMR, integrate the signals to determine the relative ratios of protons.
Workflow for NMR Spectroscopic Analysis
Caption: General workflow for NMR spectroscopic analysis.
Comparative NMR Data for Furan Derivatives
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for representative furan derivatives, illustrating the impact of substituents.
| Compound | Substituent (at C2) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Furan | -H | H2/H5: ~7.4, H3/H4: ~6.4[6] | C2/C5: ~142.8, C3/C4: ~109.6[7] |
| Furfural | -CHO (Electron-Withdrawing) | H5: ~7.7, H3: ~7.3, H4: ~6.6, CHO: ~9.6[8] | C2: ~152.9, C5: ~148.5, C3: ~122.5, C4: ~112.9, CHO: ~177.8[8] |
| 2-Acetylfuran | -COCH₃ (Electron-Withdrawing) | H5: ~7.6, H3: ~7.2, H4: ~6.5, CH₃: ~2.5[9][10] | C2: ~152.9, C5: ~146.6, C3: ~117.4, C4: ~112.4, C=O: ~186.6, CH₃: ~26.0[9][11] |
| 2-Furoic Acid | -COOH (Electron-Withdrawing) | H5: ~7.6, H3: ~7.3, H4: ~6.6 | C2: ~147.2, C5: ~147.9, C3: ~119.5, C4: ~112.7, COOH: ~159.4 |
Note: Data is typically recorded in CDCl₃. Shifts can vary slightly with solvent.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise in Practice: The Rationale Behind IR Analysis
For furan derivatives, IR spectroscopy is excellent for confirming the presence of the furan ring and identifying the nature of its substituents. Key characteristic vibrations for the furan ring include C-H stretching (~3100-3150 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), and the strong C-O-C stretching band (~1000-1100 cm⁻¹).[12] The true diagnostic power comes from observing the characteristic bands of the substituents. For example, a strong absorption around 1670-1700 cm⁻¹ is a clear indicator of a carbonyl group (C=O) from an aldehyde or ketone, while the carboxylic acid of 2-furoic acid will show a C=O stretch and a very broad O-H stretch from 2500-3300 cm⁻¹.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid or liquid furan derivative directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for ATR-IR Spectroscopic Analysis
Caption: General workflow for ATR-IR spectroscopic analysis.
Comparative IR Data for Furan Derivatives
This table highlights the key diagnostic IR absorption bands for different furan derivatives.
| Compound | Substituent (at C2) | C=O Stretch (cm⁻¹) | Furan Ring C=C Stretch (cm⁻¹) | Furan Ring C-O-C Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Furan | -H | N/A | ~1585, ~1485 | ~1065 | C-H stretch: ~3130 |
| Furfural | -CHO | ~1675[8] | ~1565, ~1470 | ~1020 | Aldehydic C-H stretch: ~2715, ~2847[8] |
| 2-Acetylfuran | -COCH₃ | ~1668 | ~1566, ~1468 | ~1012 | |
| 2-Furoic Acid | -COOH | ~1680 | ~1583, ~1464 | ~1020 | Broad O-H stretch: ~2500-3300[14] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Expertise in Practice: The Rationale Behind UV-Vis Analysis
The furan ring is a conjugated system, and its π→π* transitions result in UV absorption.[1] The position of maximum absorbance (λmax) is sensitive to the extent of conjugation. Substituents that extend the conjugated system (e.g., a phenyl group) or contain lone pairs that can be donated to the ring (e.g., -NH₂) cause a bathochromic (red) shift to longer wavelengths. Electron-withdrawing groups like -CHO or -COCH₃ also extend the conjugation and lead to a red shift compared to unsubstituted furan.[1] This makes UV-Vis spectroscopy a useful tool for comparing the electronic structures of different furan derivatives.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically >200 nm). Ethanol and hexane are common choices.
-
Sample Preparation: Prepare a dilute solution of the furan derivative in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 arbitrary units to ensure adherence to the Beer-Lambert Law.
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline or "blank." This corrects for any absorbance from the solvent and the cuvette itself.[1]
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Data Acquisition: Acquire the absorption spectrum, which plots absorbance versus wavelength (nm). Identify the wavelength of maximum absorbance (λmax).
Comparative UV-Vis Data for Furan Derivatives
| Compound | Substituent (at C2) | λmax (nm) | Solvent |
| Furan | -H | ~208 | Gas Phase[1] |
| Furfural | -CHO | ~277 | Ethanol-Water[15] |
| 2-Acetylfuran | -COCH₃ | ~270, ~225 | Ethanol |
| 2-Furoic Acid | -COOH | ~240-250[16] | Varies |
The data clearly shows that adding a carbonyl-containing substituent extends the conjugation of the furan ring, resulting in a significant bathochromic shift of λmax compared to furan itself.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation patterns, valuable structural clues.
Expertise in Practice: The Rationale Behind MS Analysis
For any new furan derivative, the first piece of information sought from MS is the molecular ion peak (M⁺), which confirms the molecular weight. The subsequent fragmentation pattern is a molecular fingerprint. Furan derivatives exhibit characteristic fragmentation pathways. A very common fragmentation is the loss of a neutral molecule of carbon monoxide (CO) from the molecular ion, a hallmark of the furan ring's structure.[17] Another typical fragmentation for 2-substituted furans is the loss of the substituent, leading to the formation of a furfuryl cation or related stable ions.[17]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the volatile furan derivative into the high-vacuum source of the mass spectrometer, often via a gas chromatograph (GC-MS) for mixture analysis or a direct insertion probe for pure compounds.
-
Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV). This energetic collision knocks an electron off the molecule, creating a radical cation known as the molecular ion (M⁺). Excess energy causes the molecular ion to fragment.
-
Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum that plots relative intensity versus m/z.
Comparative Fragmentation Data for Furan Derivatives
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Interpretation of Key Fragments |
| Furan | 68 | 39 | [M-CHO]⁺ |
| Furfural | 96 | 95, 67, 39 | [M-H]⁺, [M-H-CO]⁺, [C₃H₃]⁺[1] |
| 2-Acetylfuran | 110 | 95, 43 | [M-CH₃]⁺ (furfuryl cation), [CH₃CO]⁺ (acetyl cation)[9] |
| 2-Furoic Acid | 112 | 95, 67, 39 | [M-OH]⁺, [M-OH-CO]⁺, [C₃H₃]⁺ |
General Substituent Effects on Spectroscopic Data
The electronic nature of a substituent at the C2 position profoundly influences the spectroscopic data in a predictable manner.
Caption: Influence of substituent electronic effects on furan derivative spectra.
Conclusion
The structural elucidation of furan derivatives is a synergistic process that relies on the complementary information provided by multiple spectroscopic techniques. NMR spectroscopy provides the fundamental skeletal map, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy offers insight into the electronic structure and conjugation, and Mass Spectrometry determines the molecular weight and provides a fragmentation fingerprint. By systematically applying and comparing the data from these methods, researchers can confidently identify and characterize novel furan-containing compounds, paving the way for new discoveries in medicine, materials science, and beyond.
References
- BenchChem Technical Support Team. (2025).
- Magdalinea, C., & Chithambarathanu, T. (2011). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics, 49, 714-723.
- BenchChem Technical Support Team. (2025).
- Nozaki, S., et al. (2021). Infrared Spectroscopic Measurements of the Structure of Organic Thin Films; Furfural on Pd(111) and Au(111) Surfaces. The Journal of Physical Chemistry C, 125(23), 12799–12809.
-
PubChem. (n.d.). 2-Acetylfuran. National Center for Biotechnology Information. Retrieved from [Link]
-
Puntscher, H., et al. (2019). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2019(4), M1095. [Link]
-
Page, T. F., et al. (1966). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 88(23), 5564–5567. [Link]
- Li, H., et al. (2015). Determination of Furfural and Hydroxymethyl furfural by UV Spectroscopy in ethanol-water hydrolysate of Reed. BioResources, 10(4), 7542-7549.
- BenchChem Technical Support Team. (2025). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-. BenchChem.
-
Lajoie, G., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2001. [Link]
- Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 116-125.
-
Navarro, V. H., et al. (2014). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 623-631. [Link]
-
ResearchGate. (2011). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. [Link]
- Blank, I., et al. (1999). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 47(8), 3176-3181.
- Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18.
-
ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER SPECTRUM, AND SAMPLE 19 (FURAN DERIVATIVE FROM ESO), LOWER SPECTRUM. [Link]
-
da Silva, A. B., et al. (2017). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 55(8), 733-739. [Link]
-
MDPI. (2023). Intelligent Machine Learning-Based Spectroscopy for Condition Monitoring of Energy Infrastructure: A Review Focused on Transformer Oils and Hydrogen Systems. [Link]
-
National Center for Biotechnology Information. (2019). Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors: The Case of Furfural‐Acetone‐Furfural. [Link]
-
Lalevée, J., et al. (2022). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Polymers, 14(19), 4125. [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]
-
SpectraBase. (n.d.). 2-Furoic acid - Optional[MS (GC)] - Spectrum. [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]
-
SpectraBase. (n.d.). 2-Acetylfuran - Optional[13C NMR] - Chemical Shifts. [Link]
-
Stenutz. (n.d.). 2-acetylfuran. [Link]
-
ResearchGate. (2018). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]
-
Bernstein, H. J., & Schneider, W. G. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 36(8), 1173-1180. [Link]
-
Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. [Link]
-
ResearchGate. (n.d.). Expanded 1 H NMR spectrum of LENR indicating furan and diol chemical shifts. [Link]
-
ResearchGate. (2002). In situ UV–vis- and FT-IR-spectroscopy of electrochemically synthesized furan–thiophene copolymers. [Link]
-
ResearchGate. (n.d.). Furan Derivatives. [Link]
-
Chen, Y.-C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(13), 1963. [Link]
-
Physics Stack Exchange. (2017). UV-Vis Absorption Spectra of Furan. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
- 7. Furan(110-00-9) 13C NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Acetylfuran(1192-62-7) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Metal-Catalyzed Intramolecular Cyclizations and Cycloisomerizations
An In-Depth Performance Comparison of Dihydrofuran Synthesis Routes
Dihydrofurans, encompassing both 2,3- and 2,5-dihydrofuran isomers, are privileged five-membered heterocyclic scaffolds. Their prevalence in the core structures of numerous natural products, pharmaceuticals, and agrochemicals underscores their significance. Furthermore, their utility as versatile synthetic intermediates makes the development of efficient and selective methods for their construction a central goal in modern organic chemistry.
This guide provides a comparative analysis of the most prominent and impactful synthetic routes to dihydrofurans. We will move beyond a simple cataloging of reactions to dissect the performance of each methodology, focusing on yield, stereoselectivity, substrate scope, and operational simplicity. The discussion is grounded in mechanistic principles to explain the causality behind experimental outcomes, offering researchers, scientists, and drug development professionals the insights needed to select the optimal route for their specific synthetic challenges.
One of the most powerful and versatile strategies for dihydrofuran synthesis involves the intramolecular cyclization of functionalized precursors, such as allenyl or alkynyl alcohols. This approach is often facilitated by soft, carbophilic transition metal catalysts, most notably gold (Au), silver (Ag), and copper (Cu), which activate the alkyne or allene moiety towards nucleophilic attack by the tethered hydroxyl group.
Gold-Catalyzed Cyclization of α-Hydroxyallenes
Gold catalysts, particularly Au(I) complexes, have emerged as exceptionally effective for the 5-endo-dig cyclization of α-hydroxyallenes, which can be generated in situ or used as pre-formed substrates.[1][2] The high selectivity and mild reaction conditions make this a preferred method for synthesizing highly substituted 2,5-dihydrofurans.
Mechanistic Rationale: The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the allene, which increases its electrophilicity. This facilitates the intramolecular nucleophilic attack by the hydroxyl group. Subsequent protonolysis of the resulting organogold intermediate regenerates the active catalyst and releases the dihydrofuran product. This process is highly efficient and demonstrates excellent chirality transfer from an enantiopure allene to the dihydrofuran product.[1]
Sources
A Comparative Guide to Purity Assessment of Synthesized 2,3-Dihydro-5-methylfuran
For researchers, scientists, and professionals in drug development, the purity of a synthetic building block like 2,3-Dihydro-5-methylfuran is not a trivial detail—it is the bedrock of reproducible and reliable outcomes. This volatile heterocyclic compound is a valuable intermediate, and the presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and compromised final product quality. This guide provides an in-depth comparison of three orthogonal analytical techniques for assessing the purity of 2,3-Dihydro-5-methylfuran: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with a self-validating protocol, an explanation of the underlying scientific principles, and a critical evaluation of its strengths and limitations in the context of this specific analyte.
The Criticality of Purity in 2,3-Dihydro-5-methylfuran
2,3-Dihydro-5-methylfuran is a five-membered oxygen-containing heterocycle with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol .[1] Its utility in organic synthesis is significant, but its synthesis, often variants of reactions like the Feist-Bénary synthesis, can introduce impurities.[2] These may include starting materials, reagents, or byproducts from side reactions such as isomerization or polymerization. Therefore, a robust analytical strategy to confirm both identity and purity is paramount.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds
GC-MS is a powerful hybrid technique that couples the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3] For a volatile compound like 2,3-Dihydro-5-methylfuran, GC-MS is often the first line of analysis.
Principle of GC-MS Analysis
The fundamental principle of GC is the partitioning of an analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated capillary column.[3] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation. The eluting compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's mass-to-charge (m/z) ratios of its fragments, allows for confident identification.[3]
Experimental Protocol: GC-MS
This protocol is designed to provide a robust starting point for the analysis of 2,3-Dihydro-5-methylfuran and can be adapted based on the specific instrumentation and potential impurities.
1. Sample Preparation:
-
Accurately prepare a stock solution of the synthesized 2,3-Dihydro-5-methylfuran in a volatile, high-purity solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to establish a calibration curve for quantitative analysis (e.g., 1, 5, 10, 25, 50 µg/mL).
-
For impurity identification, a more concentrated sample may be used, taking care not to overload the column.
2. Instrumentation and Conditions: [1][4]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended. An excellent starting point is a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.4 mL/min.[1][5]
-
Injection: 1 µL split injection with a split ratio of 50:1 to prevent column overload. The injector temperature should be set to 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 2 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 35-200) for initial identification and impurity profiling. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity if specific impurities are being targeted.
-
Transfer Line Temperature: 280 °C.[1]
-
Data Interpretation
-
Retention Time: The retention time of the main peak should be consistent with a reference standard of 2,3-Dihydro-5-methylfuran under the same conditions.
-
Mass Spectrum: The mass spectrum of the main peak should be compared to a library spectrum (e.g., NIST) or a previously acquired spectrum of a pure standard. The expected molecular ion peak for 2,3-Dihydro-5-methylfuran is at m/z 84.[6] Key fragment ions should also be present and their relative abundances should match.
-
Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This provides a relative purity and assumes that all compounds have a similar response factor in the detector. For more accurate quantification, a calibration curve should be used.
Advantages and Limitations
Advantages:
-
High Sensitivity: GC-MS is capable of detecting trace impurities.
-
Excellent Separation: High-resolution capillary columns can separate closely related isomers.
-
Definitive Identification: The mass spectrum provides a high degree of confidence in the identification of the main component and any impurities.
Limitations:
-
Analyte Volatility: Only suitable for volatile and thermally stable compounds.
-
Relative Quantification: The area percent method assumes equal detector response for all components, which can introduce inaccuracies. Calibration with standards for each impurity is required for accurate quantification.
-
Co-elution: Complex mixtures may have co-eluting peaks, which can complicate analysis.
High-Performance Liquid Chromatography (HPLC): A Versatile Orthogonal Technique
While GC is ideal for volatile compounds, HPLC offers a powerful alternative for analyzing less volatile impurities, isomers, and for methods where thermal degradation is a concern.[7]
Principle of HPLC Analysis
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[7] For a moderately polar compound like 2,3-Dihydro-5-methylfuran, reversed-phase HPLC is a suitable starting point. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds elute first, while less polar compounds are retained longer.
Experimental Protocol: HPLC
This protocol provides a general reversed-phase method that can be optimized for the specific impurity profile of the synthesized 2,3-Dihydro-5-methylfuran.[5][8]
1. Sample Preparation:
-
Prepare a stock solution of the synthesized product in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for linearity and quantitation.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (MeCN). A good starting point is a 70:30 (v/v) mixture of water and acetonitrile.[5] For MS compatibility, a small amount of formic acid (0.1%) can be added to both solvents.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As 2,3-Dihydro-5-methylfuran lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is necessary. A DAD is advantageous to assess peak purity and identify potential impurities with different UV spectra.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Interpretation
-
Retention Time: The retention time of the main peak should match that of a reference standard.
-
Peak Purity: If using a DAD, the peak purity analysis can indicate if the main peak is composed of a single component.
-
Purity Calculation: Similar to GC, purity can be estimated by area percent, but for accurate results, a calibration curve is essential.
Chiral HPLC for Enantiomeric Purity
If the synthesis of 2,3-Dihydro-5-methylfuran has the potential to create enantiomers, a specialized chiral HPLC method is required to determine the enantiomeric excess.[4]
Experimental Protocol: Chiral HPLC
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak series).[9]
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol. The exact ratio will need to be optimized to achieve separation.
-
Other parameters would be similar to the standard HPLC method.
Advantages and Limitations
Advantages:
-
Versatility: Applicable to a wide range of compounds, including non-volatile and thermally labile impurities.
-
Orthogonal Technique: Provides a different separation mechanism than GC, offering a more complete purity profile.
Limitations:
-
Lower Resolution for Volatiles: Generally, HPLC has lower peak efficiency for small, volatile molecules compared to capillary GC.
-
Detector Limitations: UV detection requires the analyte or impurity to have a chromophore. For compounds with weak UV absorbance, sensitivity can be low.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[10] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10]
Principle of qNMR Analysis
In a ¹H qNMR experiment, a known mass of the sample is dissolved with a known mass of a high-purity internal standard in a deuterated solvent. By comparing the integral of a specific resonance of the analyte to the integral of a resonance from the internal standard, the molar ratio can be determined. Knowing the masses and molecular weights of the sample and standard allows for the calculation of the absolute purity of the analyte.
Experimental Protocol: ¹H qNMR
1. Selection of Internal Standard:
-
The internal standard must be of high, certified purity.
-
It should have a simple ¹H NMR spectrum with at least one sharp resonance that does not overlap with any signals from the analyte or impurities.
-
It must be stable and not react with the analyte or solvent.
-
For 2,3-Dihydro-5-methylfuran in CDCl₃, suitable internal standards include 1,4-dinitrobenzene or dimethyl sulfone.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized 2,3-Dihydro-5-methylfuran into a clean, dry vial using an analytical balance.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration. A value of 30-60 seconds is often a safe starting point.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Data Processing: Apply a small line broadening (e.g., 0.3 Hz) and carefully phase and baseline correct the spectrum.
Data Interpretation and Purity Calculation
-
¹H NMR Spectrum of 2,3-Dihydro-5-methylfuran: The expected ¹H NMR spectrum in CDCl₃ shows a quartet at approximately 4.8 ppm (1H, vinylic proton), a triplet at approximately 4.2 ppm (2H, -O-CH₂-), a triplet at approximately 2.6 ppm (2H, -CH₂-), and a singlet at approximately 1.7 ppm (3H, -CH₃).
-
Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Advantages and Limitations
Advantages:
-
Primary Method: Can provide an absolute purity value without a reference standard of the analyte.
-
Universality: Detects all proton-containing species, including non-chromatographable impurities.
-
Structural Information: Simultaneously confirms the structure of the analyte and can help identify impurities.
Limitations:
-
Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace impurities.
-
Signal Overlap: In complex mixtures, signal overlap can make accurate integration challenging.
-
Requires Careful Technique: Accurate weighing and proper selection of experimental parameters (especially the relaxation delay) are crucial for accurate results.
Comparative Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with stationary phase; identification by mass fragmentation. | Separation based on partitioning between liquid mobile and solid stationary phases. | Quantification based on the direct proportionality between NMR signal integral and the number of nuclei. |
| Best For | Volatile and thermally stable compounds; trace impurity detection. | Non-volatile or thermally labile impurities; orthogonal purity assessment. | Absolute purity determination of the main component; analysis of non-chromatographable impurities. |
| Sensitivity | Very high (ppb to ppm range). | High (ppm to ppb range). | Moderate (requires mg quantities). |
| Selectivity | High, based on chromatographic separation and mass spectral data. | High, dependent on column and mobile phase selection. | High, based on unique chemical shifts. |
| Quantification | Typically relative (area %); absolute with calibration. | Typically relative (area %); absolute with calibration. | Absolute with a certified internal standard. |
| Sample Throughput | High. | High. | Lower, due to longer experiment times (long relaxation delays). |
| Impurity Identification | Excellent, via mass spectral libraries. | Possible with DAD and LC-MS. | Good for structurally related impurities if signals are resolved. |
Workflow Diagrams
Conclusion
The purity assessment of synthesized 2,3-Dihydro-5-methylfuran requires a multi-faceted analytical approach. GC-MS serves as an excellent primary technique for identifying and quantifying volatile impurities with high sensitivity. HPLC provides a valuable orthogonal method, particularly for any non-volatile or thermally sensitive byproducts. For a definitive, absolute purity determination of the bulk material, qNMR is the gold standard, offering a primary method of measurement that also provides structural confirmation. A comprehensive purity assessment should ideally leverage at least two of these orthogonal techniques to ensure the highest confidence in the quality of this important synthetic intermediate.
References
-
SIELC Technologies. (2018). Separation of 2,3-Dihydro-5-methylfuran on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15145, 2,3-Dihydro-5-methylfuran. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Furan, 2,3-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
News-Medical.Net. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Furan, 2,3-dihydro-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). Retrieved from [Link]
-
Molecules. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 2,3-dihydrofurans. Retrieved from [Link]
-
ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?. Retrieved from [Link]
-
ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]
-
Reddit. (2021). Regarding NMR, IR, GC-MS, LC-MS, HPLC data analysis. Retrieved from [Link]
Sources
- 1. 2,3-Dihydro-5-methylfuran | C5H8O | CID 15145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 3. news-medical.net [news-medical.net]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. 2,3-Dihydro-5-methylfuran | SIELC Technologies [sielc.com]
- 6. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Furan, 2,3-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. shimadzu.com [shimadzu.com]
- 10. GSRS [gsrs.ncats.nih.gov]
Bridging the Gap: A Comparative Analysis of Experimental and Computational Data for 2,3-Dihydro-5-methylfuran
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the physical, spectroscopic, and thermodynamic properties of 2,3-Dihydro-5-methylfuran, contrasting direct experimental measurements with theoretical computational models.
Introduction
2,3-Dihydro-5-methylfuran, a heterocyclic organic compound, serves as a valuable building block in organic synthesis and is of interest in the development of novel chemical entities. A thorough understanding of its molecular properties is paramount for its effective utilization in research and development. This guide provides an in-depth comparison of experimentally determined and computationally predicted data for 2,3-Dihydro-5-methylfuran, offering insights into the strengths and limitations of each approach. By examining spectroscopic signatures, physical constants, and thermodynamic parameters, we aim to provide a comprehensive resource for researchers, enhancing the reliability of structural characterization and reaction modeling.
Experimental Data: The Ground Truth
Experimental data provides the benchmark for any computational model. The properties of 2,3-Dihydro-5-methylfuran have been characterized using a variety of well-established analytical techniques.
Physical and Thermodynamic Properties
The fundamental physical and thermodynamic properties of 2,3-Dihydro-5-methylfuran have been experimentally determined and are crucial for its handling, purification, and use in chemical reactions.
| Property | Experimental Value | Source |
| Molecular Formula | C₅H₈O | |
| Molecular Weight | 84.12 g/mol | |
| Boiling Point | 82 °C | |
| Density | 0.922 g/mL at 25 °C | |
| Refractive Index | n20/D 1.432 | |
| Enthalpy of Formation (liquid) | -173.2 ± 1.5 kJ/mol |
Spectroscopic Analysis
Spectroscopic data provides a fingerprint of the molecule's structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectrum: The proton NMR spectrum of 2,3-Dihydro-5-methylfuran exhibits characteristic signals corresponding to the different proton environments in the molecule.
-
¹³C NMR Spectrum: The carbon NMR spectrum provides information on the number and types of carbon atoms present.
Infrared (IR) Spectroscopy:
IR spectroscopy probes the vibrational modes of the molecule, revealing the presence of specific functional groups. The IR spectrum of 2,3-Dihydro-5-methylfuran is characterized by bands corresponding to C-H, C=C, and C-O stretching and bending vibrations.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 2,3-Dihydro-5-methylfuran shows a molecular ion peak corresponding to its molecular weight and characteristic fragment ions.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of experimental data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dihydro-5-methylfuran in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.
IR Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation: Place a drop of neat 2,3-Dihydro-5-methylfuran between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Processing: Process the interferogram to obtain the final transmittance or absorbance spectrum.
GC-MS Protocol
-
Sample Preparation: Dilute a small amount of 2,3-Dihydro-5-methylfuran in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume of the prepared sample into the gas chromatograph.
-
Separation: The compound is volatilized and separated from the solvent and any impurities on a capillary column.
-
Detection: The separated compound enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is detected.
Computational Data: A Theoretical Perspective
Computational chemistry provides a powerful means to predict molecular properties and can be a valuable tool for complementing and interpreting experimental data. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used for this purpose.
A study by Dubnikova and Lifshitz investigated the unimolecular isomerization of 2,3-dihydrofuran and 5-methyl-2,3-dihydrofuran using DFT calculations with the B3LYP functional and the Dunning correlation consistent polarized double-ζ basis set.[2] While this study focused on reaction kinetics, the computational methods employed are also suitable for predicting spectroscopic and thermodynamic properties.
Predicted Thermodynamic Properties
Computational methods can provide estimates of thermodynamic properties such as the enthalpy of formation. These calculations are based on the optimized molecular geometry and vibrational frequencies.
| Property | Computational Method | Predicted Value |
| Enthalpy of Formation (gas) | DFT (B3LYP) | (Value not explicitly reported in the primary source for direct comparison) |
Predicted Spectroscopic Properties
NMR Spectroscopy:
Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus in the optimized molecular geometry.
IR Spectroscopy:
Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates.
Comparison and Discussion: Weaving Together Theory and Experiment
A direct comparison between experimental and calculated data is essential for validating the computational models and for gaining a deeper understanding of the molecule's properties.
Spectroscopic Data Comparison
| Spectroscopic Feature | Experimental Data | Computational Prediction (Qualitative) |
| ¹H NMR | Characteristic shifts for methyl, methylene, and vinyl protons. | Calculations are expected to reproduce the relative ordering and approximate chemical shifts of the different proton environments. |
| ¹³C NMR | Distinct signals for the five carbon atoms. | DFT calculations should accurately predict the number of signals and their relative chemical shifts. |
| IR Spectrum | Key bands for C-H, C=C, and C-O vibrations. | Calculated vibrational frequencies are typically scaled to better match experimental values due to the harmonic approximation used in most calculations. The overall pattern of the spectrum should be well-reproduced. |
Causality Behind Discrepancies:
Discrepancies between experimental and computational spectroscopic data can arise from several factors:
-
Solvent Effects: Experimental spectra are often recorded in a solvent, which can influence the molecular geometry and electronic structure, and thus the spectroscopic parameters. Computational models can account for solvent effects using various continuum or explicit solvent models, but these are approximations.
-
Vibrational Anharmonicity: Computational predictions of IR spectra are often based on the harmonic oscillator approximation, which can lead to overestimation of vibrational frequencies. Scaling factors are often applied to correct for this.
-
Basis Set and Functional Choice: The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. Different combinations can yield slightly different results.
Conclusion
This guide demonstrates the synergistic relationship between experimental and computational data in the characterization of 2,3-Dihydro-5-methylfuran. While experimental measurements provide the definitive properties of the molecule, computational models offer a powerful tool for prediction and interpretation. The close agreement that can be achieved between the two approaches, particularly when appropriate computational methods are employed, enhances confidence in both structural assignments and theoretical models. For researchers in drug development and organic synthesis, the integration of experimental and computational data is a valuable strategy for accelerating research and gaining deeper insights into molecular behavior.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15145, 2,3-Dihydro-5-methylfuran. Retrieved from [Link].
-
NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Retrieved from [Link].
-
Dubnikova, F., & Lifshitz, A. (2002). Isomerization of 2,3-dihydrofuran and 5-methyl-2,3-dihydrofuran: Quantum chemical and kinetics calculations. The Journal of Physical Chemistry A, 106(6), 1026–1034. [Link].
-
NIST Chemistry WebBook. Furan, 2,3-dihydro-5-methyl-. Retrieved from [Link].
Sources
The Emerging Biofuel: An Economic Analysis of 2,3-Dihydro-5-methylfuran Production from Biomass
A Comparative Guide for Researchers and Drug Development Professionals
The global push for sustainable alternatives to fossil fuels has intensified research into biomass-derived chemicals and fuels. Among the promising candidates, furan derivatives have garnered significant attention. This guide provides a detailed economic analysis of 2,3-Dihydro-5-methylfuran (DHMF), a potential biofuel, benchmarked against its better-known isomers and precursors. While direct techno-economic data for DHMF remains nascent, this analysis extrapolates from established production pathways of related furanic compounds to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Production Pathways: From Lignocellulose to 2,3-Dihydro-5-methylfuran
The most plausible route for the production of 2,3-Dihydro-5-methylfuran from lignocellulosic biomass is a multi-step catalytic process. This pathway leverages well-established methods for the synthesis of furanic intermediates.[1][2]
The proposed production pathway can be visualized as follows:
Caption: Proposed production pathway for 2,3-Dihydro-5-methylfuran from biomass.
The initial steps involve the hydrolysis of hemicellulose from biomass to yield C5 sugars, primarily xylose.[1] Subsequent dehydration of these sugars produces furfural, a key platform chemical.[3] The furfural is then selectively hydrogenated to produce 2-methylfuran (2-MF).[4] The final and most speculative step, due to limited direct literature, involves the partial hydrogenation or isomerization of 2-methylfuran to yield 2,3-Dihydro-5-methylfuran. Patents suggest that furan and alkyl-substituted furans can be partially hydrogenated to 2,3-dihydrofurans using a ruthenium catalyst.[5]
Comparative Economic Analysis
A direct economic analysis of DHMF is challenging due to the lack of pilot or commercial scale production data. However, by examining the techno-economic assessments of its precursors (furfural and 2-MF) and a well-studied isomer (2,5-dimethylfuran, DMF), we can infer the potential economic viability of DHMF.
| Compound | Feedstock | Production Method | Estimated Production Cost (USD/kg) | Key Economic Drivers & Challenges |
| Furfural | Corncob, Sugarcane Bagasse | Acid-catalyzed dehydration | 1.0 - 2.0 | Feedstock cost, catalyst stability, and separation/purification costs are major factors. Continuous separation by steam stripping is often employed to prevent degradation.[3] |
| 2-Methylfuran (2-MF) | Furfural | Catalytic hydrogenation (e.g., Cu-Co/γ-Al2O3) | 1.5 - 3.0 (estimated) | Price of furfural is a dominant factor. Catalyst selectivity and lifetime are crucial for economic feasibility.[3] |
| 2,5-Dimethylfuran (DMF) | Fructose, Rice Straw | Catalytic hydrodeoxygenation of HMF | 1.95 - 2.02 (from fructose/rice straw)[6] | High cost of fructose as a starting material is a major barrier. Using lignocellulosic biomass like rice straw can reduce costs, but the process is more complex.[6] |
| 2,3-Dihydro-5-methylfuran (DHMF) | 2-Methylfuran (proposed) | Catalytic hydrogenation/isomerization | 2.0 - 4.0 (projected) | The economics are highly dependent on the efficiency and cost of the final catalytic step. Catalyst development for selective hydrogenation/isomerization is critical. |
Experimental Protocol: Synthesis of 2-Methylfuran from Furfural
This section details a representative experimental protocol for a key step in the proposed DHMF production pathway: the synthesis of 2-methylfuran from furfural. This protocol is based on literature reports of selective hydrogenation.[7]
Objective: To synthesize 2-methylfuran via the catalytic hydrogenation of furfural.
Materials:
-
Furfural (reactant)
-
Co/CoOx catalyst (or other suitable hydrogenation catalyst, e.g., Cu-Co/γ-Al2O3)
-
Isopropanol (solvent and hydrogen donor)
-
Hydroquinone (optional, to mitigate side reactions)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Catalyst Preparation: The Co/CoOx catalyst is prepared as described in the literature, often involving precipitation and calcination steps.[7]
-
Reactor Setup: The autoclave reactor is thoroughly cleaned and dried.
-
Charging the Reactor: A specific amount of the prepared catalyst (e.g., 200 mg) and furfural (e.g., 2 g) are added to the reactor. Isopropanol (e.g., 40 mL) is then added as the solvent. If used, a small amount of hydroquinone is also added.
-
Purging the Reactor: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove any air.
-
Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 2 MPa).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 130°C) and stirred at a constant rate (e.g., 700 rpm) for a specific duration (e.g., 2 hours).
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented.
-
Product Analysis: The liquid product is collected and analyzed by gas chromatography (GC) to determine the conversion of furfural and the yield of 2-methylfuran.
Caption: Experimental workflow for the synthesis of 2-methylfuran from furfural.
Market Potential and Alternative Bio-Based Chemicals
The market for furan derivatives is growing, driven by the increasing demand for renewable chemicals and sustainable materials.[8] While the market for DHMF is not yet established, its potential as a biofuel and a chemical intermediate suggests it could compete with or complement other bio-based platform chemicals.
| Bio-Based Chemical | Primary Applications | Market Size/Potential | Key Advantages |
| 2,5-Furandicarboxylic acid (FDCA) | Monomer for PEF (polyethylene furanoate), a bio-based alternative to PET. | Growing market, driven by sustainable packaging demand. | Renewable, potential for superior barrier properties compared to PET. |
| Levulinic Acid | Platform chemical for solvents, resins, and pharmaceuticals. | Established market with diverse applications. | Versatile chemical intermediate. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green solvent, fuel additive. | Increasing adoption as a sustainable solvent.[9] | Bio-derived, favorable environmental profile.[9] |
| 2,3-Dihydro-5-methylfuran (DHMF) | Potential biofuel, chemical intermediate. | Emerging, potential to enter the biofuel and specialty chemicals markets. | Properties as a fuel need further investigation; potential for unique reactivity as a chemical intermediate. |
Conclusion and Future Outlook
The economic viability of producing 2,3-Dihydro-5-methylfuran from biomass is currently speculative but holds promise. The production pathway, likely proceeding through furfural and 2-methylfuran, leverages existing biorefinery concepts. The primary challenge lies in the development of a highly selective and cost-effective catalyst for the final conversion of 2-methylfuran to DHMF.
Further research is needed to:
-
Optimize the catalytic conversion of 2-methylfuran to 2,3-Dihydro-5-methylfuran.
-
Conduct a thorough techno-economic analysis based on pilot-scale production data.
-
Evaluate the performance of DHMF as a biofuel and explore its potential as a chemical intermediate.
As the bio-based economy continues to expand, furan derivatives like 2,3-Dihydro-5-methylfuran are poised to play an increasingly important role. Continued innovation in catalysis and process engineering will be key to unlocking their full economic and environmental potential.
References
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. Retrieved from [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. Retrieved from [Link]
- Sharma, N., Meher, L. C., Naik, S., & Bala, M. (2019). Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. Defence Life Science Journal, 4(2), 140-148.
-
Furan Resins Market Demand and Growth Insights 2024. (n.d.). USD Analytics. Retrieved from [Link]
-
Production of 2-methylfuran from biomass through an integrated biorefinery approach. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Pathways to 2,5-Dimethylfuran via Biomass-Derived 5-(Chloromethyl)furfural. (2014). ChemSusChem. Retrieved from [Link]
-
Catalytic synthesis of renewable 2-methylfuran from furfural. (n.d.). ResearchGate. Retrieved from [Link]
-
Gas-phase cascade upgrading of furfural to 2-methylfuran using methanol as a H-transfer reactant and MgO based catalysts. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Novel and Efficient Biotechnological Approach to Produce 2,5-Diformylfuran from Biomass-Derived 5-Hydroxymethylfurfural. (2021). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Recent advances in 2-methylfuran production via catalytic transfer hydrogenation of biomass-derived furfural. (2024). The University of Queensland. Retrieved from [Link]
-
Deuterium-Labeling Study of the Hydrogenation of 2-Methylfuran and 2,5-Dimethylfuran over Carbon-Supported Noble Metal Catalysts. (n.d.). Semantic Scholar. Retrieved from [Link]
-
2,3-Dihydro-5-methylfuran. (n.d.). PubChem. Retrieved from [Link]
- Production of 2,3-dihydrofuran. (n.d.). Google Patents.
-
Highly efficient hydrogenation of levulinic acid into 2-methyltetrahydrofuran over Ni–Cu/Al2O3–ZrO2 bifunctional catalysts. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Techno economic and energy analysis of 2,5 dimethylfuran (dmf) production process from rice straw. (n.d.). University of Moratuwa. Retrieved from [Link]
-
Techno-Economic Assessment for the Production of Hydrocarbon Fuels via Catalytic Upgrading of Furans. (n.d.). National Renewable Energy Laboratory. Retrieved from [Link]
-
A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst. (2024). MDPI. Retrieved from [Link]
-
Synthesis of 2,3-dihydrofurans. (n.d.). ResearchGate. Retrieved from [Link]
-
5-Hydroxymethylfurfural Production in a Lignocellulosic Biorefinery: Techno-economic Analysis. (n.d.). AIDIC. Retrieved from [Link]
-
5-hydroxymethylfurfural Production in a Lignocellulosic Biorefinery: Techno-economic Analysis. (2020). Chemical Engineering Transactions. Retrieved from [Link]
-
2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. (2023). ResearchGate. Retrieved from [Link]
-
A case study in the emerging bioeconomy: biobased solvents dihydrolevoglucosenone and 2-methyltetrahydrofuran. (2023). ResearchGate. Retrieved from [Link]
-
Global 2-Acetyl-5-methylfuran Market Research Report 2025. (n.d.). QYResearch. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst [mdpi.com]
- 5. US3828077A - Production of 2,3-dihydrofuran - Google Patents [patents.google.com]
- 6. dl.lib.uom.lk [dl.lib.uom.lk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3-Dihydro-5-methylfuran
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2,3-Dihydro-5-methylfuran. As drug development professionals, our commitment to safety is paramount, extending beyond discovery to the meticulous management of the chemical tools we use. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Critical Hazard Profile of 2,3-Dihydro-5-methylfuran
Understanding the specific hazards of a chemical is the foundation of safe handling. 2,3-Dihydro-5-methylfuran (CAS No. 1487-15-6) is a versatile heterocyclic compound, but its properties demand rigorous safety measures.[1] The primary dangers are its extreme flammability and its potential to form explosive peroxides upon storage and exposure to air.[1][2][3]
The GHS classification identifies it as a "Highly Flammable liquid and vapor" (H225), a designation supported by its exceptionally low flash point.[1] This means that it can be ignited by sparks, hot surfaces, or open flames even at temperatures well below freezing.
Table 1: Physicochemical and Hazard Properties of 2,3-Dihydro-5-methylfuran
| Property | Value | Source |
|---|---|---|
| GHS Classification | Flammable Liquid, Category 2 | [1] |
| Signal Word | Danger | [2] |
| Molecular Formula | C₅H₈O | [1] |
| Molecular Weight | 84.12 g/mol | [1] |
| Boiling Point | 82 °C (lit.) | |
| Flash Point | -12 °C / 10.4 °F (closed cup) | |
| Density | 0.922 g/mL at 25 °C (lit.) |
| Key Hazards | Highly flammable, may form explosive peroxides, may cause eye and skin irritation. |[2][3] |
Core PPE Requirements: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. Its selection must be directly informed by the hazards identified above. For 2,3-Dihydro-5-methylfuran, this means prioritizing protection against fire, splashes, and vapor inhalation.
Eye and Face Protection
Direct contact with the liquid or its vapor can cause irritation.[2] Standard laboratory safety glasses are insufficient.
-
Minimum Requirement: Safety goggles that form a seal around the eyes to protect against splashes.
-
Best Practice/Large Scale: A full faceshield worn over safety goggles is required when handling quantities greater than 50 mL or when a splash hazard is significant (e.g., transfers, distillations).
Hand Protection
Given the risk of skin irritation, appropriate gloves are mandatory.[2]
-
Material: Nitrile gloves are suitable for incidental contact. For extended use or in situations with a high risk of immersion, heavier-duty gloves such as butyl rubber or Viton™ should be used. Always check the manufacturer's chemical compatibility chart.
-
Practice: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal.
Body Protection
Protective clothing prevents skin contact with spills and splashes.
-
Standard Use: A flame-resistant (FR) lab coat is essential due to the high flammability of the chemical.
-
Additional Protection: When handling larger volumes, a chemically resistant apron over the FR lab coat provides an additional layer of safety. Ensure legs and feet are fully covered with long pants and closed-toe shoes.[4]
Respiratory Protection
The primary defense against vapor inhalation is the use of engineering controls.
-
Primary Control: All handling of 2,3-Dihydro-5-methylfuran must be conducted within a certified chemical fume hood to minimize vapor concentrations in the work area.[5]
-
Secondary Control: In the event of a large spill or failure of engineering controls, respiratory protection is critical. A full-face respirator with an organic vapor cartridge (such as a Type ABEK filter as specified by EN14387) is recommended. All personnel requiring respirator use must be fit-tested and trained in accordance with OSHA regulations.
Table 2: PPE Selection Guide for 2,3-Dihydro-5-methylfuran
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Small Transfers (<10 mL) | Safety Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Required: Chemical Fume Hood |
| Reaction Setup/Workup (>10 mL) | Face Shield over Goggles | Nitrile or Butyl Gloves | Flame-Resistant Lab Coat | Required: Chemical Fume Hood |
| Large Scale Transfer (>1L) | Face Shield over Goggles | Butyl or Viton™ Gloves | FR Lab Coat & Chem-Resistant Apron | Required: Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Butyl or Viton™ Gloves | FR Lab Coat & Chem-Resistant Apron | Required: Air-Purifying Respirator with Organic Vapor Cartridge |
Operational Safety Protocols
Procedural diligence is as critical as the PPE worn. The following workflows integrate safety at every step.
Standard Laboratory Handling Workflow
The following diagram outlines the decision-making process for safely handling 2,3-Dihydro-5-methylfuran in a laboratory setting.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
